Serratine
描述
Structure
3D Structure
属性
CAS 编号 |
15252-93-4 |
|---|---|
分子式 |
C16H25NO3 |
分子量 |
279.37 g/mol |
IUPAC 名称 |
(1R,4S,6S,8S,9S)-6,8-dihydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecan-2-one |
InChI |
InChI=1S/C16H25NO3/c1-14(20)9-11-8-12(18)16-5-3-7-17(16)6-2-4-15(11,16)13(19)10-14/h11,13,19-20H,2-10H2,1H3/t11-,13+,14+,15-,16+/m1/s1 |
InChI 键 |
SWDKDXWGADMDSP-CHUNWDLHSA-N |
SMILES |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
手性 SMILES |
C[C@@]1(C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN3CCC4)[C@H](C1)O)O |
规范 SMILES |
CC1(CC2CC(=O)C34C2(CCCN3CCC4)C(C1)O)O |
产品来源 |
United States |
Foundational & Exploratory
Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition
An In-depth Guide to the Mechanism of Action of Sertraline in Neuronal Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). It details its primary action on the serotonin transporter, its secondary effects on other neural targets, and the downstream neuroadaptive changes that underpin its therapeutic efficacy. The guide includes quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.
Sertraline's principal mechanism is the potent and selective inhibition of the serotonin transporter (SERT), a protein critical for clearing serotonin (5-HT) from the synaptic cleft.[1][[“]][3][4][5] By binding to SERT, sertraline blocks the reabsorption of serotonin into the presynaptic neuron.[3][5] This action leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][5] This acute pharmacological effect is the initial step in a cascade of neuroadaptive changes that are believed to mediate its therapeutic effects in treating disorders like major depression, anxiety, and obsessive-compulsive disorder.[1][3]
The immediate consequence of SERT blockade is an elevation of extracellular serotonin levels. However, the therapeutic effects of sertraline typically have a delayed onset of several weeks. This delay is attributed to longer-term adaptive changes in the brain, including the desensitization of presynaptic 5-HT₁A autoreceptors.[1][6] Initially, the increased synaptic serotonin activates these inhibitory autoreceptors, which reduces the firing rate of serotonergic neurons and serotonin release, counteracting the effect of reuptake inhibition. With chronic treatment, these autoreceptors become downregulated or desensitized, leading to a restoration of neuronal firing rates and a sustained increase in serotonin release into the synapse.[5][6]
Data Presentation: Sertraline Binding Affinity and Transporter Occupancy
Sertraline's efficacy is rooted in its high binding affinity for SERT. Positron Emission Tomography (PET) studies have shown that minimum therapeutic doses of SSRIs, including sertraline, result in approximately 80% occupancy of SERT in the brain, a level considered crucial for clinical effect.[7]
Table 1: Binding Affinity (Ki) of Sertraline for Monoamine Transporters
| Transporter | Binding Affinity (Ki, nM) | Reference |
|---|---|---|
| Serotonin Transporter (SERT) | 0.29 | [8] |
| Dopamine Transporter (DAT) | 25 | [8][9] |
| Norepinephrine Transporter (NET) | 420 | [8] |
Note: Ki (inhibitor constant) represents the concentration of a drug required to occupy 50% of the target receptors. A smaller value indicates a higher binding affinity.
Table 2: SERT Occupancy at Clinically Relevant Doses
| Drug | Daily Dose (mg) | Mean SERT Occupancy (%) | Reference |
|---|---|---|---|
| Sertraline | 50 | 76% - 85% | [7] |
| Citalopram | 20-40 | 76% - 85% | [7] |
| Paroxetine | 20 | 76% - 85% | [7] |
Note: Data from an [11C]DASB Positron Emission Tomography (PET) study shows that minimum therapeutic doses of various SSRIs achieve similar high levels of SERT occupancy.[7]
Secondary Pharmacological Actions
Beyond its primary action on SERT, sertraline interacts with other neural targets, which may contribute to its unique clinical profile. These secondary actions are primarily on the dopamine transporter (DAT) and sigma-1 (σ₁) receptors.[1][8][10]
-
Dopamine Transporter (DAT) Inhibition : Uniquely among most SSRIs, sertraline exhibits a moderate affinity for DAT.[6][8] While its affinity for SERT is approximately 86-fold higher than for DAT, this interaction is the most potent among commonly prescribed antidepressants.[8] At higher clinical doses (200mg and above), sertraline may occupy about 20% of DAT sites.[1] This mild dopaminergic activity has been hypothesized to contribute to an "activating" effect observed in some patients, though its precise clinical significance remains uncertain.[1][10]
-
Sigma-1 (σ₁) Receptor Interaction : Sertraline also binds to sigma-1 receptors, with an affinity that is higher than many other SSRIs, though lower than fluvoxamine.[1][11][12] The functional consequence of this binding is complex, with some studies suggesting sertraline acts as an antagonist or inverse agonist at these receptors.[13][14] Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum that modulate calcium signaling and the activity of various ion channels and neurotransmitter systems.[15] The clinical relevance of sertraline's activity at sigma-1 receptors is still under investigation but may play a role in its overall therapeutic profile.[1][10]
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. consensus.app [consensus.app]
- 3. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 4. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Sertraline treatment influences [18F]FE-PE2I PET imaging for Parkinsonism | springermedizin.de [springermedizin.de]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academpharm.ru [academpharm.ru]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Sertraline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sertraline hydrochloride is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. This document provides an in-depth technical overview of the pharmacological profile of sertraline, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and metabolic processes are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its molecular interactions.
Mechanism of Action
Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1][2] By blocking SERT, sertraline increases the concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[1] This enhanced serotonergic activity is believed to be the primary driver of its antidepressant and anxiolytic effects.[1]
While highly selective for SERT, sertraline also exhibits weak inhibitory effects on the dopamine transporter (DAT) and norepinephrine transporter (NET).[3] Additionally, it has a notable affinity for the sigma-1 receptor, although the clinical significance of this interaction is still under investigation.[4][5] Unlike many other antidepressants, sertraline has negligible affinity for adrenergic (alpha1, alpha2, beta), cholinergic, GABAergic, histaminergic, or other serotonergic (5HT1A, 5HT1B, 5HT2) receptors.[2]
Pharmacodynamics
The pharmacodynamic properties of sertraline are characterized by its high affinity and selectivity for the serotonin transporter. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of sertraline for various neurotransmitter transporters and receptors.
Table 1: Binding Affinity (Ki) of Sertraline for Monoamine Transporters
| Transporter | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 0.29 | [6] |
| Dopamine Transporter (DAT) | 25 | [6] |
| Norepinephrine Transporter (NET) | 420 | [6] |
Table 2: Binding Affinity (Ki) of Sertraline for Other Receptors
| Receptor | Ki (nM) | Reference |
| Sigma-1 Receptor | 36 | [4] |
Pharmacokinetics
Sertraline undergoes extensive metabolism following oral administration. Its pharmacokinetic profile is characterized by slow absorption and a long elimination half-life, allowing for once-daily dosing.
Table 3: Pharmacokinetic Parameters of Sertraline
| Parameter | Value | Reference |
| Bioavailability | ~44% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 4.5 - 8.4 hours | [7] |
| Plasma Protein Binding | ~98.5% | [7] |
| Elimination Half-life (Sertraline) | 26 hours (range: 13-45 hours) | [7] |
| Elimination Half-life (Desmethylsertraline) | 62 - 104 hours | [7] |
Table 4: Effect of Food on Single-Dose Sertraline Pharmacokinetics
| Parameter | Fed State | Fasted State | Reference |
| Cmax | 25% greater | - | [8] |
| Tmax | 5.5 hours | 8 hours | [8] |
Metabolism
Sertraline is extensively metabolized in the liver, primarily through N-demethylation to its major and less active metabolite, desmethylsertraline.[7] This process is catalyzed by multiple cytochrome P450 (CYP) enzymes, with CYP2B6 being the most significant contributor.[6][9] Other CYPs, including CYP2C19, CYP2C9, CYP3A4, and CYP2D6, also play a role.[6][9] Both sertraline and desmethylsertraline can undergo further metabolism through oxidative deamination and subsequent reduction, hydroxylation, and glucuronide conjugation before excretion.[3]
References
- 1. bioivt.com [bioivt.com]
- 2. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of the optimal dose of sertraline for depression: A dose-response meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Sertraline: A Technical Guide to its Interaction with the Serotonin Transporter Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), and its primary target, the serotonin transporter protein (SERT). The following sections detail the binding affinity and kinetics, elucidate the downstream signaling consequences, and provide comprehensive experimental protocols for studying these interactions.
Sertraline's Binding Affinity and Selectivity for the Serotonin Transporter
Sertraline exhibits high-affinity binding to the serotonin transporter, effectively inhibiting the reuptake of serotonin from the synaptic cleft. This leads to an increased concentration of serotonin available to bind to postsynaptic receptors. Sertraline's therapeutic efficacy is largely attributed to this primary mechanism. While highly selective for SERT, sertraline also displays a comparatively lower affinity for the dopamine transporter (DAT).[1][2]
Quantitative Binding and Inhibition Data
The following table summarizes key quantitative metrics that define sertraline's interaction with monoamine transporters. These values are critical for understanding its potency and selectivity.
| Parameter | Value | Transporter | Species/Assay Condition | Reference |
| Ki (nM) | 0.29 | SERT | Human | [3] |
| Ki (nM) | 25 | DAT | Human | [2] |
| Ki (nM) | 420 | NET | Human | [2] |
| KD (ng/mL) | 1.9 | SERT | Human (in vivo PET) | [4] |
Ki (Inhibition Constant): Represents the concentration of a drug that will bind to half the available binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. KD (Dissociation Constant): Reflects the concentration of a ligand at which half of the ligand-receptor complexes will dissociate. A lower KD indicates stronger binding.
Mechanism of Action: Allosteric Modulation and Conformational Change
Sertraline binds to the central binding site of the serotonin transporter, which is located between transmembrane helices 1, 3, 6, 8, and 10.[5] This direct blockade physically obstructs serotonin from binding and being transported back into the presynaptic neuron.[5] The binding of sertraline stabilizes the transporter in an outward-open conformation, further preventing serotonin reuptake.[6]
Beyond competitive inhibition at the primary binding site, sertraline also exhibits allosteric effects. It can bind to a secondary, allosteric site in the extracellular vestibule of SERT.[5][7] Occupancy of this allosteric site can modulate the dissociation rate of ligands from the central binding site, potentially prolonging the inhibitory effect.[6][8]
Figure 1. Sertraline's primary mechanism of action on the serotonin transporter.
Downstream Signaling Pathways
The sustained increase in synaptic serotonin levels initiated by sertraline triggers a cascade of downstream signaling events. While the immediate effect is on serotonergic neurotransmission, long-term administration leads to broader cellular adaptations. One notable pathway influenced by sertraline is the AMPK-mTOR signaling cascade. Sertraline has been shown to antagonize the mitochondrial voltage-dependent anion channel 1 (VDAC1), leading to a reduction in cellular ATP levels.[9] This activates AMP-activated protein kinase (AMPK) and subsequently inhibits the mechanistic target of rapamycin (mTOR) signaling pathway.[9][10] Sertraline has also been found to induce the mitogen-activated protein kinase (MAPK) pathway.[11]
Figure 2. Downstream signaling pathways modulated by sertraline.
Experimental Protocols
Radioligand Binding Assay for SERT
This protocol is designed to determine the binding affinity (Ki) of sertraline for the serotonin transporter using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing human SERT
-
Radioligand (e.g., [3H]Citalopram)
-
Sertraline solutions of varying concentrations
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in polyethyleneimine)
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation and resuspend in the final assay binding buffer.[12]
-
Assay Setup: In a 96-well plate, add the membrane suspension, the radioligand at a fixed concentration, and varying concentrations of sertraline.[12] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known SERT inhibitor).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.[12]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[12]
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the sertraline concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]
Figure 3. Workflow for a radioligand binding assay.
Synaptosome Serotonin Reuptake Assay
This assay measures the functional inhibition of serotonin reuptake by sertraline in synaptosomes, which are isolated presynaptic terminals.
Materials:
-
Rodent brain tissue (e.g., frontal cortex, brainstem)[13]
-
Homogenization Buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4)[14]
-
Assay Buffer (e.g., Krebs-Ringer bicarbonate buffer)[13]
-
[3H]Serotonin
-
Sertraline solutions
-
Centrifuge and tubes
-
Glass-Teflon homogenizer[14]
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.[13][14]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.[15]
-
Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosomes.[16]
-
Resuspend the synaptosome pellet in assay buffer.[13]
-
-
Reuptake Assay:
-
Pre-incubate aliquots of the synaptosome suspension with either vehicle or varying concentrations of sertraline.
-
Initiate the reuptake by adding [3H]Serotonin and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
-
Analysis:
-
Measure the radioactivity retained on the filters using scintillation counting.
-
Determine the concentration of sertraline that inhibits 50% of serotonin uptake (IC50).
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular serotonin levels in the brain of a freely moving animal following sertraline administration.[17]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Sertraline for systemic administration
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal using a stereotaxic frame. Allow the animal to recover.[18]
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate. Collect dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin.[18][19]
-
Sertraline Administration: Administer sertraline systemically (e.g., via intraperitoneal injection).[18]
-
Post-Drug Sample Collection: Continue collecting dialysate samples to measure the change in extracellular serotonin concentrations over time.[18][19]
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.[18]
-
Data Interpretation: Express the post-drug serotonin levels as a percentage of the baseline to quantify the effect of sertraline on serotonin reuptake inhibition in vivo.
Positron Emission Tomography (PET) for SERT Occupancy
PET imaging with a SERT-specific radioligand (e.g., [11C]DASB) is used to measure the degree to which sertraline occupies the serotonin transporter in the living human brain.[3][4]
Procedure:
-
Baseline Scan: Perform a PET scan on the subject after injection of the radioligand to measure the baseline SERT availability.[4]
-
Sertraline Administration: Administer a single or multiple doses of sertraline.
-
Post-Dose Scan: After a suitable period for the drug to reach steady-state concentrations, perform a second PET scan.[4]
-
Image Analysis:
-
Occupancy Calculation: Calculate the SERT occupancy as the percentage reduction in radioligand binding potential from the baseline to the post-dose scan. This provides a direct measure of target engagement in the brain.[3]
Conclusion
Sertraline's therapeutic action is rooted in its high-affinity, selective inhibition of the serotonin transporter protein. By binding to both central and allosteric sites, it stabilizes an outward-open conformation of SERT, effectively increasing synaptic serotonin levels. This primary action initiates a complex array of downstream signaling events and cellular adaptations. The experimental protocols detailed herein provide a robust framework for the continued investigation of sertraline and the development of novel therapeutics targeting the serotonin transporter.
References
- 1. droracle.ai [droracle.ai]
- 2. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Acute occupancy of brain serotonin transporter by sertraline as measured by [11C]DASB and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy [frontiersin.org]
- 8. Characterization of an allosteric citalopram-binding site at the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. jneurosci.org [jneurosci.org]
- 16. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Receptor Affinity of Sertraline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro receptor affinity of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The following sections detail its binding profile across various neurotransmitter receptors and transporters, outline the experimental methodologies used to determine these affinities, and visualize the key signaling pathways modulated by Sertraline's interactions.
Quantitative Receptor Affinity Profile of Sertraline
Sertraline's primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonergic neurotransmission.[1][2][3] However, its pharmacological profile is broader, encompassing interactions with other monoamine transporters and receptors, which may contribute to its overall therapeutic efficacy and side-effect profile. The following tables summarize the in-vitro binding affinities (Ki) of Sertraline for its principal and secondary targets. Lower Ki values indicate a stronger binding affinity.
Table 1: Sertraline Affinity for Monoamine Transporters
| Target | Ki (nM) | Species | Notes |
| Serotonin Transporter (SERT) | 0.26 - 2.0 | Human | Primary target, potent inhibition. |
| Dopamine Transporter (DAT) | 25 - 56 | Human, Rat | Moderate affinity, suggesting potential for weak dopamine reuptake inhibition at higher clinical doses. |
| Norepinephrine Transporter (NET) | 420 - 1000+ | Human, Rat | Low affinity, indicating minimal direct impact on norepinephrine reuptake. |
Table 2: Sertraline Affinity for Other Receptors
| Target | Ki (nM) | Species | Notes |
| Sigma-1 (σ1) Receptor | 31.6 - 57 | Human, Rat | High to moderate affinity; may act as an antagonist or inverse agonist, contributing to its anxiolytic and antipsychotic properties.[4] |
| Alpha-1 Adrenergic (α1) Receptor | 108.3 - 334.9 | Rat | Weak affinity. |
| Muscarinic M1 Receptor | >1000 | Human | Negligible affinity, suggesting a low potential for anticholinergic side effects. |
| Histamine H1 Receptor | >1000 | Human | Negligible affinity, indicating a low likelihood of sedative effects mediated by this receptor. |
Experimental Protocols for Receptor Affinity Studies
The determination of Sertraline's receptor affinity predominantly relies on in-vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a drug and its target receptor.[5]
Radioligand Binding Assays
Principle: Radioligand binding assays measure the affinity of a drug (in this case, Sertraline) for a specific receptor by competing with a radioactively labeled ligand (radioligand) that has a known high affinity for that receptor. The concentration of the drug required to displace 50% of the bound radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated, which reflects the drug's true affinity for the receptor.
General Protocol Outline:
-
Membrane Preparation:
-
Tissues (e.g., guinea pig liver for Sigma-1 receptors) or cultured cells (e.g., HEK293 or JAR cells expressing the target transporter) are homogenized in a cold buffer.[6][7]
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors of interest.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]
-
-
Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand and varying concentrations of Sertraline.
-
Specific Radioligands:
-
SERT: [3H]-Citalopram, [3H]-Paroxetine
-
DAT: [3H]-CFT (WIN 35,428)
-
NET: [3H]-Nisoxetine
-
Sigma-1: [3H]-(+)-Pentazocine[7]
-
-
The incubation is carried out at a specific temperature (e.g., 37°C) and for a duration sufficient to reach equilibrium (e.g., 120 minutes for Sigma-1).[8]
-
-
Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled drug that saturates the receptors.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the Sertraline concentration.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Below is a DOT script for a generalized workflow of a radioligand binding assay.
Key Signaling Pathways Modulated by Sertraline
Sertraline's interaction with its primary and secondary targets initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects. The following diagrams illustrate simplified representations of these pathways.
Serotonin Transporter (SERT) Signaling
By blocking SERT, Sertraline increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors. This prolonged receptor activation can trigger downstream signaling cascades that influence gene expression and neuronal plasticity.[9][10]
Dopamine Transporter (DAT) Signaling
Sertraline's moderate affinity for DAT suggests a potential, albeit weaker, modulation of the dopaminergic system.[11][12] Inhibition of DAT would lead to increased dopamine levels in the synapse, potentially contributing to effects on mood, motivation, and reward.
Sigma-1 (σ1) Receptor Signaling
The Sigma-1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[13] Sertraline's interaction with this receptor can modulate calcium signaling, ion channel function, and cellular stress responses, which may contribute to its anxiolytic and neuroprotective effects.[14][15][16][17]
Conclusion
This technical guide has provided a comprehensive overview of the in-vitro receptor affinity of Sertraline. The data clearly indicates that while Sertraline is a potent and selective inhibitor of SERT, it also interacts with other neuroreceptors, notably the dopamine transporter and the Sigma-1 receptor. These secondary interactions may play a significant role in its overall clinical profile. The detailed experimental protocols for radioligand binding assays provide a foundation for researchers to design and interpret studies investigating the pharmacology of Sertraline and related compounds. Furthermore, the visualization of the key signaling pathways offers a conceptual framework for understanding the molecular mechanisms that are downstream of Sertraline's receptor binding and that ultimately contribute to its therapeutic effects. This information is crucial for ongoing research into the optimization of antidepressant therapies and the development of novel psychotropic agents.
References
- 1. Pharmacology of sertraline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preclinical pharmacology of sertraline: a potent and specific inhibitor of serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin-induced down-regulation of cell surface serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 15. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Chemical Synthesis of Sertraline Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Sertraline, the active pharmaceutical ingredient in Zoloft®, is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and anxiety disorders. It is a wholly synthetic molecule, meaning it is produced through chemical reactions rather than a natural biological process. Therefore, this guide details the chemical synthesis pathway of its critical precursors, rather than a "biosynthesis pathway." The core of sertraline's structure is a substituted tetrahydronaphthalenamine ring system. The primary and most crucial precursor in its industrial synthesis is a specific tetralone derivative: 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone . This guide will provide an in-depth overview of the synthesis of this key intermediate and its subsequent conversion to sertraline, including experimental protocols, quantitative data, and process diagrams.
Core Synthesis Pathway Overview
The most common industrial synthesis of sertraline begins with the construction of the key tetralone precursor. This is typically achieved via a Friedel-Crafts-type reaction between 1-naphthol and o-dichlorobenzene. The resulting tetralone is then condensed with methylamine to form an intermediate (a Schiff base or a related nitrone), which is subsequently reduced to create the racemic amine. The final step involves the chiral resolution of the racemate to isolate the therapeutically active (1S, 4S)-enantiomer.
Synthesis of the Key Precursor: 4-(3,4-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one
The synthesis of this tetralone is the foundational step in the sertraline manufacturing process. It establishes the core carbon skeleton with the correct dichlorophenyl substitution pattern.
Experimental Protocol
This protocol is adapted from methodologies described in the chemical literature.[1][2]
-
Reaction Setup: To a stirred solution of 1-naphthol (e.g., 21.62 g, 0.15 mol) in 1,2-dichlorobenzene (140 mL), add anhydrous aluminum chloride (AlCl₃) (e.g., 50 g, 0.375 mol) in portions, ensuring the temperature is controlled.
-
Heating: Heat the reaction mixture to 100 °C and maintain stirring at this temperature for approximately 1 hour.[2]
-
Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice (240 g) and concentrated hydrochloric acid (70 mL).
-
Extraction: Add dichloromethane (CH₂Cl₂) (200 mL) to the quenched mixture. Separate the organic layer. Extract the remaining aqueous layer twice more with CH₂Cl₂ (50 mL each).
-
Workup: Combine all organic layers. This combined solution contains the desired tetralone precursor. Further purification, such as crystallization or chromatography, can be performed to achieve the desired purity for the next step.
Quantitative Data: Tetralone Synthesis
| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Time | Typical Yield |
| 1-Naphthol | 1,2-Dichlorobenzene | AlCl₃ | 1,2-Dichlorobenzene | 100 °C | 1 h | ~59-65%[3][4] |
Conversion of Tetralone to Racemic Sertraline
This stage involves two key chemical transformations: the formation of an imine (or nitrone) intermediate, followed by its stereoselective reduction to form the amine.
Method A: Reductive Amination via Imine Formation
The traditional method involves forming a Schiff base (imine) by reacting the tetralone with monomethylamine. This reaction often requires a catalyst to drive the dehydration.[2][5]
Method B: Nitrone Intermediate Pathway
An improved industrial synthesis avoids harsh catalysts like titanium tetrachloride (TiCl₄) by first reacting the tetralone with N-methylhydroxylamine to form a stable nitrone intermediate.[1][3] This intermediate is then reduced to yield sertraline with high cis-selectivity.
Experimental Protocol (Nitrone Pathway)
This protocol is based on an improved industrial synthesis method.[1]
-
Nitrone Formation:
-
Dissolve the 4-(3,4-dichlorophenyl)-tetralone precursor (e.g., 14.55 g, 50 mmol) in toluene (100 mL).
-
Add N-methylhydroxylamine hydrochloride (e.g., 4.38 g, 52.5 mmol) and sodium acetate (e.g., 6.15 g, 75 mmol).
-
Reflux the mixture for 5 hours using a Dean-Stark apparatus to remove water.
-
Cool the mixture, wash with water, dry the organic layer over Na₂SO₄, and evaporate the solvent to yield the crude nitrone intermediate.
-
-
Reduction to Racemic Sertraline:
-
Dissolve the crude nitrone in methanol (150 mL).
-
Add zinc dust (e.g., 13.0 g, 200 mmol) in portions.
-
Add ammonium formate (e.g., 18.9 g, 300 mmol) and reflux the suspension for 2 hours.
-
Filter the hot suspension to remove the catalyst and evaporate the solvent.
-
Dissolve the residue in CH₂Cl₂ and wash with 10% aqueous Na₂CO₃.
-
Dry the organic layer and evaporate the solvent to yield the racemic sertraline base.
-
Chiral Resolution to (1S, 4S)-Sertraline
Since the reduction step typically produces a racemic mixture, a resolution is required to isolate the desired (1S, 4S)-enantiomer, which is the biologically active form.
Experimental Protocol
This protocol uses R-(-)-mandelic acid as the resolving agent.[1]
-
Salt Formation: Dissolve the racemic sertraline base (e.g., from the previous step, ~30 mmol) in ethanol (100 mL).
-
Add Resolving Agent: Add R-(-)-mandelic acid (e.g., 4.56 g, 30 mmol) to the solution. The mandelate salt of the (1S, 4S)-enantiomer will begin to crystallize.
-
Crystallization: Stir the resulting suspension for 6 hours at 25 °C.
-
Isolation: Filter the suspension and wash the collected solid with ethanol (50 mL). The resulting solid is the sertraline mandelate salt.
-
Liberation of Free Base and HCl Salt Formation: The mandelate salt is then treated with a base (e.g., Na₂CO₃) to liberate the free (1S, 4S)-sertraline base, which can then be converted to the hydrochloride salt for the final pharmaceutical product.[1][6]
Quantitative Data: Key Conversion Steps
| Step | Starting Material | Reagents | Key Conditions | Product | Typical Yield |
| Nitrone Formation | Tetralone Precursor | N-methylhydroxylamine HCl, NaOAc, Toluene | Reflux, 5h | Nitrone Intermediate | ~95% |
| Reduction | Nitrone Intermediate | Zinc dust, Ammonium formate, Methanol | Reflux, 2h | Racemic Sertraline | ~81%[1] |
| Resolution | Racemic Sertraline | R-(-)-Mandelic Acid, Ethanol | 25 °C, 6h | (1S, 4S)-Sertraline Mandelate | ~68% (of theoretical 50%)[1][2] |
Conclusion
The synthesis of sertraline is a well-established process in pharmaceutical chemistry that hinges on the successful and efficient production of its key precursor, 4-(3,4-dichlorophenyl)-tetralone. Subsequent steps involving the formation of a nitrone intermediate, its stereoselective reduction, and final chiral resolution are critical for obtaining the pure, active enantiomer. The methodologies presented here, adapted from industrial processes, highlight a robust pathway that balances yield, safety, and environmental considerations. Further research, particularly in chemoenzymatic and asymmetric synthesis, continues to refine these processes for greater efficiency and stereoselectivity.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Process for preparing sertraline from chiral tetralone - Patent 1059287 [data.epo.org]
- 6. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Identification of Sertraline and its Primary Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, quantification, and metabolic pathways of the selective serotonin reuptake inhibitor (SSRI), sertraline, and its primary metabolites. The information presented herein is intended to support research, clinical, and drug development activities.
Introduction to Sertraline Metabolism
Sertraline undergoes extensive hepatic metabolism primarily through N-demethylation to its major and pharmacologically less active metabolite, N-desmethylsertraline.[1] While desmethylsertraline is substantially weaker than its parent compound as a serotonin reuptake inhibitor, its longer half-life results in higher plasma concentrations than sertraline at steady state.[1] Further metabolic transformations of both sertraline and N-desmethylsertraline include oxidative deamination, reduction, hydroxylation, and glucuronide conjugation.[1] A variety of cytochrome P450 (CYP) isoenzymes, monoamine oxidases (MAOs), and UDP-glucuronosyltransferases (UGTs) are involved in these biotransformations.
Metabolic Pathways of Sertraline
The biotransformation of sertraline is a multi-step process involving several key enzymatic reactions. The primary metabolic pathways are outlined below.
N-Demethylation
The principal metabolic route for sertraline is N-demethylation to form N-desmethylsertraline. This reaction is catalyzed by multiple cytochrome P450 enzymes, with CYP2B6 playing a significant role. Other contributing enzymes include CYP2C19, CYP2C9, CYP3A4, and CYP2D6.
Oxidative Deamination
Both sertraline and N-desmethylsertraline can undergo oxidative deamination to form a ketone metabolite. This process is mediated by CYP3A4 and CYP2C19, as well as monoamine oxidases A and B (MAO-A and MAO-B).
Glucuronide Conjugation
Sertraline can also be directly conjugated with glucuronic acid to form sertraline carbamoyl-O-glucuronide. This reaction is catalyzed by several UGT enzymes, including UGT1A3, UGT1A6, UGT2B4, and UGT2B7. The ketone metabolite formed from oxidative deamination also undergoes subsequent glucuronidation.
The following diagram illustrates the primary metabolic pathways of sertraline.
Caption: Primary metabolic pathways of sertraline.
Pharmacokinetic Properties
The pharmacokinetic parameters of sertraline and its primary metabolite, N-desmethylsertraline, are summarized in the table below. These values can exhibit inter-individual variability.
| Parameter | Sertraline | N-Desmethylsertraline |
| Half-life (t½) | 26 hours[1] | 62-104 hours[1] |
| Time to Peak Plasma Concentration (Tmax) | 4.5 - 8.4 hours | Not specified |
| Plasma Protein Binding | ~98%[1] | Not specified |
| Therapeutic Plasma Concentration | 50 - 250 ng/mL[1] | Not specified |
| Postmortem Blood Concentration (Therapeutic) | 0.005 - 0.392 µg/mL[2][3] | Not specified |
Experimental Protocols for Identification and Quantification
The accurate quantification of sertraline and N-desmethylsertraline in biological matrices is crucial for clinical monitoring and research. Various analytical methods have been developed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a widely used technique due to its high sensitivity and selectivity.[4][5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly in postmortem analysis.[2][9]
The following sections detail common sample preparation and analytical methods.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the analytical method employed. The goal is to remove interfering substances, such as proteins, and to concentrate the analytes of interest.
This method separates compounds based on their differential solubilities in two immiscible liquids.
-
Protocol Example (for Plasma):
-
To 300 µL of human plasma, add an internal standard (e.g., fluoxetine).[7]
-
Add an alkalinizing agent (e.g., sodium hydroxide solution) to adjust the pH.
-
Add an extraction solvent (e.g., methyl tert-butyl ether) and vortex for 1-2 minutes.[7]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
SPE utilizes a solid sorbent to isolate analytes from a liquid sample.
-
Protocol Example (for Postmortem Specimens):
-
Condition a C8 SPE column with methanol and an aqueous ammonia solution.[10]
-
Load the pre-treated sample (e.g., homogenized tissue, blood) onto the SPE column.[2][10]
-
Wash the column with a suitable solvent (e.g., water acidified with formic acid) to remove interferences.[1]
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute for analysis.[3]
-
This is a rapid and simple method for removing proteins from biological samples.[1][11]
-
Protocol Example (for Plasma):
-
To 200 µL of human plasma, add a precipitating agent (e.g., acetonitrile containing 0.1% formic acid).[4][6]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[12][13]
-
Carefully collect the supernatant for direct injection or further processing before LC-MS/MS analysis.[13]
-
Analytical Methods
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
This technique is often used for confirmation and in forensic toxicology.[2][9] Derivatization may be required to improve the chromatographic properties of the analytes.
-
Extraction: A common procedure involves extraction with n-butyl chloride.[9]
-
Analysis: The extracts are analyzed by GC-MS, with identification based on retention time and mass spectra.
The following diagram illustrates a general experimental workflow for the analysis of sertraline and its metabolites.
Caption: General experimental workflow for sertraline analysis.
Conclusion
The identification and quantification of sertraline and its primary metabolite, N-desmethylsertraline, are essential for understanding its pharmacology and for clinical and forensic applications. This guide has provided a detailed overview of the metabolic pathways, pharmacokinetic properties, and analytical methodologies. The selection of appropriate sample preparation and instrumental techniques is critical for obtaining accurate and reliable results. The detailed protocols and workflows presented serve as a valuable resource for professionals in the field of drug analysis and development.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. faa.gov [faa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
Sertraline as a Novel Antifungal Agent Against Candida parapsilosis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Candida parapsilosis is an increasingly prevalent opportunistic fungal pathogen, notable for its ability to form resilient biofilms and exhibit intrinsic resistance to certain antifungal agents. The rising challenge of fungal infections necessitates the exploration of novel therapeutic strategies, including the repurposing of existing drugs. This technical guide details the promising antifungal potential of sertraline, a selective serotonin reuptake inhibitor (SSRI), against Candida parapsilosis. Drawing upon a comprehensive review of current literature, this document outlines the fungicidal and anti-biofilm activity of sertraline, elucidates its multi-faceted mechanism of action involving mitochondrial dysfunction and apoptosis, and provides detailed experimental protocols for key assays. Quantitative data are presented in structured tables for comparative analysis, and cellular pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of sertraline's potential as a repurposed antifungal agent.
Introduction
The incidence of invasive fungal infections has seen a significant rise in recent decades, with Candida species being a primary causative agent of candidemia and other life-threatening conditions. Among these, Candida parapsilosis has emerged as a significant nosocomial pathogen, particularly in neonatal intensive care units and among immunocompromised patients. Its propensity to form biofilms on medical devices contributes to its virulence and complicates treatment. The current antifungal armamentarium is limited, and the development of resistance is a growing concern. Drug repurposing offers a strategic and accelerated pathway to identify new therapeutic options. Sertraline, a widely prescribed antidepressant, has demonstrated potent in vitro activity against a range of fungal pathogens, including Candida parapsilosis. This whitepaper provides a comprehensive technical overview of the existing evidence supporting the investigation of sertraline as a potential fungicide against this clinically important yeast.
Antifungal Activity of Sertraline Against Candida parapsilosis
Sertraline exhibits significant in vitro activity against both planktonic cells and biofilms of Candida parapsilosis. Its efficacy has been demonstrated through various susceptibility testing methods, with reported Minimum Inhibitory Concentration (MIC) values indicating its potential as a fungicidal agent.
Quantitative Data on Sertraline's Antifungal Efficacy
The following table summarizes the available quantitative data on the in vitro activity of sertraline against Candida parapsilosis.
| Parameter | Strain(s) | Sertraline Concentration (µg/mL) | Key Findings | Reference(s) |
| Minimum Inhibitory Concentration (MIC) | Clinical Isolates | 9.8 - 78 | Sertraline demonstrated fungistatic or fungicidal activity against all tested strains. For one C. parapsilosis strain, the MLC was twice the MIC. | [1] |
| MIC Range | Clinical Isolates | 16 - 128 | Sertraline showed a lower MIC range compared to other tested SSRIs (fluoxetine and paroxetine). | [2] |
| MIC99 | Clinical Isolates | 3 - 29 | MIC99 values were reported for C. parapsilosis isolates from patients with vulvovaginal candidiasis who responded to oral sertraline treatment. | [3] |
| Biofilm Inhibition | Not Specified | Not Specified | Sertraline achieved a 90% reduction in biofilm metabolism of C. parapsilosis. | [4][5] |
| Biofilm Viability Reduction | Not Specified | Not Specified | Sertraline reduced biofilm cell viability by more than 80% for all Candida species tested, including C. parapsilosis.[6][7] | [6][7] |
Mechanism of Action
Sertraline's antifungal activity against Candida parapsilosis is not attributed to a single target but rather a cascade of events that culminate in programmed cell death (apoptosis). The primary proposed mechanisms include the disruption of mitochondrial function, induction of oxidative stress, and subsequent activation of apoptotic pathways.[2]
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for sertraline-induced apoptosis in Candida parapsilosis.
Caption: Proposed mechanism of sertraline-induced apoptosis in C. parapsilosis.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the antifungal potential of sertraline against Candida parapsilosis.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of sertraline is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[8][9][10][11][12][13][14][15][16]
Materials:
-
Candida parapsilosis isolates
-
Sertraline hydrochloride
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture C. parapsilosis on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: Prepare a stock solution of sertraline in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 in a 96-well plate to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted sertraline.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of sertraline that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well, as determined by visual inspection or spectrophotometrically at 530 nm.
Reactive Oxygen Species (ROS) Detection using Dihydroethidium (DHE) Staining
This protocol describes the measurement of intracellular superoxide radicals using the fluorescent probe dihydroethidium.[4][6][11][12][17][18][19][20][21]
Materials:
-
Candida parapsilosis cells
-
Sertraline
-
Dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Incubate C. parapsilosis cells with the desired concentrations of sertraline for a specified time. Include an untreated control.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with PBS.
-
DHE Staining: Resuspend the cells in PBS and add DHE to a final concentration of 5-10 µM. Incubate in the dark at 37°C for 30 minutes.
-
Washing: Wash the cells twice with PBS to remove excess DHE.
-
Analysis: Analyze the stained cells immediately by flow cytometry (excitation at 488 nm, emission at ~585 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity in sertraline-treated cells compared to the control indicates an increase in ROS production.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green.[1][17][22][23][24]
Materials:
-
Candida parapsilosis cells
-
Sertraline
-
JC-1 dye
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment: Treat C. parapsilosis cells with sertraline as described for the ROS detection assay.
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS.
-
JC-1 Staining: Resuspend the cells in PBS and add JC-1 to a final concentration of 2 µM. Incubate in the dark at 37°C for 15-30 minutes.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry, measuring the fluorescence in both the green (FL1) and red (FL2) channels. A decrease in the red/green fluorescence ratio in treated cells indicates mitochondrial membrane depolarization. Alternatively, a fluorescence plate reader can be used.
Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7][20][25][26][27][28]
Materials:
-
Candida parapsilosis cells
-
Sertraline
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with sertraline, then harvest and fix them (e.g., with 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells to allow entry of the TUNEL reagents. For yeast, this may involve treatment with a cell wall-degrading enzyme like zymolyase.
-
TUNEL Reaction: Incubate the permeabilized cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. An increase in the number of fluorescently labeled cells indicates an increase in DNA fragmentation and apoptosis.
Caspase Activity Assay
Metacaspases, the caspase-like proteases in fungi, can be detected using specific fluorescently labeled inhibitors.
Materials:
-
Candida parapsilosis cells
-
Sertraline
-
FITC-VAD-FMK (pan-caspase inhibitor)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat C. parapsilosis cells with sertraline.
-
Staining: Add FITC-VAD-FMK to the cell suspension at a final concentration of 10 µM and incubate at 37°C for 20-30 minutes.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates the activation of metacaspases.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the general workflow for assessing sertraline's antifungal activity and the logical relationship between the key events in its mechanism of action.
Caption: General workflow for evaluating sertraline's antifungal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Repurposing of Sertraline: Evidence for Its Antifungal Activity from In Vitro, In Vivo, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of sertraline with Candida species selectively attenuates fungal virulence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sileks.com [sileks.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sertraline has fungicidal activity against Candida spp. and acts by inhibiting membrane and cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. 101.200.202.226 [101.200.202.226]
- 18. med.emory.edu [med.emory.edu]
- 19. mdpi.com [mdpi.com]
- 20. abcam.com [abcam.com]
- 21. abcam.co.jp [abcam.co.jp]
- 22. plus.ac.at [plus.ac.at]
- 23. abcam.com [abcam.com]
- 24. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. content.abcam.com [content.abcam.com]
- 26. genscript.com [genscript.com]
- 27. genscript.com [genscript.com]
- 28. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
Investigating the Antibacterial Properties of Sertraline: A Technical Guide
Abstract: The selective serotonin reuptake inhibitor (SSRI) sertraline, primarily known for its application in treating depressive and anxiety disorders, is emerging as a compound of significant interest for its off-target antibacterial activities.[1][2][3][4] This technical guide provides an in-depth review of the current scientific understanding of sertraline's antimicrobial properties, targeting an audience of researchers, scientists, and drug development professionals. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and elucidates its proposed mechanisms of action through structured data and visualizations. The primary focus is on its intrinsic antibacterial effects, its role as a potential efflux pump inhibitor, and its synergistic relationship with conventional antibiotics.
Quantitative Assessment of Antibacterial Activity
Sertraline exhibits broad-spectrum inhibitory effects against a variety of bacterial species, including both Gram-positive and Gram-negative organisms.[2][4] Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Intrinsic Antibacterial Activity
Sertraline's intrinsic antibacterial activity has been demonstrated against several standard and clinical bacterial strains. The MIC values vary depending on the species and specific strain.[3][4][5]
Table 1: Minimum Inhibitory Concentrations (MIC) of Sertraline Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 20 | [3][4][6] |
| Escherichia coli | ATCC 8739 | 40 | [3][4][6] |
| Pseudomonas aeruginosa | ATCC 9027 | 60 | [3][4][6] |
| Listeria monocytogenes | Multiple Strains | 16 - 32 | [5][7][8] |
| Extended-Spectrum β-Lactamase (ESBL)-producing E. coli | Clinical Isolates | 64 - 426.7 | [2][3] |
Synergistic Activity with Conventional Antibiotics
A significant aspect of sertraline's potential is its ability to potentiate the activity of conventional antibiotics, potentially reversing resistance phenotypes.[3][4] This synergistic effect is often attributed to its role as an efflux pump inhibitor.[1][2][4]
Table 2: Synergistic Effects of Sertraline in Combination with Ciprofloxacin
| Bacterial Species | Strain | Sertraline Concentration (μg/mL) | Initial Ciprofloxacin MIC (μg/mL) | Ciprofloxacin MIC with Sertraline (μg/mL) | Fold Reduction | Reference |
| Pseudomonas aeruginosa | Clinical Isolate | 25 | 128 | 4 | 32 | [9] |
Studies have shown that the addition of sertraline can significantly increase the zone of inhibition of various antibiotics and, in some cases, render resistant strains susceptible.[4]
Mechanisms of Antibacterial Action
The antibacterial effects of sertraline are multifaceted, involving several distinct mechanisms that disrupt essential cellular processes in bacteria. These actions range from direct membrane damage to the inhibition of key resistance mechanisms like efflux pumps.
dot
Caption: Proposed multifaceted antibacterial mechanisms of sertraline.
Inhibition of Efflux Pumps
One of the most studied mechanisms is the inhibition of bacterial efflux pumps, which are proteins that expel antibiotics from the cell, conferring resistance.[1] Sertraline has been identified as a potential Resistance-Nodulation-Division (RND) efflux pump inhibitor (EPI) in E. coli.[10] By blocking these pumps, sertraline increases the intracellular concentration of co-administered antibiotics, thereby enhancing their efficacy.[1][2] However, some research suggests that sertraline might also be a weak inducer of genes (marA, acrB) that regulate these pumps, which could reduce its sensitizing effects over time.[10][11]
Disruption of Cell Membrane Integrity
Sertraline appears to directly interact with and disrupt the bacterial cell membrane.[7] This is evidenced by observations of increased membrane permeability, leading to the leakage of intracellular components like proteins and dsDNA.[2] This membrane damage contributes to the loss of cellular homeostasis and viability. In Listeria monocytogenes, sertraline treatment led to observable cell membrane damage.[5][7]
Induction of Oxidative Stress
Mechanistic analyses have revealed that sertraline can induce the production of Reactive Oxygen Species (ROS) within bacterial cells.[2][12][13] Elevated ROS levels cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to DNA damage and an apoptosis-like cell death pathway.[2][3]
Metabolic Disruption
Sertraline has been shown to disrupt key metabolic functions. Studies on L. monocytogenes demonstrated that sertraline treatment leads to a decrease in both intracellular ATP levels and intracellular pH (pHin), indicating a severe disruption of cellular energy production and proton motive force.[5][7]
Experimental Protocols
The investigation of sertraline's antibacterial properties employs a range of standard and specialized microbiological assays. Below are detailed methodologies for key experiments.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sertraline enhances the activity of antimicrobial agents against pathogens of clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. periodicos.unichristus.edu.br [periodicos.unichristus.edu.br]
- 7. Antimicrobial Activity of Sertraline on Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Efflux inhibition by selective serotonin reuptake inhibitors in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. contagionlive.com [contagionlive.com]
- 13. Common antidepressants can increase antibiotic resistance - News - The University of Queensland [news.uq.edu.au]
Sertraline: A Repurposed Trypanocidal Agent for Chagas Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge with limited therapeutic options. The repurposing of existing drugs offers a promising and accelerated path to new treatments. This technical guide details the trypanocidal activity of sertraline, a selective serotonin reuptake inhibitor (SSRI), against T. cruzi. In vitro studies have demonstrated sertraline's efficacy against different parasite forms and strains, including clinically relevant intracellular amastigotes.[1][2][3][4][5] The primary mechanism of action involves the disruption of the parasite's bioenergetic metabolism, leading to a reduction in ATP levels and subsequent cell death.[1][2][3] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the proposed mechanism of action, offering a valuable resource for researchers and scientists in the field of anti-parasitic drug development.
Introduction
The current therapeutic arsenal for Chagas disease is restricted to two nitroimidazole derivatives, benznidazole and nifurtimox, which are associated with significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[6] Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, presents a cost-effective and expedited strategy for identifying novel anti-trypanosomal agents.[1][3] Sertraline, a widely prescribed antidepressant, has emerged as a potential candidate, exhibiting potent in vitro activity against Trypanosoma cruzi.[1][4][6][7][8] This document consolidates the existing research on sertraline's trypanocidal properties, focusing on its mechanism, efficacy, and the experimental frameworks used for its evaluation.
Quantitative Efficacy of Sertraline against Trypanosoma cruzi
Sertraline has demonstrated significant activity against various forms and strains of T. cruzi in vitro. The following table summarizes the key quantitative data from published studies.
| Parasite Stage | T. cruzi Strain | Host Cell | IC50 (μM) | Selectivity Index (SI) | Reference |
| Intracellular Amastigotes | Y | Peritoneal Macrophages | 1.4 (± 0.6) | 17.8 | [4] |
| Intracellular Amastigotes | Y | Cardiomyocytes | 6.6 (± 1.4) | - | [4] |
| Intracellular Amastigotes | Tulahuen | Peritoneal Macrophages | 1.0 - 10.0 | - | [1][2][3] |
| Cell Culture-derived Trypomastigotes | Y | - | 1.8 (± 0.8) | - | [4] |
| Bloodstream Trypomastigotes | Y | - | 14.2 (± 5.5) | - | [4] |
| Amastigotes | Not Specified | - | 7.8 (± 1.7) | >55.6 and 25.4 (for derivatives) | [9] |
IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro. Selectivity Index (SI): Ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite. A higher SI indicates greater selectivity for the parasite.
Mechanism of Action: Disruption of Bioenergetic Metabolism
The trypanocidal effect of sertraline is primarily attributed to its ability to disrupt the bioenergetic metabolism of T. cruzi.[1][2][3] This is achieved through the impairment of mitochondrial function, a critical organelle for the parasite's survival.
Key mechanistic features include:
-
Mitochondrial Integrity Disruption: Sertraline induces changes in the mitochondrial integrity of T. cruzi.[1][2][3]
-
ATP Depletion: This mitochondrial dysfunction leads to a significant decrease in intracellular ATP levels, a crucial molecule for cellular energy.[1][2][3][7][8]
-
No Effect on Plasma Membrane Permeability: Studies have shown that sertraline does not cause an increase in the permeability of the parasite's plasma membrane, suggesting a specific intracellular target.[1]
-
No Increase in Reactive Oxygen Species (ROS): Unlike some other trypanocidal agents, sertraline's mechanism does not appear to involve the generation of oxidative stress through increased ROS levels.[1][2][3]
In silico studies, including chemogenomic target fishing, homology modeling, and molecular docking, have identified the enzyme isocitrate dehydrogenase 2 (TcIDH2) as a potential molecular target for sertraline within the parasite.[1][2][3][7][8] This enzyme plays a role in the citric acid cycle, which is central to cellular respiration and energy production.
Signaling Pathway Diagram
Caption: Proposed mechanism of sertraline's trypanocidal action.
Experimental Protocols
The following sections detail the key experimental methodologies employed to evaluate the trypanocidal activity and mechanism of action of sertraline.
In Vitro Antiparasitic Activity Assay
This protocol is used to determine the efficacy of sertraline against the different life stages of T. cruzi.
References
- 1. Efficacy of sertraline against Trypanosoma cruzi: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of sertraline against Trypanosoma cruzi: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Frontiers | Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities [frontiersin.org]
- 8. Navigating drug repurposing for Chagas disease: advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sertraline as a Scaffold for Antitrypanosoma Cruzi Drug Development: Design of Novel Derivatives and Computational Target Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sertraline Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of sertraline in bulk drug and pharmaceutical dosage forms. The described protocol offers a reliable and efficient approach for quality control and research applications, ensuring accurate measurement of the active pharmaceutical ingredient (API).
Introduction
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions. Accurate and precise quantification of sertraline is crucial for ensuring the quality, efficacy, and safety of its pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful analytical technique that provides the necessary selectivity and sensitivity for this purpose. This document outlines a comprehensive HPLC method, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Workflow
The overall workflow for the quantification of sertraline via HPLC is depicted below.
Caption: Experimental workflow for sertraline quantification by HPLC.
Protocol: Sertraline Quantification by RP-HPLC
Materials and Reagents
-
Sertraline Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (OPA) or Triethylamine (TEA) for pH adjustment
-
Deionized Water (18.2 MΩ·cm)
-
Sertraline tablets (for sample analysis)
Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Empower, ChemStation).
-
Analytical balance
-
Sonicator
-
pH meter
-
Syringe filters (0.45 µm)
Preparation of Solutions
3.1. Mobile Phase Preparation
A variety of mobile phases can be employed. A common and effective mobile phase consists of a mixture of an organic solvent and an aqueous buffer.
-
Example Mobile Phase: A mixture of Acetonitrile, Methanol, and a phosphate buffer in a ratio such as 35:20:45 (v/v/v). The pH of the aqueous buffer is often adjusted to a specific value (e.g., pH 3 with phosphoric acid or pH 7.5 with triethylamine) to ensure optimal peak shape and retention.[1]
-
Procedure:
-
Prepare the aqueous buffer (e.g., 50mM KH₂PO₄).[2]
-
Adjust the pH of the buffer as required.
-
Mix the buffer with the organic solvents in the specified ratio.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of the Sertraline Hydrochloride reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Add a portion of the mobile phase or methanol and sonicate for 10-15 minutes to dissolve the standard completely.[3][4]
-
Make up the volume to the mark with the same solvent.
3.3. Preparation of Calibration Standards
Prepare a series of working standard solutions by making serial dilutions of the stock solution with the mobile phase to achieve a concentration range of approximately 10-100 µg/mL.[1][5]
3.4. Sample Preparation (from Tablets)
-
Weigh and finely powder at least 20 tablets to determine the average tablet weight.[3]
-
Accurately weigh a quantity of the powder equivalent to a specific amount of sertraline (e.g., 50 mg).
-
Transfer the powder to a volumetric flask (e.g., 50 mL).
-
Add a significant volume of the mobile phase or methanol (e.g., 75% of the flask volume).[3]
-
Sonicate for at least 15 minutes to ensure complete extraction of the drug.[3]
-
Make up the volume to the mark with the same solvent and mix well.
-
Centrifuge a portion of the solution or allow it to settle.[3]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[1]
-
Further dilutions may be necessary to bring the concentration within the calibration range.
Chromatographic Conditions
The following are typical chromatographic conditions for the analysis of sertraline:
-
Mobile Phase: See section 3.1
-
Detection Wavelength: 235 nm, 273 nm, or 274 nm are commonly used.[1][5]
-
Run Time: Approximately 10-15 minutes[6]
Data Analysis and Quantification
-
System Suitability: Before starting the analysis, inject a standard solution multiple times to check for system suitability parameters like peak asymmetry, theoretical plates, and retention time precision.
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of sertraline against the corresponding concentration. The curve should exhibit good linearity, with a correlation coefficient (r²) of ≥ 0.999.[7]
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Determine the concentration of sertraline in the sample solutions by interpolating their peak areas from the calibration curve.
-
Calculate the amount of sertraline in the original dosage form, taking into account the initial weight and all dilution factors.
Quantitative Data Summary
The performance of HPLC methods for sertraline quantification is summarized in the table below, compiled from various validated methods.
| Parameter | Typical Value | References |
| Linearity Range | 10 - 200 µg/mL | [1][5][7] |
| Correlation Coefficient (r²) | > 0.998 | [5][7] |
| Retention Time (RT) | 5 - 11 min | [8][9] |
| Limit of Detection (LOD) | 10 - 30 ng/mL | [2][5] |
| Limit of Quantification (LOQ) | 30 - 120 ng/mL | [2][10] |
| Precision (%RSD) | < 2% | [5] |
| Accuracy (% Recovery) | 98 - 102% | [5][7] |
This document is intended for research and professional use. All procedures should be performed by trained personnel in a suitable laboratory environment. Method parameters may require optimization based on specific instrumentation and laboratory conditions.
References
- 1. bepls.com [bepls.com]
- 2. jopcr.com [jopcr.com]
- 3. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. rjptonline.org [rjptonline.org]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. ijpsr.com [ijpsr.com]
- 10. Bot Verification [rasayanjournal.co.in]
Application Note: Quantitative Analysis of Sertraline in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the antidepressant drug sertraline in biological matrices, such as whole blood and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation by solid-phase or liquid-liquid extraction, derivatization with heptafluorobutyric anhydride (HFBA), and subsequent GC-MS analysis. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Introduction
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1] Accurate and reliable quantification of sertraline in biological samples is crucial for clinical and forensic applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the determination of sertraline. Due to its chemical structure, derivatization is employed to improve its chromatographic properties and thermal stability. This application note provides a comprehensive protocol for the analysis of sertraline by GC-MS.
Experimental
Two common methods for extracting sertraline from biological matrices are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
2.1.1. Solid-Phase Extraction (SPE) Protocol
This protocol is adapted for the analysis of sertraline and its metabolite, desmethylsertraline, in whole blood.[2]
-
Sample Pre-treatment: To 2 mL of human whole blood, add an internal standard (e.g., 100µL of a 1 µg/mL aqueous solution of bupropione hydrochloride) and 2 mL of phosphate buffer (pH 7.4).[3]
-
Mixing: Vortex the sample for 5 minutes, followed by sonication for 15 minutes at 20°C.[3]
-
SPE Column Conditioning: Condition an SPE column (e.g., with 0.6 g of H-clinoptilolite) with 1 mL of 0.1 M HCl in methanol and then 1 mL of water.[3]
-
Sample Loading: Transfer the entire pre-treated sample onto the conditioned SPE column.[3]
-
Washing: Wash the column with 4 mL of phosphate buffer (pH 7.4), followed by 3 mL of water, and then a 3 mL methanol-water mixture (1:1, v/v).[3]
-
Drying: Dry the sorbent material under a stream of nitrogen.[3]
-
Elution: Elute the analyte and internal standard from the column. The specific elution solvent will depend on the sorbent used; a common choice is a mixture of a volatile organic solvent and a small amount of a basic modifier.
2.1.2. Liquid-Liquid Extraction (LLE) Protocol
This protocol is suitable for the analysis of sertraline in human plasma.[4]
-
Deproteinization and Alkalinization: To a known volume of plasma, add a deproteinizing agent and adjust the pH to an alkaline condition.[4]
-
Extraction: Perform a single liquid-liquid extraction with a suitable organic solvent (e.g., n-butyl chloride).[5]
-
Separation: Centrifuge the mixture to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
To improve the volatility and thermal stability of sertraline for GC analysis, a derivatization step is necessary. Perfluoroacylation with heptafluorobutyric anhydride (HFBA) is a common and effective method.[2][4]
-
Reconstitute the dried extract from the sample preparation step in a suitable solvent (e.g., ethyl acetate).
-
Add 50 µL of HFBA.
-
Incubate the mixture at a specific temperature and time to allow the reaction to complete (e.g., 70°C for 30 minutes).
-
After incubation, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the final residue in a solvent suitable for GC-MS injection (e.g., chloroform).
The following instrumental parameters are recommended for the analysis of the sertraline derivative.
-
Gas Chromatograph: Agilent Gas Chromatograph or equivalent.
-
Mass Spectrometer: Agilent Mass Selective Detector or equivalent.
-
GC Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector:
-
Mode: Split (e.g., 20:1 split ratio).
-
Temperature: 280°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at a rate of 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Mass scan range of 30-550 amu for qualitative analysis and method development.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the sertraline-HFBA derivative. While specific ions for the HFBA derivative are not explicitly detailed in the provided search results, based on the structure and common fragmentation patterns, likely ions to monitor would include the molecular ion and significant fragment ions.
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for the GC-MS analysis of sertraline from various studies.
| Parameter | Matrix | Sertraline | Desmethylsertraline | Reference |
| Limit of Detection (LOD) | Whole Blood | 0.30 µg/L | 0.30 µg/L | [2] |
| Plasma | 0.1 ng/mL | - | [4] | |
| Limit of Quantification (LOQ) | Whole Blood | 1.00 µg/L | 1.00 µg/L | [2] |
| Plasma | 0.2 ng/mL | - | [4] | |
| Linearity Range | Whole Blood | 1.00-500.0 µg/L | 1.00-500.0 µg/L | [2] |
| Plasma | 0.2-10.0 ng/mL | - | [4] | |
| Correlation Coefficient (R²) | Whole Blood | > 0.991 | > 0.991 | [2] |
| Plasma | 0.999 | - | [4] | |
| Extraction Efficiency/Recovery | Whole Blood | 90.1% - 95.4% | 84.9% - 107.7% | [2] |
| Plasma | 80% - 85% | - | [4] | |
| Precision (%RSD) | Whole Blood | 3.6% - 5.5% | 4.7% - 7.2% | [2] |
| Plasma | < 18.2% | - | [4] | |
| Accuracy (%RE) | Whole Blood | -6.67% to 2.20% | -6.33% to 2.88% | [2] |
| Plasma | < 10% | - | [4] |
Visualizations
References
- 1. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lsmu.lt [lsmu.lt]
- 4. Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of sertraline (Zoloft) and its major metabolite in postmortem specimens by gas and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Sertraline in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of sertraline and its primary metabolite, N-desmethylsertraline, in various biological matrices. The protocols are designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
Sertraline is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and other psychiatric disorders.[1][2] Monitoring its concentration in biological samples such as plasma, serum, blood, and urine is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[1][2] This document outlines validated analytical methods for the accurate and precise determination of sertraline and its active metabolite, N-desmethylsertraline. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A variety of analytical techniques are available for the quantification of sertraline, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.[1][2] The choice of method often depends on the specific requirements of the study, including the biological matrix, the required limit of quantification, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and cost-effective method suitable for routine therapeutic drug monitoring.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for pharmacokinetic studies and analyses requiring low detection limits.[3][4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and specific method, often requiring derivatization of the analytes to improve their chromatographic properties.[7]
Sample preparation is a critical step to remove interfering substances from the biological matrix.[8] Common techniques include:
-
Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.[3][9]
-
Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to isolate the analyte from the sample matrix, often providing cleaner extracts than LLE.[1][7][10]
-
Protein Precipitation: A simple and rapid method for removing proteins from plasma or serum samples.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated analytical methods for the determination of sertraline.
Table 1: Liquid Chromatography-Based Methods
| Method | Analyte(s) | Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| UPLC-MS/MS | Sertraline | Human Plasma | LLE with ethyl acetate | 1.0–100.0 | 1.0 | Not Reported | [3] |
| LC-MS/MS | Sertraline & N-desmethylsertraline | Human Plasma | LLE with methyl tert-butyl ether | 0.5–150 | 0.5 | Not Reported | [4] |
| LC-MS/MS | Sertraline & N-desmethylsertraline | Human Plasma | Protein Precipitation | 2.50–320 (Sertraline)10.0–1280 (N-desmethylsertraline) | 2.50 (Sertraline)10.0 (N-desmethylsertraline) | 94.2 (Sertraline)95.7 (N-desmethylsertraline) | [5][6] |
| HPLC-ESI-MS | Sertraline | Human Plasma | LLE with cyclohexane | 0.5–25.0 | 0.5 | Not Reported | [11] |
| UHPLC-DAD | Sertraline | Human Plasma/Serum | LLE with acetonitrile and ethyl acetate | 20–1000 | 20 | 70 | [12][13] |
| LC-MS/MS | Sertraline | Human Plasma | Protein Precipitation | 0.1–50 | 0.1 | 88.0 - 90.0 | [14][15] |
| HPLC-MS/MS | Sertraline | Human Plasma | Protein Precipitation | 2–256 | 2 | Not Reported | [16] |
Table 2: Gas Chromatography-Based Methods
| Method | Analyte(s) | Biological Matrix | Sample Preparation | Linearity Range (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| GC-MS | Sertraline & N-desmethylsertraline | Whole Blood | SPE and derivatization with HFBA | 1.00–500.0 | 1.00 | 84.9 - 107.7 | [7] |
| GC-MS | Sertraline | Human Plasma | LLE and derivatization with HFBA | 0.2-10.0 ng/mL | 0.2 ng/mL | 80 - 85 | [17] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Sertraline in Human Plasma
This protocol is based on a rapid and sensitive method for the determination of sertraline in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human plasma into a 10 mL test tube.
-
Add 50 µL of internal standard solution (e.g., midazolam, 1000 ng/mL).
-
Add 500 µL of 0.1 M sodium hydroxide solution and vortex.
-
Add 5.0 mL of ethyl acetate and vortex mix thoroughly for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the supernatant (organic phase) to a clean tube.
-
Evaporate the organic phase to dryness at 50°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Centrifuge at 13,000 × g for 5 minutes.
-
Inject 5 µL of the clear supernatant into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18
-
Mobile Phase: Gradient system with acetonitrile and 1% formic acid in water.
-
Flow Rate: 0.40 mL/min
-
Mass Spectrometer: XEVO TQD with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Sertraline: m/z 306.3 → 275.2
-
Midazolam (IS): m/z 326.2 → 291.1
-
Caption: UPLC-MS/MS experimental workflow for sertraline analysis.
Protocol 2: LC-MS/MS for Sertraline and N-desmethylsertraline in Human Plasma
This protocol utilizes a simple protein precipitation method for sample cleanup.[5][6]
1. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add internal standards (sertraline-d3 and N-desmethylsertraline-d4).
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
The sample is ready for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Column: Poroshell EC-C18 (3 x 100 mm, 2.7 µm)
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.450 mL/min
-
MS/MS Detection: Positive ionization mode.
-
MRM Transitions:
-
Sertraline: m/z 306.1 → 159.1
-
Sertraline-d3 (IS): m/z 309.1 → 275.2
-
N-desmethylsertraline: m/z 292.1 → 159.1
-
N-desmethylsertraline-d4 (IS): m/z 296.2 → 279.0
-
Caption: LC-MS/MS workflow with protein precipitation.
Protocol 3: GC-MS for Sertraline and N-desmethylsertraline in Whole Blood
This protocol involves solid-phase extraction and chemical derivatization.[7]
1. Sample Preparation (Solid-Phase Extraction and Derivatization)
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the whole blood sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes from the cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue and add a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA).
-
Heat the mixture to complete the derivatization reaction.
-
The sample is ready for injection into the GC-MS system.
2. GC-MS Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N or equivalent.
-
Derivatization: Required to improve volatility and thermal stability.[18]
-
Detection: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity.
Caption: GC-MS experimental workflow for sertraline analysis.
Conclusion
The analytical methods and protocols presented provide a comprehensive guide for the determination of sertraline and its metabolite in biological samples. The choice of the most appropriate method will depend on the specific analytical needs, available resources, and the desired level of sensitivity and selectivity. Proper method validation is essential to ensure reliable and accurate results in clinical and research settings.
References
- 1. psychiatriapolska.pl [psychiatriapolska.pl]
- 2. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of current bioanalytical approaches in sample pr... [degruyterbrill.com]
- 9. Development of conditions for sertraline isolation from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 10. UV-HPLC determination of sertraline concentration in human plasma...: Ingenta Connect [ingentaconnect.com]
- 11. ClinPGx [clinpgx.org]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aseestant.ceon.rs [aseestant.ceon.rs]
- 17. Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 18. jfda-online.com [jfda-online.com]
Application Notes and Protocols for Spectrophotometric Detection of Sertraline
These application notes provide detailed methodologies for the quantitative determination of Sertraline (SER) in pharmaceutical formulations and biological fluids using various spectrophotometric techniques. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical quality control and clinical monitoring. Spectrophotometry offers a simple, cost-effective, and accessible alternative to more complex chromatographic techniques.[3][4] This document outlines several validated spectrophotometric methods, including UV-Visible, colorimetric (ion-pair and charge-transfer complexation), and spectrofluorimetric assays.
Comparative Quantitative Data
The following table summarizes the key performance parameters of various spectrophotometric methods for Sertraline determination, allowing for easy comparison.
| Method Type | Reagent(s) | Wavelength (λmax) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| UV-Visible | 50% v/v Aqueous Methanol | 273 nm | 1 - 20 | - | - | [5] |
| Colorimetry (Charge-Transfer) | Chloranil | 450 nm | 16 - 160 | - | - | [6] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 455 nm | 15 - 105 | - | - | [6] | |
| Iodine | 290 nm | 6 - 48 | - | - | [6] | |
| Chloranilic Acid | 527.5 nm | 0.1 - 5 | - | - | [7] | |
| Tetracyanoquinodimethane (TCNQ) | 842 nm | 4 - 50 | 2.5 - 4.8 | - | [8][9] | |
| p-Chloranilic Acid (pCA) | 520 nm | 20 - 400 | 20 - 40 | - | [8][9] | |
| 2,4-Dinitrofluorobenzene (DNFB) | 375 nm | 1 - 10 | 0.11 | 0.32 | [2][10] | |
| Nitrosonaphthol | 441.5 nm | 20 - 100 | - | - | [11] | |
| Colorimetry (Ion-Pair) | Bromocresol Purple | 412 nm | 2 - 14 | - | - | [12] |
| Methyl Blue (MB) | 668 nm | 2 - 18 | - | - | [3] | |
| Bromophenol Red (BPR) | 747 nm | 2 - 18 | - | - | [3] | |
| Methyl Green (MG) | 647 nm | 2 - 16 | - | - | [3] | |
| Phenol Red (PR) | 717 nm | 2 - 16 | - | - | [3] | |
| Methyl Orange (MO) | 553 nm | 2 - 16 | - | - | [3] | |
| Bromocresol Green (BCG) | 420 nm | 1 - 30 | - | - | [4] | |
| Bromophenol Blue (BPB) | 415 nm | 1 - 30 | - | - | [4] | |
| Bromothymol Blue (BTB) | 410 nm | 1 - 30 | - | - | [4] | |
| Alizarin Red | 425.0 nm | 20 - 90 | - | - | [13] | |
| Tropaeolin ooo | 485.0 nm | 3 - 24 | - | - | [13] | |
| Spectrofluorimetry | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Ex: 265 nm, Em: 315 nm | 0.05 - 1.0 | 0.00534 | 0.016 | [1][14][15] |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Experimental Protocols
UV-Visible Spectrophotometric Method
This method is a direct and simple approach for the quantification of Sertraline in bulk and pharmaceutical dosage forms.
Materials and Reagents:
-
Sertraline Hydrochloride (Reference Standard)
-
Methanol (Analytical Grade)
-
Deionized Water
-
UV-Visible Spectrophotometer
Protocol:
-
Solvent Preparation: Prepare a 50% v/v aqueous methanol solution by mixing equal volumes of methanol and deionized water.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve 10 mg of Sertraline HCl in the 50% v/v aqueous methanol to prepare a stock solution of 100 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 2 to 20 µg/mL by diluting with the 50% v/v aqueous methanol.[5]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Sertraline HCl and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 50% v/v aqueous methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same solvent and mix well.
-
Filter the solution through a Whatman filter paper.
-
Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standard and sample solutions at 273 nm against the 50% v/v aqueous methanol as a blank.[5]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of Sertraline in the sample solution from the calibration curve.
-
Colorimetric Method: Ion-Pair Complexation with Bromocresol Green (BCG)
This method is based on the formation of a colored ion-pair complex between Sertraline and an acidic dye, which is then extracted into an organic solvent for measurement.[4]
Materials and Reagents:
-
Sertraline Hydrochloride (Reference Standard)
-
Bromocresol Green (BCG) solution
-
Buffered aqueous solution (pH 3)[4]
-
Chloroform (or other suitable polar solvent)
-
Visible Spectrophotometer
Protocol:
-
Standard Stock Solution Preparation: Prepare a standard stock solution of Sertraline HCl in deionized water.
-
Reaction Procedure:
-
In a series of separating funnels, add aliquots of the Sertraline standard solution to achieve a final concentration range of 1-30 µg/mL.[4]
-
Add 2.0 mL of the pH 3 buffer solution.
-
Add a specific volume of the BCG reagent solution.
-
Mix the solution well.
-
-
Extraction:
-
Add 5.0 mL of chloroform to each separating funnel.
-
Shake the funnels for 3 minutes to facilitate the extraction of the ion-pair complex into the organic layer.[4]
-
Allow the layers to separate.
-
-
Spectrophotometric Measurement:
-
Collect the organic (chloroform) layer.
-
Measure the absorbance of the extracted complex at 420 nm against a reagent blank prepared in the same manner without the drug.[4]
-
Construct a calibration curve and determine the concentration of the unknown sample.
-
Colorimetric Method: Charge-Transfer Complexation with 2,4-Dinitrofluorobenzene (DNFB)
This method involves a nucleophilic substitution reaction between Sertraline and DNFB to form a colored product.[2][10]
Materials and Reagents:
-
Sertraline Hydrochloride (Reference Standard)
-
2,4-Dinitrofluorobenzene (DNFB) solution (0.3% v/v)
-
Borate buffer (pH 8.0)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Thermostatically-controlled water bath
-
Visible Spectrophotometer
Protocol:
-
Standard Solution Preparation: Prepare standard solutions of Sertraline in methanol.
-
Reaction Procedure:
-
Transfer aliquots of the Sertraline standard solution (to achieve a final concentration of 1-10 µg/mL) into a series of 10 mL volumetric flasks.[2][10]
-
Add 1.5 mL of borate buffer (pH 8.0).[2]
-
Add 0.6 mL of 0.3% v/v DNFB solution and mix well.[2]
-
Heat the mixture at 60°C for 15 minutes in a water bath.[2]
-
Cool the flasks to room temperature.
-
-
Measurement:
Spectrofluorimetric Method with 9-Fluorenylmethyl chloroformate (FMOC-Cl)
This highly sensitive method is based on the derivatization of Sertraline with FMOC-Cl to yield a fluorescent product.[1][14][15]
Materials and Reagents:
-
Sertraline Hydrochloride (Reference Standard)
-
9-Fluorenylmethyl chloroformate (FMOC-Cl) solution
-
Borate buffer (pH 8.0)
-
Acetonitrile
-
Spectrofluorometer
Protocol:
-
Standard Solution Preparation: Prepare standard solutions of Sertraline.
-
Derivatization Reaction:
-
Fluorimetric Measurement:
-
Set the spectrofluorometer to an excitation wavelength of 265 nm and an emission wavelength of 315 nm.[1][14][15]
-
Measure the fluorescence intensity of the derivatized standard and sample solutions.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Determine the concentration of Sertraline in the sample from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described spectrophotometric methods.
Caption: Workflow for UV-Visible Spectrophotometric Detection of Sertraline.
Caption: Workflow for Ion-Pair Colorimetric Detection of Sertraline.
Caption: Workflow for Charge-Transfer Colorimetric Detection of Sertraline.
Caption: Workflow for Spectrofluorimetric Detection of Sertraline.
References
- 1. Spectrofluorimetric determination of sertraline in dosage forms and human plasma through derivatization with 9-fluorenylmethyl chloroformate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajol.info [ajol.info]
- 4. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. Spectrophotometric determination of fluoxetine and sertraline using chloranil, 2, 3 dichloro-5, 6 dicyano benzoquinone and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Spectrophotometric Determination of Sertraline Hydrochloride by Ion Pair Complexation – المجلة العربية للعلوم الصيدلية [pharmjournal.asscph.com]
- 13. ijpar.com [ijpar.com]
- 14. Spectrofluorimetric determination of sertraline in dosage forms and human plasma through derivatization with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Sertraline Stereoisomers by Electrokinetic Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. The molecule possesses two chiral centers, resulting in four stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). The therapeutically active enantiomer is the cis-(1S,4S) form.[1][2] Consequently, the stereoselective separation and quantification of these isomers are critical for quality control in pharmaceutical formulations.[3][4] Electrokinetic chromatography (EKC), a powerful separation technique, offers high efficiency and resolution for the chiral separation of pharmaceuticals like Sertraline. This application note details protocols for the separation of Sertraline stereoisomers using cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) and microemulsion electrokinetic chromatography (MEEKC).
Principle of Separation
The chiral separation of Sertraline stereoisomers by EKC is primarily achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs), particularly derivatized CDs, are commonly employed for this purpose.[5][6] The underlying mechanism involves the formation of transient, diastereomeric inclusion complexes between the Sertraline enantiomers and the chiral selector. The differing stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The use of micelles or microemulsions in the BGE further enhances selectivity and resolution by providing a pseudo-stationary phase.
Experimental Protocols
Method 1: Cyclodextrin-Modified Micellar Electrokinetic Chromatography (CD-MEKC)
This method is adapted from a validated procedure for the separation of Sertraline hydrochloride and its synthesis-related substances.[1][2]
Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
-
Fused-silica capillary.
-
Data acquisition and processing software.
Reagents and Solutions:
-
Background Electrolyte (BGE): 20 mM Sodium Borate, pH 9.0, containing 50 mM Sodium Cholate, 15 mM Sulfated β-Cyclodextrin (S-β-CD), and 5 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1]
-
Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), Deionized Water.
-
Sample Solution: Sertraline Hydrochloride dissolved in deionized water.
Protocol:
-
Capillary Pre-conditioning (for a new capillary):
-
Flush the capillary with 0.1 M NaOH for 30 minutes.
-
Flush with deionized water for 15 minutes.
-
Equilibrate with the BGE for 30 minutes.
-
-
Daily Capillary Conditioning:
-
Flush with 0.1 M NaOH for 5 minutes.
-
Flush with deionized water for 2 minutes.
-
Equilibrate with the BGE for 5 minutes before each injection.
-
-
Sample Injection:
-
Inject the sample hydrodynamically. The precise pressure and time should be optimized for the specific instrument to ensure an appropriate injection volume.
-
-
Separation:
-
Apply a constant voltage. The optimal voltage should be determined to achieve a balance between separation time and resolution.
-
Maintain a constant capillary temperature.
-
-
Detection:
-
Monitor the separation at a suitable UV wavelength (e.g., 214 nm or 275 nm).
-
Method 2: Microemulsion Electrokinetic Chromatography (MEEKC)
This method utilizes a microemulsion as the running buffer to enhance separation efficiency, particularly with a modified capillary.[7]
Instrumentation:
-
Same as Method 1.
Reagents and Solutions:
-
Running Microemulsion: A mixture of acetonitrile, sodium dodecyl sulfate (SDS), n-butanol, and n-hexane, buffered with sodium tetraborate.[7] The exact composition should be optimized.
-
Capillary Modification Solutions (optional but recommended): Poly(diallyldimethylammonium-chloride) and β-Cyclodextrin for creating an assembled molecular film on the capillary surface.[7]
-
Capillary Conditioning Solutions: 0.1 M NaOH, Deionized Water.
-
Sample Solution: Sertraline Hydrochloride dissolved in deionized water.
Protocol:
-
Capillary Modification (if applicable):
-
Follow the specific literature procedure for creating the poly(diallyldimethylammonium-chloride) and β-cyclodextrin assembled molecular film.[7]
-
-
Capillary Conditioning:
-
Condition the capillary daily as described in Method 1, step 2.
-
-
Sample Injection:
-
Inject the sample hydrodynamically.
-
-
Separation:
-
Apply a constant voltage and maintain a constant temperature.
-
-
Detection:
-
Monitor the separation at an appropriate UV wavelength.
-
Quantitative Data Summary
The following tables summarize the experimental conditions and performance data from published methods for the separation of Sertraline stereoisomers using electrokinetic chromatography.
Table 1: Experimental Conditions for Sertraline Stereoisomer Separation
| Parameter | Method A (CD-MEKC)[1][2] | Method B (MEEKC with Modified Capillary)[7] | Method C (EKC with Sulfated Cyclodextrins)[8] |
| Capillary | Fused-silica | Fused-silica with molecular film | Fused-silica |
| Dimensions | Not specified | Not specified | Not specified |
| Background Electrolyte | 20 mM Sodium Borate, pH 9.0 | Sodium Tetraborate buffer with acetonitrile, SDS, n-butanol, n-hexane | Not specified, contains highly sulfated γ-CD or α-CD |
| Chiral Selector(s) | 15 mM Sulfated β-CD, 5 mM Hydroxypropyl-β-CD | β-Cyclodextrin (in capillary coating) | Highly sulfated γ-Cyclodextrin or Highly sulfated α-Cyclodextrin |
| Surfactant | 50 mM Sodium Cholate | Sodium Dodecyl Sulfate (SDS) | Not specified |
| Applied Voltage | Not specified | Not specified | Not specified |
| Temperature | Not specified | Not specified | Not specified |
| Detection | Not specified | Not specified | Not specified |
Table 2: Performance Data for Sertraline Stereoisomer Separation
| Parameter | Method A (CD-MEKC)[1][2] | Method B (MEEKC with Modified Capillary)[7] | Method C (EKC with Sulfated Cyclodextrins)[8] |
| Resolution | Baseline separation of all four stereoisomers | Baseline separation of all four stereoisomers | Critical resolution ≥ 4.0 for impurities at 0.1% level |
| Limit of Detection (LOD) | Not specified | (1S,4S): 0.15 mg/L, (1R,4R): 0.15 mg/L, (1S,4R): 0.30 mg/L, (1R,4S): 0.30 mg/L | Not specified |
| Limit of Quantitation (LOQ) | Quantitation of impurities at 0.1% of the bulk drug | Not specified | ≤ 0.1% of the drug substance for each stereoisomeric impurity |
Visualizations
Caption: Experimental workflow for Sertraline stereoisomer separation by EKC.
Caption: Principle of chiral separation of Sertraline using a chiral selector.
References
- 1. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation strategies for sertraline by instrumental and crystallization-based techniques: An important issue in quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of sertraline with microemulsion electrokinetic chromatography on a polymer/β-cyclodextrin assembling molecular film modified capillary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical method for the quantitation of sertraline hydrochloride stereoisomers by electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Studying the Hydrolytic Stability of Sertraline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions. Ensuring the stability of a drug substance like sertraline is a critical aspect of drug development and quality control. This application note provides a detailed protocol for investigating the hydrolytic stability of sertraline under acidic, neutral, and alkaline conditions, in accordance with the International Council for Harmonisation (ICH) guidelines (Q1A(R2))[1][2][3][4]. The protocol outlines the experimental procedure, analytical methodology for quantification, and data presentation.
Experimental Protocol
This protocol describes a forced degradation study to evaluate the hydrolytic stability of sertraline.
1.1. Materials and Reagents
-
Sertraline Hydrochloride (working standard)[5]
-
Hydrochloric Acid (HCl), 1 N solution[6]
-
Sodium Hydroxide (NaOH), 1 N solution[6]
-
High-Purity Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)[6]
-
Acetonitrile (HPLC grade)[3]
-
Potassium Dihydrogen Phosphate (KH2PO4)[7]
-
Orthophosphoric Acid[3]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Heating block or water bath capable of maintaining 90°C[6]
-
HPLC system with a UV detector
-
RP-18e column (or equivalent)[6]
1.2. Preparation of Solutions
-
Sertraline Stock Solution (400 µg/mL): Accurately weigh and dissolve an appropriate amount of sertraline hydrochloride in methanol to obtain a final concentration of 400 µg/mL[6].
-
Acidic Solution: 1 N Hydrochloric Acid.
-
Alkaline Solution: 1 N Sodium Hydroxide.
-
Neutral Solution: High-purity water.
1.3. Forced Degradation Procedure
-
Label four glass vials for acidic, alkaline, neutral, and control conditions.
-
Into the "acidic" vial, pipette 1 mL of the sertraline stock solution and 1 mL of 1 N HCl[6].
-
Into the "alkaline" vial, pipette 1 mL of the sertraline stock solution and 1 mL of 1 N NaOH[6].
-
Into the "neutral" vial, pipette 1 mL of the sertraline stock solution and 1 mL of high-purity water[6].
-
Into the "control" vial, pipette 1 mL of the sertraline stock solution and 1 mL of methanol. Store this vial protected from light at 2-8°C.
-
Tightly cap all vials and place them in a heating block or water bath set at 90°C[6].
-
Withdraw aliquots (e.g., 20 µL) from each vial at specified time points (e.g., 0, 30, 60, 180, and 360 minutes)[6].
-
Immediately neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively, before analysis.
-
Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
1.4. Analytical Methodology (HPLC)
A stability-indicating HPLC method is crucial for separating sertraline from its potential degradation products.
-
Column: Reverse phase LiChocart with Purospher (RP-18e) column or equivalent[6].
-
Mobile Phase: A mixture of methanol and water (75:25, v/v) is a suitable mobile phase[6]. An alternative mobile phase consists of potassium dihydrogen phosphate buffer and acetonitrile (50:50, v/v) adjusted to pH 4.5 with phosphoric acid[3][4].
-
Flow Rate: 1.0 mL/min[3].
-
Detection Wavelength: 273 nm[6].
-
Injection Volume: 20 µL.
Data Presentation
The quantitative data generated from the hydrolytic stability study should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Percentage of Sertraline Remaining Under Different Hydrolytic Conditions
| Time (minutes) | % Sertraline Remaining (Acidic) | % Sertraline Remaining (Neutral) | % Sertraline Remaining (Alkaline) |
| 0 | 100 | 100 | 100 |
| 30 | |||
| 60 | |||
| 180 | |||
| 360 |
Table 2: Formation of Degradation Products Under Different Hydrolytic Conditions (Peak Area)
| Time (minutes) | Degradation Product 1 (Acidic) | Degradation Product 2 (Acidic) | Degradation Product 1 (Alkaline) | Degradation Product 2 (Alkaline) | Degradation Product 3 (Alkaline) |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 30 | |||||
| 60 | |||||
| 180 | |||||
| 360 |
Table 3: Degradation Kinetics of Sertraline
| Condition | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |
| Acidic | ||
| Neutral | ||
| Alkaline |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the hydrolytic stability study of sertraline.
References
- 1. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. akjournals.com [akjournals.com]
- 6. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jopcr.com [jopcr.com]
Application Notes and Protocols for Investigating Sertraline as a Photosensitizer in Antibacterial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its neurological effects, emerging research has highlighted its intrinsic antibacterial properties.[1][2] Furthermore, studies on the environmental photodegradation of sertraline have revealed its capacity to generate reactive oxygen species (ROS) upon exposure to light, a key characteristic of a photosensitizer.[3][4][5] This opens a novel avenue for exploring sertraline's potential in antibacterial photodynamic therapy (aPDT), a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to eliminate pathogenic bacteria.[6]
These application notes provide a comprehensive overview and detailed, proposed protocols for investigating the efficacy of sertraline as a photosensitizer in antibacterial research. The information is intended to guide researchers in designing and executing experiments to validate this potential therapeutic application.
Data Presentation
The following tables summarize the intrinsic antibacterial activity of sertraline against various bacterial strains, as reported in the literature. This data serves as a baseline for determining appropriate sertraline concentrations for photosensitization studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sertraline Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (Methicillin-Susceptible) | 4-32 | [2] |
| Staphylococcus aureus (Methicillin-Resistant) | 16-32 | [2] |
| Enterococcus faecalis (Vancomycin-Susceptible) | 16-32 | [2] |
| Enterococcus faecium (Vancomycin-Susceptible) | 0.5-32 | [2] |
| Enterococcus faecium (Vancomycin-Resistant) | 2-8 | [2] |
| Klebsiella pneumoniae | 4->128 | [2] |
| Escherichia coli | 0.25-128 | [2] |
| Pseudomonas aeruginosa | 64->128 | [2] |
| Listeria monocytogenes | 16-32 | [7] |
| Helicobacter pylori | 2-8 | [8] |
Table 2: Minimum Bactericidal Concentrations (MBCs) of Sertraline
| Bacterial Strain | MBC (µg/mL) | Reference |
| Listeria monocytogenes | 64 | [7] |
| Helicobacter pylori | 4-8 | [8] |
Experimental Protocols
The following are proposed, detailed protocols for key experiments to evaluate the photosensitizing potential of sertraline for antibacterial applications.
Protocol 1: Determination of Sertraline's Photodynamic Antibacterial Efficacy
Objective: To determine the bactericidal effect of sertraline when combined with a specific light source.
Materials:
-
Sertraline hydrochloride
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Phosphate-buffered saline (PBS)
-
96-well microtiter plates
-
Light source (e.g., UV-A lamp with a peak emission around 365 nm, or a broad-spectrum solar simulator)[3][9]
-
Spectrophotometer (for measuring optical density)
-
Colony counter
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the desired bacterial strain into 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
-
Preparation of Sertraline Solutions:
-
Prepare a stock solution of sertraline hydrochloride in sterile distilled water.
-
Prepare serial dilutions of sertraline in the appropriate growth medium to achieve a range of concentrations (e.g., from sub-MIC to supra-MIC values as indicated in Table 1).
-
-
Experimental Setup:
-
In a 96-well plate, add 100 µL of the diluted bacterial culture to wells containing 100 µL of the various sertraline concentrations.
-
Include the following controls:
-
Bacteria only (no sertraline, no light): 100 µL bacteria + 100 µL medium.
-
Sertraline only (no light): 100 µL bacteria + 100 µL sertraline solution.
-
Light only (no sertraline): 100 µL bacteria + 100 µL medium.
-
-
Prepare duplicate plates for "light" and "dark" conditions.
-
-
Incubation and Irradiation:
-
Incubate all plates for a predetermined period (e.g., 60 minutes) at 37°C to allow for sertraline uptake by the bacteria.
-
Expose the "light" plate to the chosen light source for a specific duration (e.g., 30-60 minutes). The distance from the light source and the intensity should be standardized.
-
Keep the "dark" plate wrapped in aluminum foil and incubate for the same duration.
-
-
Assessment of Bacterial Viability:
-
Following irradiation, perform serial dilutions of the contents of each well in PBS.
-
Plate 100 µL of each dilution onto agar plates.
-
Incubate the agar plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) on each plate to determine the bacterial viability.
-
-
Data Analysis:
-
Calculate the log₁₀ reduction in CFU/mL for each condition compared to the untreated control.
-
A significant decrease in bacterial viability in the "sertraline + light" group compared to the controls indicates a photodynamic effect.
-
Protocol 2: Quantification of Intracellular Reactive Oxygen Species (ROS) Production
Objective: To quantify the generation of intracellular ROS in bacteria upon photoactivation of sertraline.
Materials:
-
Sertraline hydrochloride
-
Bacterial strains of interest
-
Appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe[10]
-
Black, clear-bottom 96-well plates
-
Light source
-
Fluorometer or fluorescence microscope
Procedure:
-
Bacterial Culture and Sertraline Treatment:
-
Prepare bacterial cultures and sertraline solutions as described in Protocol 1.
-
In a 96-well plate, treat the bacterial suspension with various concentrations of sertraline.
-
Include controls as in Protocol 1.
-
-
Loading with DCFH-DA:
-
After a suitable incubation period with sertraline, add DCFH-DA to each well to a final concentration of 10 µM.
-
Incubate the plate in the dark for 30 minutes at 37°C to allow the probe to enter the cells.
-
-
Irradiation:
-
Expose the plate to the light source for the desired duration.
-
-
Fluorescence Measurement:
-
Immediately after irradiation, measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.
-
Alternatively, visualize ROS production in individual cells using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated groups to the untreated control.
-
A significant increase in fluorescence in the "sertraline + light" group indicates ROS production.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothesized mechanism of sertraline-mediated antibacterial photodynamic therapy.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. researchgate.net [researchgate.net]
- 6. The potential of photodynamic therapy (PDT)-Experimental investigations and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Activity of Sertraline, an Antidepressant, Against Antibiotic-Susceptible and Antibiotic-Resistant Helicobacter pylori Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sertraline in Food Preservation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of sertraline, a selective serotonin reuptake inhibitor (SSRI), as an antimicrobial agent in the context of food preservation research. While primarily investigated for its clinical applications, emerging evidence of its potent antifungal and antibacterial properties suggests a promising role in controlling the growth of foodborne pathogens and spoilage microorganisms. This document outlines the demonstrated efficacy of sertraline against relevant microbes, details the experimental protocols to assess its activity, and summarizes its proposed mechanisms of action.
Introduction: The Potential of Sertraline in Food Safety
Sertraline is an FDA-approved antidepressant that has been explored for drug repurposing due to its demonstrated antimicrobial activities.[1][2] Research has shown its efficacy against a range of fungal and bacterial pathogens, including species that are significant contaminants in the food industry, such as Aspergillus, Candida, and Listeria monocytogenes.[3][4] The exploration of sertraline for food preservation is driven by the need for novel antimicrobial agents to combat the increasing incidence of food spoilage and the spread of drug-resistant pathogens.[5]
Antimicrobial Spectrum of Sertraline
Sertraline has exhibited significant inhibitory and fungicidal activity against a variety of microorganisms relevant to food safety and spoilage.
Fungal Pathogens:
-
Aspergillus species: Sertraline has shown inhibitory effects against common molds like Aspergillus nidulans, which is often found on spoiled food.[4][6] Specifically, it has demonstrated activity against Aspergillus niger, Aspergillus fumigatus, and Aspergillus flavus.[6]
-
Candida species: Multiple studies have confirmed sertraline's potent antifungal activity against various Candida species, including Candida albicans and the multidrug-resistant Candida auris.[2][5][7][8][9] It has been shown to inhibit both planktonic cells and biofilm formation.[5][9]
-
Other Fungi: Sertraline has also been found to be effective against Cryptococcus neoformans, Trichophyton rubrum, Coccidioides immitis, and Sporothrix schenckii.[4][10][11][12]
Bacterial Pathogens:
-
Listeria monocytogenes: Sertraline has demonstrated antimicrobial activity against L. monocytogenes, a significant foodborne bacterium.[3][13] It has been shown to damage the cell membrane, inhibit biofilm formation, and down-regulate virulence gene expression in this pathogen.[3][13]
-
Other Bacteria: Studies have also reported its effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[6]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) of sertraline against various food-relevant microorganisms as reported in the literature.
Table 1: Antifungal Activity of Sertraline
| Fungal Species | Sertraline MIC Range (µg/mL) | Sertraline MFC (µg/mL) | Reference |
| Candida auris | 20 - 40 | Not Reported | [9] |
| Candida spp. | Not specified, but effective at low concentrations | Fungicidal effect demonstrated | [14] |
| Cryptococcus neoformans | 2 - 10 | Not Reported | [10] |
| Coccidioides immitis | 4 - 8 | 4 - 8 | [10] |
| Sporothrix schenckii | 4 - 8 | Not Reported | [12] |
| Aspergillus niger | 40 (for 60% inhibition) | Not Reported | [6] |
| Aspergillus fumigatus | 80 (for 60% inhibition) | Not Reported | [6] |
| Aspergillus flavus | Not Reported | 60 | [6] |
| Fusarium solani | Not Reported | 80 | [6] |
Table 2: Antibacterial Activity of Sertraline
| Bacterial Species | Sertraline MIC Range (µg/mL) | Sertraline MBC (µg/mL) | Reference |
| Listeria monocytogenes | 16 - 32 | 64 | [13] |
| Staphylococcus aureus (ATCC 6538) | 20 | Not Reported | [6] |
| Escherichia coli (ATCC 8739) | 40 | Not Reported | [6] |
| Pseudomonas aeruginosa (ATCC 9027) | 60 | Not Reported | [6] |
Proposed Mechanisms of Antifungal Action
Sertraline appears to exert its antifungal effects through multiple mechanisms, making it a robust candidate for further investigation.
-
Inhibition of Ergosterol Biosynthesis: In silico docking studies and subsequent quantification have shown that sertraline binds to sterol 14-alpha-demethylase, an enzyme crucial for ergosterol biosynthesis.[7][9] This leads to a significant decrease in ergosterol production, compromising the integrity of the fungal cell membrane.[7][9][15]
-
Cell Membrane and Cell Wall Damage: Sertraline has been observed to cause damage to the cell membrane and cell wall of Candida species.[5][14][16] This disruption of the protective outer layers of the fungal cell is a key aspect of its fungicidal activity.
-
Inhibition of Protein Synthesis: Research suggests that sertraline can inhibit protein translation, a fundamental process for fungal growth and survival.[10]
-
Disruption of Calcium Homeostasis, Mitochondrial Dysfunction, and Oxidative Stress: Other proposed mechanisms include the disruption of calcium homeostasis, induction of mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), leading to cellular damage.[1][2][11][17]
Caption: Proposed antifungal mechanisms of sertraline.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antimicrobial efficacy of sertraline.
5.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
Materials:
-
Sertraline hydrochloride
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Microbial inoculum (standardized to a specific concentration, e.g., 0.5 McFarland standard)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving sertraline)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of sertraline in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the sertraline stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without sertraline) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 30°C for 48-72 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of sertraline that completely inhibits visible growth of the microorganism.
5.2. Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)
This protocol is a continuation of the MIC assay.
Materials:
-
Agar plates (e.g., Sabouraud Dextrose Agar for fungi, Tryptic Soy Agar for bacteria)
-
Sterile loops or spreaders
Procedure:
-
Subculturing: Following MIC determination, take an aliquot from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the plates under the same conditions as the MIC assay.
-
MFC/MBC Determination: The MFC/MBC is the lowest concentration of sertraline that results in no microbial growth on the agar plate.
5.3. Biofilm Inhibition Assay
This protocol assesses the ability of sertraline to prevent biofilm formation.
Materials:
-
Sertraline hydrochloride
-
Appropriate growth medium
-
Microbial inoculum
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Inoculation and Treatment: Add the microbial inoculum and various concentrations of sertraline to the wells of a 96-well plate.
-
Incubation: Incubate the plate to allow for biofilm formation (e.g., 24-48 hours).
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.
-
Washing and Solubilization: Wash the wells again with PBS and then add ethanol to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet using a microplate reader (e.g., at 570 nm). A reduction in absorbance indicates biofilm inhibition.
Caption: Workflow for evaluating sertraline's antimicrobial activity.
Conclusion and Future Directions
The existing body of research strongly indicates that sertraline possesses significant antimicrobial properties against a range of microorganisms pertinent to the food industry. Its multifaceted mechanism of action, particularly its impact on fungal cell membrane integrity, makes it an intriguing candidate for novel food preservation strategies.
Future research should focus on:
-
Efficacy in Food Matrices: Evaluating the antimicrobial activity of sertraline in various food systems to understand the impact of food components on its efficacy.
-
Synergistic Effects: Investigating the potential for synergistic interactions between sertraline and other established food preservatives or antimicrobial agents.[5][18]
-
Safety and Regulatory Considerations: A thorough assessment of the safety of sertraline as a food additive, including potential impacts on gut microbiota and the development of microbial resistance.
-
Delivery Systems: Developing methods for the effective application of sertraline to food surfaces or its incorporation into food packaging materials.
These application notes and protocols provide a foundational framework for researchers to explore the promising, yet underexplored, application of sertraline in the field of food preservation.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Repurposing of Sertraline: Evidence for Its Antifungal Activity from In Vitro, In Vivo, and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Sertraline on Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sertraline as a promising antifungal agent: inhibition of growth and biofilm of Candida auris with special focus on the mechanism of action in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of sertraline with Candida species selectively attenuates fungal virulence in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sertraline demonstrates fungicidal activity in vitro for Coccidioides immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antidepressant Sertraline Affects Cell Signaling and Metabolism in Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro inhibitory activity of sertraline against clinical isolates of Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Activity of Sertraline on Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sertraline has fungicidal activity against Candida spp. and acts by inhibiting membrane and cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sertraline as a promising antifungal agent: inhibition of growth and biofilm of Candida auris with special focus on the mechanism of action in vitro [agris.fao.org]
- 16. Exploring the Antibiofilm Effect of Sertraline in Synergy with Cinnamomum verum Essential Oil to Counteract Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Antifungal Activity of Sertraline and Synergistic Effects in Combination with Antifungal Drugs against Planktonic Forms and Biofilms of Clinical Trichosporon asahii Isolates | PLOS One [journals.plos.org]
Application Notes & Protocols for Stability-Indicating Analytical Methods for Sertraline
Introduction
Sertraline (SRT), a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression, obsessive-compulsive disorder, and other anxiety disorders.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing Sertraline, it is crucial to employ stability-indicating analytical methods. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products that may form under various environmental conditions such as light, heat, and humidity. According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies are a critical component in the development of such methods.[1][2]
This document provides detailed application notes and protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Sertraline.
Application Note: Stability-Indicating HPLC Method for Sertraline
1. Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Sertraline from its process-related impurities and degradation products. The chromatographic conditions are optimized to achieve adequate resolution between the main peak of Sertraline and any potential degradants generated during forced degradation studies. The method is validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.
2. Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Filtration assembly with 0.45 µm membrane filters
-
-
Chemicals and Reagents:
-
Sertraline Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (OPA) (AR grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (NaOH) (AR grade)
-
Hydrogen peroxide (H2O2) (30%, AR grade)
-
3. Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of Sertraline. Method optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Column | ZORBAX RX C8 (250 mm x 4.6 mm, 5 µm) or equivalent[3][4] |
| Mobile Phase | 50mM KH2PO4 buffer : Methanol (43:57, v/v). Adjusted to pH 2.5 with H3PO4[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Detection Wavelength | 215 nm[3][4] |
| Column Temperature | Ambient or 30 °C |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
Alternative conditions have also been reported, such as using a mobile phase of methanol and water (75:25, v/v) with UV detection at 273 nm.[5]
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Buffer Preparation (50mM KH2PO4, pH 2.5):
-
Weigh 6.8 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 2.5 using diluted orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Mix the prepared buffer and methanol in the ratio of 43:57 (v/v).
-
Degas the mobile phase by sonication for 10-15 minutes before use.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of Sertraline HCl reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Sertraline and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[1] A stock solution of Sertraline (e.g., 1000 µg/mL) is typically used for these studies.
-
Acid Hydrolysis:
-
To 5 mL of Sertraline stock solution, add 5 mL of 0.1 M HCl.
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 5 mL of Sertraline stock solution, add 5 mL of 0.1 M NaOH.
-
Reflux the solution at 80°C for a specified period (e.g., 2 hours).
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 5 mL of Sertraline stock solution, add 5 mL of 3% H2O2.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase. Studies have shown that Sertraline is susceptible to oxidative degradation, leading to the formation of multiple degradation products.[2][6]
-
-
Thermal Degradation:
-
Keep the Sertraline drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of approximately 100 µg/mL in the mobile phase. Research indicates that Sertraline is generally stable under thermal stress conditions.[2][6]
-
-
Photolytic Degradation:
-
Analysis of Stressed Samples:
-
Inject the prepared stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of Sertraline.
-
Ensure that the degradation products are well-resolved from the Sertraline peak.
-
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.25[5] |
| Theoretical Plates (N) | N > 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Treatment | Observation | % Degradation | No. of Degradants | Resolution (Rs) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 2h | Stable/Minor Degradation | < 5% | 0-1 | > 2.0 |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 2h | Stable/Minor Degradation | < 5% | 0-1 | > 2.0 |
| Oxidative | 3% H2O2, RT, 24h | Significant Degradation | 10-20% | 2[2] | > 2.0 |
| Thermal | 105°C, 48h | Stable | < 2% | 0 | - |
| Photolytic | UV light, 7 days | Significant Degradation | 15-25% | 3[2] | > 2.0 |
Note: The % degradation and number of degradants are illustrative and can vary based on the exact experimental conditions. Studies have shown that Sertraline is particularly susceptible to oxidative and photolytic degradation, while being relatively stable under hydrolytic and thermal conditions.[2][6]
Table 3: Method Validation Summary
| Parameter | Range/Criteria | Typical Result |
| Linearity (µg/mL) | e.g., 10-150 µg/mL | r² > 0.999[7] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | < 1.0% |
| - Interday | ≤ 2.0% | < 1.5% |
| LOD (µg/mL) | - | ~0.1 µg/mL |
| LOQ (µg/mL) | - | ~0.3 µg/mL |
| Robustness | No significant change | Robust |
Visualizations
Caption: Workflow for developing a stability-indicating method.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jopcr.com [jopcr.com]
- 4. researchgate.net [researchgate.net]
- 5. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
Application Notes and Protocols for the Quantitation of Sertraline Hydrochloride Stereoisomers
Introduction
Sertraline hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1] The molecule possesses two chiral centers, resulting in four possible stereoisomers: cis-(1S,4S), cis-(1R,4R), trans-(1S,4R), and trans-(1R,4S).[2] The therapeutically active and clinically effective form is the cis-(1S,4S)-enantiomer.[1] The other stereoisomers are considered impurities and their levels must be carefully controlled in pharmaceutical formulations.[1][3] This document provides detailed application notes and protocols for the quantitative analysis of Sertraline hydrochloride stereoisomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) with chiral stationary phases.
Key Stereoisomers of Sertraline:
-
cis-(1S,4S)-Sertraline: The active pharmaceutical ingredient (API).
-
cis-(1R,4R)-Sertraline (Impurity G): The enantiomer of the active ingredient.[1][4]
-
trans-(1S,4R)- and trans-(1R,4S)-Sertraline (Impurity A): Diastereomers of the active ingredient.[1]
Experimental Protocols
Several chiral HPLC methods have been developed and validated for the separation and quantitation of Sertraline stereoisomers. Below are detailed protocols for three distinct methods.
Protocol 1: Isocratic Polar Mode Chiral HPLC
This method is suitable for the enantiomeric separation of sertraline hydrochloride in bulk drugs and pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Immobilized amylose-based chiral stationary phase (e.g., Chiralpak-IA).
-
Mobile Phase: 0.1% Diethylamine in Methanol.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.
Protocol 2: Reversed-Phase HPLC on a Dimethylated Beta-Cyclodextrin Stationary Phase
This reversed-phase HPLC method allows for the separation of sertraline enantiomers and its related chiral impurities.[5]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: CYCLOBOND I 2000 DM (dimethylated beta-cyclodextrin).[5]
-
Mobile Phase: The mobile phase composition, including pH, buffer concentration, and organic modifier, should be optimized to achieve the desired enantioselectivity.[5] A typical mobile phase might consist of a phosphate buffer and an organic modifier like acetonitrile.
-
Flow Rate: To be optimized based on column dimensions and particle size.
-
Detection: UV detection at an appropriate wavelength.
-
Temperature: The effect of temperature on enantioselectivity should be investigated and optimized.[5]
Protocol 3: Reversed-Phase HPLC for Simultaneous Determination of Content and Purity
This single-run reversed-phase method is designed for determining the content, enantiomeric purity, and related substances of sertraline HCl.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: Amylose tris(3-chloro-5-methylphenylcarbamate) based CSP (e.g., Chiralpak IG-3).[1]
-
Mobile Phase: A mixture of acetonitrile, water, and diethylamine (DEA). The exact ratio should be optimized for best separation.[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Run Time: Less than 15 minutes.[1]
Data Presentation
The following tables summarize the quantitative data from various validated methods for the analysis of Sertraline stereoisomers.
Table 1: Quantitative Performance Data for Sertraline Stereoisomer Analysis
| Parameter | Method 1 (Isocratic Polar Mode) | Method 2 (Reversed-Phase, Chiral AGP)[3] | Method 3 (Normal Phase, Chiralpak AD-H)[7] |
| Analyte | (R,R)-Sertraline | cis-(1R,4R)-Sertraline | cis-(1R,4R)-Sertraline |
| LOD | 0.005 µg | 0.016 µg/mL | 30 ng/mL |
| LOQ | 0.015 µg | 0.05 µg/mL | 120 ng/mL |
| Linearity Range | LOQ to 0.3% | 0.05 µg/mL to 0.30 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.9995 | - |
| Recovery | 98.3% to 101.8% | 96.15% to 100.29% | 93.8% to 103.9% |
| Resolution (Rs) | > 4.0 | > 3.5 | - |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantitation of Sertraline hydrochloride stereoisomers by HPLC.
Logical Relationship of Sertraline Stereoisomers
The following diagram illustrates the relationship between the four stereoisomers of Sertraline.
References
- 1. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-covalent interactions between sertraline stereoisomers and 2-hydroxypropyl-β-cyclodextrin: a quantum chemistry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Chiral Separation of Sertraline Hydrochloride on LUX | Phenomenex [phenomenex.com]
- 5. Separation of stereoisomers of sertraline and its related enantiomeric impurities on a dimethylated beta-cyclodextrin stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
Troubleshooting & Optimization
Technical Support Center: Sertraline Quantification in Plasma
Welcome to the technical support center for sertraline quantification in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying sertraline in plasma?
A1: The most prevalent and robust method for the quantification of sertraline in plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][2][3][4][5][6] These techniques offer high sensitivity and selectivity, which are crucial for accurately measuring the typically low concentrations of sertraline in biological samples.[1][7]
Q2: What are the typical therapeutic concentrations of sertraline in human plasma?
A2: The therapeutic concentration range for sertraline is generally considered to be between 10 to 150 ng/mL.[8] Concentrations below 10 ng/mL may result in reduced efficacy, while levels above 150 ng/mL could increase the risk of toxicity.[8] Analytical methods should therefore be sensitive enough to detect concentrations at the lower end of this range.
Q3: Why is the choice of internal standard (IS) critical in sertraline quantification?
A3: An appropriate internal standard is crucial for correcting for variability during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[1] A stable isotope-labeled sertraline (e.g., sertraline-d3) is the ideal IS as it has nearly identical chemical and physical properties to the analyte.[9] However, other compounds like midazolam or telmisartan have also been successfully used.[1][6]
Q4: How stable is sertraline in plasma samples under different storage conditions?
A4: Sertraline has been shown to be stable in human plasma under various conditions. Studies have demonstrated stability at room temperature for at least 2 hours, at 4°C for 12 hours, and for at least 30 days when stored at -20°C.[1][5] Sertraline is also stable through multiple freeze-thaw cycles.[1][5][9]
Troubleshooting Guide
Problem 1: Low Sertraline Recovery After Sample Extraction
-
Q: My recovery of sertraline is consistently low. What are the potential causes and solutions?
-
A: Check the pH of the plasma sample before extraction. Sertraline is a secondary amine, and its extraction efficiency is highly dependent on the pH of the aqueous phase. For liquid-liquid extraction (LLE) with organic solvents like ethyl acetate or hexane, the plasma sample should be alkalized (e.g., using 0.1 M sodium hydroxide) to a pH of 8 or higher to ensure sertraline is in its non-ionized form, which is more soluble in the organic solvent.[1][10]
-
A: Evaluate your extraction solvent. The choice of organic solvent in LLE is critical. Ethyl acetate is a commonly used solvent with good recovery for sertraline.[1][2] Ensure the solvent is of high purity and that the volume is sufficient for efficient extraction (e.g., a 10:1 ratio of solvent to plasma).[1]
-
A: Optimize the mixing/vortexing step. Inadequate mixing during extraction can lead to poor recovery. Ensure thorough vortexing for a sufficient duration (e.g., 2 minutes) to maximize the interaction between the plasma sample and the extraction solvent.[1]
-
A: Consider an alternative extraction method. If LLE continues to yield low recovery, consider solid-phase extraction (SPE). SPE can offer cleaner extracts and high, reproducible recovery, although it may require more extensive method development.[7] Protein precipitation is another simple and rapid alternative, often using acetonitrile.[6][9]
-
Problem 2: Significant Matrix Effects Observed
-
Q: I'm observing significant ion suppression or enhancement in my LC-MS/MS analysis. How can I mitigate matrix effects?
-
A: Improve sample clean-up. Matrix effects are caused by co-eluting endogenous components from the plasma that interfere with the ionization of the analyte. A more effective sample preparation method, such as switching from protein precipitation to LLE or SPE, can result in a cleaner extract and reduce matrix effects.[7]
-
A: Optimize chromatographic separation. Ensure that sertraline is chromatographically separated from the bulk of the matrix components. Adjusting the mobile phase composition, gradient, or using a more efficient column (e.g., UPLC) can improve separation and reduce co-elution.[1]
-
A: Use a stable isotope-labeled internal standard. A stable isotope-labeled IS (e.g., sertraline-d3) will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction and improving data quality.[9][11]
-
A: Evaluate different ionization sources or parameters. Optimizing the electrospray ionization (ESI) source parameters, such as temperature and gas flows, can sometimes minimize the impact of matrix components.[12]
-
Problem 3: Poor Peak Shape or Low Sensitivity
-
Q: My chromatographic peaks for sertraline are broad or tailing, and the sensitivity is low. What should I check?
-
A: Assess the mobile phase composition. The pH and organic content of the mobile phase can significantly impact peak shape. For sertraline, a mobile phase consisting of acetonitrile and an acidic aqueous component (e.g., 0.1% formic acid or 10 mM ammonium acetate) is commonly used to achieve good peak shape and retention on a C18 column.[1][6]
-
A: Check for column degradation. Poor peak shape can be a sign of a deteriorating column. Ensure the column is properly maintained and operated within its recommended pH and pressure limits.
-
A: Optimize MS/MS parameters. To improve sensitivity, ensure the mass spectrometer is properly tuned and that the multiple reaction monitoring (MRM) transitions and collision energies are optimized for sertraline. The most common transition for sertraline is m/z 306.3 → 275.2.[1][2]
-
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated UPLC-MS/MS method.[1]
-
Pipette 500 µL of plasma sample into a 10 mL test tube.
-
Add 50 µL of the internal standard working solution (e.g., midazolam at 1,000 ng/mL).
-
Add 500 µL of 0.1 M sodium hydroxide solution to alkalize the sample.
-
Add 5.0 mL of ethyl acetate.
-
Vortex the tube thoroughly for 2 minutes.
-
Centrifuge at a sufficient speed to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 50°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Centrifuge at 13,000 × g for 5 minutes.
-
Inject the clear supernatant into the UPLC-MS/MS system.
2. Sample Preparation: Protein Precipitation
This protocol is a simplified method suitable for high-throughput analysis.[6]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add the internal standard (e.g., telmisartan).
-
Add a sufficient volume of a precipitating agent (e.g., acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection or further processing.
Quantitative Data Summary
Table 1: Method Validation Parameters for Sertraline Quantification in Plasma
| Parameter | Method 1 (UPLC-MS/MS)[1] | Method 2 (LC-MS/MS)[6] | Method 3 (LC-MS/MS)[9] |
| Linearity Range | 1.0–100.0 ng/mL | 0.1–50 ng/mL | 2.50–320 ng/mL |
| LLOQ | 1.0 ng/mL | 0.1 ng/mL | 2.50 ng/mL |
| Recovery | 85.3–90.2% | 88.0–90.0% | 94.2% |
| Matrix Effect | 95.8–101.1% | Not explicitly stated | Not explicitly stated |
| Intra-day Precision (RSD%) | < 15% | < 4.40% | 2.2-12.2% |
| Inter-day Precision (RSD%) | < 15% | < 3.55% | 2.2-12.2% |
| Intra-day Accuracy (RE%) | -3.2 to 3.3% | Not explicitly stated | 92.0-111.7% |
| Inter-day Accuracy (RE%) | -3.2 to 3.3% | Not explicitly stated | 92.0-111.7% |
Visualizations
Caption: General workflow for sertraline quantification in plasma.
Caption: Troubleshooting logic for low sertraline recovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Sertraline in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. Determination of Sertraline in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatriapolska.pl [psychiatriapolska.pl]
- 8. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of conditions for sertraline isolation from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. Looking for insights on N-nitroso-sertraline analysis by LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Enhancing Sertraline Detection Sensitivity
Welcome to the technical support center dedicated to improving the sensitivity of Sertraline detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Which is the most sensitive method for Sertraline detection?
A1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive method for the quantification of Sertraline in biological matrices, offering lower limits of detection compared to HPLC-UV or electrochemical methods.[1][2][3][4] LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) as low as 0.1 ng/mL in human plasma.[2][3][5]
Q2: What are the common challenges in achieving high sensitivity for Sertraline detection?
A2: Common challenges include matrix effects from biological samples, low extraction recovery, chromatographic peak tailing or broadening, and instrument noise.[6][7][8] Proper sample preparation and chromatographic optimization are crucial to mitigate these issues.
Q3: How can I improve the extraction recovery of Sertraline from plasma or serum?
A3: Several methods can be employed. Protein precipitation is a simple method, while liquid-liquid extraction (LLE) and solid-phase extraction (SPE) often provide cleaner extracts and higher recovery rates.[9][10] For LLE, using a mixture of organic solvents at an alkaline pH can improve efficiency. For SPE, selecting the appropriate sorbent (e.g., C18, HLB) is critical.
Q4: What is the importance of an internal standard in Sertraline analysis?
A4: An internal standard (IS) is crucial for accurate and precise quantification, especially in LC-MS/MS analysis. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.[11] A stable isotope-labeled Sertraline is the ideal IS, but other compounds with similar chemical properties and retention times, such as paroxetine or telmisartan, have also been successfully used.[1][3]
Troubleshooting Guides
HPLC-UV Methods
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Sertraline (pKa ≈ 9.5). 2. Reduce the sample concentration or injection volume. 3. Use a guard column and/or replace the analytical column. |
| Low Sensitivity/Poor Signal-to-Noise Ratio | 1. Suboptimal detection wavelength. 2. High background noise from the mobile phase. 3. Insufficient sample concentration. | 1. Set the UV detector to the wavelength of maximum absorbance for Sertraline (around 225 nm or 273 nm).[12][13] 2. Use high-purity solvents and additives for the mobile phase. 3. Optimize the sample extraction and pre-concentration steps. |
| Baseline Drift or Noise | 1. Contaminated mobile phase or column. 2. Fluctuations in pump pressure. 3. Detector lamp aging. | 1. Prepare fresh mobile phase and flush the system. If necessary, clean or replace the column. 2. Check for leaks in the pump and ensure proper degassing of the mobile phase. 3. Replace the detector lamp if it has exceeded its lifetime. |
LC-MS/MS Methods
| Issue | Possible Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effect) | 1. Co-eluting endogenous compounds from the sample matrix. 2. Inefficient sample cleanup. | 1. Optimize chromatographic separation to separate Sertraline from matrix components. 2. Improve the sample preparation method (e.g., switch from protein precipitation to SPE or LLE). 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inconsistent or Low Signal Intensity | 1. Suboptimal MS source parameters (e.g., temperature, gas flows). 2. Inefficient ionization. 3. Contamination of the MS source. | 1. Tune the MS instrument for Sertraline to optimize source and collision energy parameters. 2. Adjust the mobile phase composition to promote better ionization (e.g., add formic acid or ammonium formate for positive ion mode).[1] 3. Clean the MS source components according to the manufacturer's instructions. |
| High Background Noise | 1. Contaminated solvents or reagents. 2. Carryover from previous injections. 3. Electronic noise. | 1. Use high-purity LC-MS grade solvents and reagents. 2. Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples. 3. Ensure proper grounding of the instrument and check for sources of electronic interference. |
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for Sertraline detection.
Table 1: HPLC-UV Methods for Sertraline Detection
| Method | Sample Matrix | LLOQ/LOD | Linearity Range | Reference |
| RP-HPLC-UV | Bulk Drug, Tablets | 0.097 µg/mL (LOQ) / 0.029 µg/mL (LOD) | 1 - 120 µg/mL | [12][14] |
| RP-HPLC-UV | Bulk Drug | 85.5 ng/mL (LOQ) / 28 ng/mL (LOD) | 10 - 200 µg/mL | [13] |
| UHPLC-DAD | Pharmaceutical Preparations | 0.3 µg/mL (LOQ) / 0.1 µg/mL (LOD) | 0.3 - 100 µg/mL | [15] |
Table 2: LC-MS/MS Methods for Sertraline Detection
| Method | Sample Matrix | LLOQ/LOD | Linearity Range | Reference |
| LC-MS/MS | Human Plasma | 0.1 ng/mL | 0.1 - 50 ng/mL | [2][3] |
| UPLC-MS/MS | Rat Plasma | 0.1 ng/mL | 0.1 - 100 ng/mL | [5] |
| LC-MS/MS | Human Plasma | 0.332 µg/L | 0.332 - 66.400 µg/L | [1] |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | 0.5 - 150 ng/mL | [4] |
Table 3: Other Methods for Sertraline Detection
| Method | Sample Matrix | LLOQ/LOD | Linearity Range | Reference |
| GC-MS | Whole Blood | 1.00 µg/L (LOQ) / 0.30 µg/L (LOD) | 1.00 - 500.0 µg/L | [16] |
| Electrochemical Sensor | Pharmaceutical, Plasma | 0.28 µM (LOD) | 0.5 - 30.0 µM | [17] |
| Electrochemical Sensor | Urine, Tablets | 0.02 µM (LOD) | 0.05 - 350.0 µM | [18] |
Experimental Protocols
Protocol 1: Sertraline Detection in Human Plasma by LC-MS/MS
This protocol is based on a rapid and sensitive method for the quantitation of Sertraline in human plasma.[3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard (Telmisartan).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: TC-C18 (5 µm, 150 × 4.6 mm i.d.).
-
Mobile Phase: 70% acetonitrile and 30% 10 mM ammonium acetate with 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Sertraline: m/z 306.0 → 274.9
-
Telmisartan (IS): m/z 515.2 → 276.2
-
Protocol 2: Sertraline Detection in Bulk Drug and Tablets by HPLC-UV
This protocol is based on a method for the determination of Sertraline in bulk drug and pharmaceutical formulations.[13]
1. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 500 µg/mL stock solution of Sertraline in methanol. Prepare calibration standards by diluting the stock solution with methanol to concentrations ranging from 10 to 200 µg/mL.
-
Sample Solution (Tablets): Weigh and powder 20 tablets. Take a portion of the powder equivalent to 10 mg of Sertraline and dissolve it in methanol in a 100 mL volumetric flask. Sonicate for 15 minutes, then dilute to volume with methanol. Filter the solution through a 0.45 µm filter.
2. HPLC-UV Conditions:
-
HPLC System: Shimadzu LC-10A series or equivalent.
-
Column: LiChroCART with Purospher RP-18e (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Methanol/water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 273 nm.
Visualizations
Caption: Workflow for Sertraline detection by LC-MS/MS.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an improved method for the quantitation of sertraline in human plasma using LC-MS-MS and its application to bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. psychiatriapolska.pl [psychiatriapolska.pl]
- 10. journal-imab-bg.org [journal-imab-bg.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC determination of sertraline in bulk drug, tablets and capsules using hydroxypropyl-beta-cyclodextrin as mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Eco-friendly and ultra-sensitive electrochemical sensor for sertraline detection in pharmaceuticals and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemmethod.com [chemmethod.com]
Sertraline stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of sertraline during long-term storage. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of sertraline during long-term storage?
A1: The primary factors affecting sertraline stability are exposure to light and oxidizing agents. Studies show that sertraline hydrochloride is generally stable under hydrolytic (acidic, basic, neutral) and thermal stress conditions as per ICH Q1A (R2) guidelines.[1] However, it readily degrades when exposed to photolytic and oxidative conditions, leading to the formation of several degradation products.[1]
Q2: What are the known degradation products of sertraline?
A2: Forced degradation studies have identified distinct degradation products (DPs) under different stress conditions.
-
Oxidative Degradation: Leads to the formation of at least two major degradation products (DP-I and DP-II).[1]
-
Photolytic Degradation: Results in at least three major degradation products (DP-III, DP-IV, DP-V).[1]
-
Other reported degradants include dehalogenation and dehydration products.[2]
Q3: What are the recommended storage conditions for sertraline?
A3: To ensure long-term stability, sertraline and its formulations should be stored protected from light in a controlled environment. Standard recommendations are to store the substance between 15° to 30°C.[3] For specific formulations like Sertraline Hydrochloride Capsules, a shelf life of 24 months is established when stored at controlled room temperature (20°–25°C).[4]
Q4: My sertraline sample shows degradation even when stored in the dark at room temperature. What could be the cause?
A4: If photolytic and thermal degradation are ruled out, consider the possibility of oxidative degradation. This can be caused by reactive oxygen species from the environment or interaction with excipients in a formulation that may generate peroxides or other oxidizing agents over time. Ensure the storage container is inert and tightly sealed.
Q5: Which analytical techniques are most suitable for a sertraline stability study?
A5: The most effective and commonly used technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[5] These methods can separate the parent sertraline peak from all potential degradation products. For structural elucidation and characterization of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][6]
Troubleshooting Guide: Unexpected Sample Degradation
If you observe unexpected peaks or a decrease in the sertraline peak area in your chromatograms, follow this troubleshooting workflow.
Data Presentation
Table 1: Summary of Sertraline Stability Under Forced Degradation Conditions
| Stress Condition | Reagents & Conditions | Observation | Reference |
| Acidic Hydrolysis | 1 N HCl to 5.0 M HCl, with heating | Stable | [1][5][7] |
| Basic Hydrolysis | 5.0 M NaOH to 10 N NaOH, with heating | Stable | [1][5][7] |
| Neutral Hydrolysis | Water, with heating | Stable | [1][5] |
| Oxidative | 1% - 33.3% Hydrogen Peroxide (H₂O₂) | Degradation Observed (Forms DP-I, DP-II) | [1][7][8] |
| Thermal | Heating in a water bath | Stable | [1][7] |
| Photolytic | UV Lamp (e.g., 245 nm) or Solar Simulator | Degradation Observed (Forms DP-III, DP-IV, DP-V) | [1][2][7] |
Table 2: Photodegradation Kinetics of Sertraline (1 mg/L)
| Aqueous Medium | Light Source | Half-life (t₁/₂) | Reference |
| Ultrapure Water | Artificial Solar Radiation | 57 hours | [2] |
| Wastewater Effluent | Artificial Solar Radiation | 34 hours | [2] |
| Ultrapure Water + Nitrates (10 mg/L) | Artificial Solar Radiation | 18 hours | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study (as per ICH Guidelines)
This protocol outlines the steps to stress sertraline under various conditions to identify potential degradation pathways.
-
Preparation of Stock Solution : Prepare a stock solution of sertraline hydrochloride in methanol (e.g., 1 mg/mL).
-
Acidic Degradation : Mix 5 mL of stock solution with 5 mL of 1 N HCl. Reflux for 8 hours at 80°C. Cool, neutralize with 1 N NaOH, and dilute with mobile phase for analysis.
-
Alkaline Degradation : Mix 5 mL of stock solution with 5 mL of 0.1 N NaOH. Reflux for 8 hours at 80°C. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation : Mix 5 mL of stock solution with 5 mL of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute with mobile phase for analysis.[1][5]
-
Photolytic Degradation : Expose a solution of sertraline (e.g., 100 µg/mL in methanol) to a UV lamp at 245 nm for 24-48 hours.[7] Keep a control sample wrapped in aluminum foil to exclude light.
-
Thermal Degradation : Keep the solid drug powder in a hot air oven at 105°C for 24 hours. Dissolve a known amount in mobile phase for analysis.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC-DAD Method
This protocol provides a general method for separating sertraline from its degradation products.
-
Instrumentation : UPLC system with a Diode Array Detector (DAD).
-
Column : Acquity HSS T3 (100 × 2.1 mm, 1.7 µm) or equivalent C18 column.[1]
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.5 min: 90% to 10% B
-
12.5-15 min: 10% B
-
-
Flow Rate : 0.3 mL/min.
-
Detection Wavelength : Monitor at 273 nm or use DAD to scan from 200-400 nm.[5]
-
Injection Volume : 2 µL.
-
Column Temperature : 30°C.
Visualizations
Sertraline Degradation Pathways
General Workflow for Stability Testing
References
- 1. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-p… [ouci.dntb.gov.ua]
- 7. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Mobile Phase for Sertraline HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Sertraline. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for optimizing the mobile phase in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Sertraline HPLC analysis?
A common starting point for the reversed-phase HPLC analysis of Sertraline is a mixture of an organic solvent and an aqueous buffer. A frequently used mobile phase consists of a mixture of methanol or acetonitrile with water or a buffer (e.g., phosphate or acetate buffer). For example, a mobile phase of methanol and water in a 75:25 (v/v) ratio has been successfully used.[1][2] Another starting point could be Acetonitrile:Methanol:Phosphate buffer pH 3 in a ratio of 20:50:30 (v/v/v).[3]
Q2: How does the organic modifier (e.g., acetonitrile vs. methanol) affect the analysis?
The choice of organic modifier influences retention time, peak shape, and sensitivity. In some studies, methanol was preferred over acetonitrile as it provided sharp, well-defined peaks with good symmetry and a shorter analysis time.[1][2] Acetonitrile, in some cases, resulted in longer retention times and poorer peak shape and sensitivity.[1][2] The cost-effectiveness of methanol can also be a deciding factor.[1][2]
Q3: What is the role of pH in the mobile phase for Sertraline analysis?
Adjusting the pH of the aqueous component of the mobile phase is crucial for controlling the retention and peak shape of Sertraline, which is a basic compound. A slightly acidic pH, such as pH 3.0 adjusted with phosphoric acid, is often used to ensure the analyte is in its ionized form, leading to better peak symmetry and reproducibility on silica-based C18 columns.[4][5] Some methods have also utilized a higher pH, such as 7.5, with a suitable buffer like ammonium acetate and an additive like triethylamine to improve peak shape.
Q4: What detection wavelength is typically used for Sertraline?
The UV detection wavelength for Sertraline is commonly set between 225 nm and 274 nm. Specific examples from various methods include 225 nm[4][5], 235 nm, 273 nm[1][2][6], and 274 nm.[3][7] The choice of wavelength can depend on the mobile phase composition and the desired sensitivity.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Q: My Sertraline peak is tailing. What could be the cause and how can I fix it?
-
A: Peak tailing for a basic compound like Sertraline is often due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate Sertraline and suppress silanol interactions.
-
Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.[8][9][10][11][12]
-
Solution 3: Change Organic Modifier Ratio: Experiment with different ratios of your organic solvent and aqueous phase. Sometimes, a higher percentage of the organic modifier can improve peak shape.
-
Solution 4: Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) designed to minimize silanol interactions.[13]
-
-
Issue 2: Inconsistent Retention Times
-
Q: The retention time for my Sertraline peak is shifting between injections. What should I check?
-
A: Retention time variability can be caused by several factors related to the mobile phase and HPLC system.
-
Solution 1: Ensure Proper Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate measurement and thorough mixing of the mobile phase components. Always sonicate or degas the mobile phase before use to remove dissolved gases.
-
Solution 2: Check for pH Drift: If you are using a buffer, ensure it has sufficient buffering capacity and that the pH is stable over time.
-
Solution 3: Verify Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A minimum of 30 minutes of equilibration is often recommended.
-
Solution 4: Check for Leaks and Pump Performance: Inspect the HPLC system for any leaks. Inconsistent flow from the pump can also lead to retention time shifts.
-
-
Issue 3: Poor Resolution Between Sertraline and Impurities/Other Compounds
-
Q: I am not getting good separation between Sertraline and its related substances. How can I improve the resolution?
-
A: Improving resolution often requires a systematic adjustment of the mobile phase conditions.
-
Solution 1: Optimize Organic/Aqueous Ratio: A common first step is to adjust the ratio of the organic solvent to the aqueous phase. Decreasing the percentage of the organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solution 2: Try a Different Organic Solvent: If adjusting the ratio is not sufficient, switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.
-
Solution 3: Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of Sertraline and its impurities, which can significantly impact their retention and selectivity.
-
Solution 4: Use an Ion-Pairing Reagent: For challenging separations, an ion-pairing reagent can be added to the mobile phase to enhance the retention and resolution of ionic compounds.[13]
-
-
Data Presentation
Table 1: Summary of Mobile Phase Compositions for Sertraline HPLC Analysis
| Organic Solvent(s) | Aqueous Phase/Buffer | Additives | Ratio (v/v/v) | Column Type | Detection Wavelength (nm) | Reference |
| Methanol | Water | - | 75:25 | RP-18e | 273 | [1][2] |
| Acetonitrile | 170 mM Phosphate Buffer, pH 3.0 | 18 mM HP-β-CD | 32:68 | C18 | 225 | [4][5] |
| Acetonitrile, Methanol | Ammonium Acetate Buffer, pH 7.5 | Triethylamine | 35:20:45 | C18 | 235 | |
| Acetonitrile, Methanol | Phosphate Buffer, pH 3 | - | 20:50:30 | C18 | 274 | [3] |
| Acetonitrile | 0.1% Orthophosphoric Acid in Water | - | 80:20 | C18 | 273 | [6] |
| Acetonitrile | 10 mM Phosphate Buffer, pH 2.7 | 1.5 ml/L Triethylamine | 35:65 | C18 | 220 | [9][10][12] |
| Acetonitrile | Water | Diethylamine (DEA) | 75:25:0.1 | Chiralpak IG-3 | 215 | [8] |
| Acetonitrile | 0.5% Phosphoric Acid | - | 55:45 | Not Specified | 274 | [7] |
Experimental Protocols
Detailed Methodology for a Representative Sertraline HPLC Analysis
This protocol is a synthesized example based on common practices found in the literature.[1][3]
1. Materials and Reagents:
-
Sertraline Hydrochloride reference standard
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Ammonium Acetate (AR grade)
-
Triethylamine (AR grade)
-
Orthophosphoric Acid (85%)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Methanol:Ammonium Acetate buffer (pH 7.5) in the ratio of 35:20:45 (v/v/v).
-
Buffer Preparation: Dissolve 3.5 g of ammonium acetate in 1000 ml of distilled water and adjust the pH to 7.5 with triethylamine.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.
3. Standard Solution Preparation:
-
Accurately weigh about 100 mg of Sertraline HCl reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Sonicate the solution for 10 minutes to ensure complete dissolution.
-
Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Filter all solutions through a 0.45 µm membrane filter before injection.
4. System Suitability:
-
Before starting the analysis, equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solution multiple times (e.g., n=6) and check for system suitability parameters such as retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), tailing factor (ideally ≤ 2), and theoretical plates.
5. Analysis Procedure:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Sertraline in the samples from the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC analysis of Sertraline.
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. HPLC determination of sertraline in bulk drug, tablets and capsules using hydroxypropyl-beta-cyclodextrin as mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciforum.net [sciforum.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journal-imab-bg.org [journal-imab-bg.org]
- 11. HPLC analysis of the second-generation antidepressant sertraline and its main metabolite N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A UHPLC METHOD FOR SERTRALINE DETERMINATION [journal-imab-bg.org]
- 13. Development, optimization and validation of a stability indicating HPLC method for sertraline hydrochloride [iris.unimore.it]
Technical Support Center: Optimizing Sertraline Analysis with LC-MS/MS by Mitigating Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Sertraline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of Sertraline?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Sertraline, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In the analysis of Sertraline, phospholipids are a major contributor to matrix effects, particularly when using simpler sample preparation methods like protein precipitation.[2][3][4]
Q2: I'm observing significant ion suppression in my Sertraline analysis. What is the most likely cause and how can I address it?
A2: Significant ion suppression in Sertraline analysis is often caused by co-eluting phospholipids from the biological matrix, especially when employing a straightforward protein precipitation (PPT) method for sample cleanup.[2][3][4] While PPT is a quick and easy technique for removing proteins, it is not effective in eliminating phospholipids, which can interfere with the ionization of Sertraline in the mass spectrometer source.
To address this, consider the following troubleshooting steps:
-
Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering phospholipids. Options include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or specialized phospholipid removal products.
-
Chromatographic Separation: Adjust your chromatographic conditions to separate Sertraline from the region where phospholipids typically elute. This may involve modifying the mobile phase gradient or using a different analytical column.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for Sertraline can help to compensate for matrix effects, as it will be similarly affected by ion suppression or enhancement.
Q3: Which sample preparation method is most effective at reducing matrix effects for Sertraline analysis?
A3: The choice of sample preparation method significantly impacts the extent of matrix effects. While Protein Precipitation (PPT) is the simplest method, it is often the least effective at removing matrix components that cause ion suppression.[5][6] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts.
For a comparative overview of these methods, refer to the table below.
| Sample Preparation Method | Analyte Recovery for Sertraline (%) | Matrix Effect (Ion Suppression/Enhancement) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | ~94.2%[7][8] | Can be significant due to residual phospholipids.[2][3][4] | Simple, fast, and inexpensive. | Prone to significant matrix effects and ion suppression.[5][6] |
| Liquid-Liquid Extraction (LLE) | Generally high and reproducible. | Reduced matrix effects compared to PPT. | Provides cleaner extracts than PPT. | More labor-intensive and requires solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | High and reproducible. | Generally the lowest matrix effects.[8] | Provides the cleanest extracts and can pre-concentrate the analyte.[8] | More complex, time-consuming, and may require method development. |
Q4: How can I specifically remove phospholipids to improve my Sertraline analysis?
A4: Phospholipid removal is a targeted strategy to reduce matrix effects. Several commercially available products, often in 96-well plate or cartridge format, are designed for this purpose. These products can be integrated into your existing protein precipitation workflow. The general procedure involves a "pass-through" cleanup where the supernatant from the protein precipitation step is passed through the phospholipid removal sorbent. This retains the phospholipids while allowing Sertraline to pass through for collection and analysis.[9]
Specialized SPE cartridges and plates, such as those with zirconia-coated silica, can also be used for highly selective phospholipid removal.[9][10]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for sample preparation but may require further optimization or be combined with phospholipid removal for cleaner samples.[7][8]
-
To 200 µL of plasma sample, add 600 µL of a precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further cleanup (e.g., phospholipid removal).
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample extract compared to protein precipitation.
-
To 500 µL of plasma sample, add an appropriate internal standard.
-
Add 500 µL of a basifying agent (e.g., 0.1 M sodium hydroxide) to adjust the pH.
-
Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the extraction of Sertraline into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly effective method for removing matrix interferences and can be optimized for Sertraline analysis.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a specific buffer).
-
Load the Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove unretained matrix components.
-
Elute the Analyte: Elute Sertraline from the cartridge using an appropriate elution solvent.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizing the Workflow and Logic
To aid in understanding the troubleshooting process and the relationship between different sample preparation techniques, the following diagrams are provided.
Caption: Troubleshooting workflow for addressing high ion suppression.
Caption: Effectiveness of sample preparation methods in reducing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A review of current bioanalytical approaches in sample pr... [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. news-medical.net [news-medical.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting poor peak shape in Sertraline chromatography
Welcome to the technical support center for Sertraline chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Sertraline.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing for my Sertraline peak. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the chromatography of basic compounds like Sertraline. This is often due to secondary interactions between the analyte and the stationary phase.
Potential Causes:
-
Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine group of Sertraline, leading to tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not appropriately controlled, Sertraline may be partially ionized, leading to interactions with the stationary phase. Sertraline has a pKa of approximately 9.16.[3][4][5]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[6]
-
Column Degradation: Loss of stationary phase end-capping or deterioration of the column bed can expose active silanol groups.
-
Metal Contamination: Trace metals in the stationary phase or system can chelate with Sertraline.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to around 2.5-3.0 will ensure the complete protonation of Sertraline and suppress the ionization of silanol groups, minimizing secondary interactions.[2]
-
Use a Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Sertraline.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask residual silanol interactions.[1]
-
Use an End-Capped Column: Employ a high-quality, well-end-capped C18 or C8 column specifically designed for the analysis of basic compounds.
-
Column Washing: Flush the column with a strong solvent to remove any contaminants. If the problem persists, consider replacing the guard column or the analytical column.[6]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.
Q2: My Sertraline peak is fronting. What could be the reason for this distortion?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.
Potential Causes:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak fronting.[1][7][8]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the injection point, resulting in a distorted peak.[7][9]
-
Column Void or Channeling: A physical deformation of the column packing bed, such as a void at the inlet, can cause the sample to travel through different paths, leading to a fronting peak.[1][10][11]
-
Low Column Temperature (in GC): While less common in HPLC, in gas chromatography, a column temperature that is too low can cause peak fronting.[8]
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume to see if the peak shape improves.[7][8]
-
Match Sample Solvent to Mobile Phase: Prepare your sample in the mobile phase or a solvent with a weaker elution strength.
-
Check for Column Voids: A sudden drop in backpressure or a visible void at the column inlet are indicators. If a void is suspected, the column may need to be replaced.[10] Reversing the column for a short period can sometimes resolve minor issues at the inlet frit.
-
Inspect System for Dead Volume: Ensure all fittings and tubing are properly connected to minimize extra-column volume.[7]
Q3: I am seeing split peaks for Sertraline. What is the cause and how can I resolve it?
Split peaks can be a frustrating issue, indicating a problem with the sample introduction or the column itself.
Potential Causes:
-
Partially Blocked Frit: A clogged inlet frit on the column can cause the sample flow to be unevenly distributed onto the column bed.[6]
-
Column Contamination: A strongly adsorbed contaminant at the head of the column can create an alternative flow path for the analyte.[6]
-
Sample Solvent Effect: Injecting a sample in a strong, non-miscible, or improperly pH-adjusted solvent can cause peak splitting.[6]
-
Column Bed Collapse: A void or channel in the column packing can lead to split peaks.[11]
Troubleshooting Steps:
-
Check for Blockages: Replace the in-line filter and check the column inlet frit for any visible contamination. Back-flushing the column (if permitted by the manufacturer) may help dislodge particulates.
-
Clean the Column: Use a rigorous column washing procedure to remove any potential contaminants.
-
Optimize Sample Preparation: Ensure the sample is fully dissolved and the injection solvent is compatible with the mobile phase.
-
Replace the Column: If the above steps do not resolve the issue, the column packing may be irreversibly damaged, and the column should be replaced.
Experimental Protocols & Data
Below are examples of established HPLC methods for Sertraline analysis. These can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Methods for Sertraline Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | LiChoCART with Purospher (RP-18e)[12] | Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm)[13] | Chiralpak IG-3 (250 mm x 4.6 mm i.d.)[14] | Primesep B (150 mm x 4.6 mm, 5 µm)[15] |
| Mobile Phase | Methanol:Water (75:25, v/v)[12] | Phosphate buffer (pH 2.8; 10mM):Methanol (63:37, v/v)[13] | Acetonitrile:Water:DEA (75:25:0.1, v/v/v)[14] | Acetonitrile:Water (30:70) with 0.1% Sulfuric Acid[15] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[13] | 1.0 mL/min[14] | 1.0 mL/min[15] |
| Detection | UV at 273 nm[12] | UV at 220 nm[13] | UV at 215 nm[14] | UV at 195 nm[15] |
| Temperature | Not Specified | 50 °C[13] | 30 °C[14] | Not Specified |
Sertraline Physicochemical Properties
| Property | Value |
| pKa | 9.16[3][4][5] |
| Solubility (Water) | Slightly soluble[16] |
| Solubility (Organic) | Soluble in ethanol, DMSO, and DMF[17] |
| LogP | 5.51[5] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in Sertraline chromatography.
This guide is intended to provide a starting point for resolving common chromatographic issues with Sertraline. For more complex problems, consulting the instrument and column manufacturer's literature is recommended.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sertraline | C17H17Cl2N | CID 68617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. youtube.com [youtube.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. Important fronting in an analysis - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Method for Analysis of Sertraline in Tablet Dosage on Primesep B Column | SIELC Technologies [sielc.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Method Refinement for Sertraline Analysis in Wastewater
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of sertraline in wastewater. It is intended for researchers, scientists, and drug development professionals engaged in environmental monitoring and analytical method development.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of sertraline in wastewater samples.
Issue 1: Low or Inconsistent Analyte Recovery during Solid-Phase Extraction (SPE)
Question: We are experiencing low and variable recovery of sertraline from wastewater samples using SPE. What are the potential causes and how can we improve our recovery rates?
Answer:
Low or inconsistent recovery of sertraline during SPE is a common issue stemming from the complex nature of wastewater and the physicochemical properties of the analyte. Here are the primary causes and troubleshooting steps:
-
Inappropriate Sorbent Selection: Sertraline is a basic compound. Using a sorbent that does not have the appropriate retention mechanism will lead to poor recovery.
-
Solution: Employ a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX). This type of sorbent provides a dual retention mechanism: reversed-phase and ion exchange, which is highly effective for basic compounds like sertraline. Hydrophilic-Lipophilic Balanced (HLB) cartridges can also be effective, but may require more careful pH control.
-
-
Suboptimal Sample pH: The pH of the sample will dictate the ionization state of sertraline. For efficient retention on a cation-exchange sorbent, sertraline should be in its protonated (cationic) form.
-
Solution: Adjust the sample pH to be at least 2 pH units below the pKa of sertraline (~9.5). Acidifying the sample to a pH of 2-4 with an acid like formic acid or hydrochloric acid is recommended to ensure sertraline is protonated and can effectively bind to the cation-exchange sorbent.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb sertraline from the SPE sorbent.
-
Solution: For mixed-mode cation-exchange cartridges, a two-step elution is often most effective. First, use a moderately polar solvent like methanol to disrupt the reversed-phase interactions. Follow this with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge of sertraline and elute it from the ion-exchange sites.
-
-
Matrix Overload: High concentrations of co-eluting matrix components can compete with sertraline for binding sites on the sorbent.
-
Solution: Dilute the wastewater sample before SPE. While this will lower the sertraline concentration, it can significantly reduce matrix effects and improve overall recovery. Ensure that the final concentration remains above the method's limit of quantification.
-
-
Channeling: If the sample or solvents are passed through the SPE cartridge too quickly, it can lead to channeling, where the liquid creates preferential paths through the sorbent bed, reducing interaction time and analyte retention.
-
Solution: Optimize the flow rates for sample loading, washing, and elution steps. Slower flow rates generally lead to better retention and elution.
-
Issue 2: Poor Peak Shape and Ion Suppression in LC-MS/MS Analysis
Question: Our LC-MS/MS analysis of sertraline in wastewater extracts is showing significant peak tailing and ion suppression. How can we address these issues?
Answer:
Peak shape problems and ion suppression are common challenges in the LC-MS/MS analysis of complex samples like wastewater. These issues are often interconnected and can be mitigated through careful optimization of both the chromatographic and mass spectrometric conditions.
-
Chromatographic Peak Tailing:
-
Cause: Secondary interactions between the basic sertraline molecule and residual silanol groups on the surface of C18 columns.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base or an acidic modifier to the mobile phase. For example, using a mobile phase containing 0.1% formic acid can protonate sertraline and minimize its interaction with silanols. The addition of a buffer, such as ammonium formate, can also improve peak shape.
-
Solution 2: Column Selection: Use a column with a highly inert stationary phase or one that is end-capped to reduce the number of accessible silanol groups.
-
Solution 3: Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.
-
-
Ion Suppression:
-
Cause: Co-eluting matrix components from the wastewater extract compete with sertraline for ionization in the MS source, reducing its signal intensity.
-
Solution 1: Improve Chromatographic Separation: Optimize the gradient elution profile to separate sertraline from the bulk of the matrix components. A longer, shallower gradient can improve resolution.
-
Solution 2: Enhance Sample Cleanup: Re-evaluate the SPE wash step. A wash with a solvent of intermediate strength (e.g., a mixture of the weak and strong elution solvents) can remove more interferences without eluting the analyte.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., sertraline-d4) will co-elute with the native sertraline and experience similar ion suppression. By calculating the ratio of the analyte to the internal standard, the effects of ion suppression can be compensated for.
-
Solution 4: Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression.
-
Technical Support Center: Enhancing Sertraline Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Sertraline from various tissue samples.
Frequently Asked Questions (FAQs)
1. What are the most common methods for extracting Sertraline from tissue samples?
The most prevalent and effective methods for extracting Sertraline from biological tissues are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2] Each method offers distinct advantages and is chosen based on factors like sample matrix complexity, required purity of the extract, sample throughput, and available equipment.
2. How does pH influence the extraction efficiency of Sertraline?
pH is a critical parameter in the extraction of Sertraline, which is a basic compound. For efficient extraction, the pH of the sample solution should be adjusted to be above the pKa of Sertraline, converting it to its free base form. This increases its solubility in organic solvents used in LLE and its retention on non-polar SPE sorbents. Conversely, for elution from certain SPE cartridges (e.g., cation exchange), the pH is lowered to protonate the molecule.[1][2][3]
3. What are "matrix effects" and how can they be minimized during Sertraline analysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the signal, affecting the accuracy and precision of quantification. To minimize matrix effects, several strategies can be employed:
-
Efficient sample cleanup: Methods like SPE and QuEChERS are designed to remove a significant portion of interfering matrix components.[4]
-
Use of an internal standard: A stable isotope-labeled internal standard that co-elutes with Sertraline can compensate for matrix effects.
-
Matrix-matched calibration curves: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to normalize the matrix effects.
4. How should tissue samples for Sertraline analysis be stored to ensure analyte stability?
To prevent degradation, tissue samples should be stored at low temperatures, typically at -70°C or lower, until analysis.[3] Sertraline has been found to be relatively stable in liver tissue under decomposing conditions, however, proper storage is crucial to ensure the integrity of the samples and the accuracy of the results.[5]
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data for different Sertraline extraction methods, providing a basis for comparison.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Recovery Rate | 70% - 90%[3] | >78% (can exceed 95%)[1][3] | 70% - 120%[6][7] |
| Processing Time | Slower, more labor-intensive | Moderate, can be automated | Fast, high-throughput[4][8] |
| Solvent Consumption | High | Low to moderate | Low |
| Matrix Effect | Variable, can be significant | Reduced compared to LLE | Effective in minimizing matrix effects |
| Selectivity | Lower | High | High |
Experimental Protocols
Tissue Sample Homogenization (Pre-extraction step)
-
Accurately weigh the frozen tissue sample.
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant for the subsequent extraction procedure.
Liquid-Liquid Extraction (LLE) Protocol
-
To 1 mL of tissue homogenate supernatant, add an appropriate internal standard.
-
Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., 1M NaOH).
-
Add 5 mL of an immiscible organic solvent (e.g., a mixture of hexane and isoamyl alcohol or methyl tert-butyl ether).[3][9]
-
Vortex the mixture for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process (steps 3-6) on the remaining aqueous layer to maximize recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the cartridge.[10] Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated tissue homogenate supernatant (pH adjusted to ~6-7) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the Sertraline from the cartridge using 3 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
QuEChERS Protocol
-
Place 1 g of homogenized tissue sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and an internal standard.
-
Add the QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 1 minute to ensure thorough mixing and to induce phase separation.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (dSPE) tube containing a sorbent (e.g., PSA and C18) to remove interfering substances.[4]
-
Vortex for 30 seconds and then centrifuge at high speed.
-
The resulting supernatant is ready for direct injection or can be evaporated and reconstituted in the mobile phase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Sertraline Recovery | - Incomplete tissue homogenization.- Incorrect pH during extraction.- Inefficient phase separation in LLE.- Inappropriate SPE sorbent or elution solvent.- Analyte degradation. | - Optimize homogenization procedure.- Ensure pH is in the optimal range for the chosen method.- Allow for complete phase separation; consider adjusting solvent ratios.- Select an SPE cartridge and elution solvent appropriate for Sertraline's chemical properties.- Keep samples on ice and minimize processing time. |
| High Matrix Effects | - Insufficient sample cleanup.- Co-elution of interfering compounds. | - Employ a more rigorous cleanup method like SPE or QuEChERS.- Optimize the chromatographic method to separate Sertraline from interfering peaks.- Use a matrix-matched internal standard. |
| Poor Reproducibility | - Inconsistent sample handling and processing.- Variability in tissue sample composition.- Pipetting errors. | - Standardize all steps of the protocol.- Ensure tissue samples are as uniform as possible.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Peak Tailing or Splitting in Chromatography | - Column contamination.- Incompatibility between the reconstitution solvent and the mobile phase.- Column degradation. | - Flush the column with a strong solvent.- Ensure the reconstitution solvent is similar in composition to the mobile phase.- Replace the analytical column. |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Sertraline.
Caption: Solid-Phase Extraction (SPE) workflow for Sertraline.
Caption: QuEChERS workflow for Sertraline extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sertraline - isolation methods and quantitation in biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatriapolska.pl [psychiatriapolska.pl]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Stability of serotonin-selective antidepressants in sterile and decomposing liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples [agris.fao.org]
- 7. Optimized QuEChERS Methodology for Reliable LC-MS/MS Quantification of Sertraline and Fluoxetine Hydrochloride in Biological Samples [nrfhh.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Managing Sertraline's Photosensitivity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photosensitive properties of sertraline during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is known about the photosensitivity of sertraline?
A1: Sertraline, a selective serotonin reuptake inhibitor (SSRI), has been associated with photosensitivity, encompassing both phototoxic and photoallergic reactions.[1][2] Phototoxic reactions are more common and result from the drug absorbing ultraviolet (UV) radiation, leading to the generation of reactive oxygen species (ROS) that cause cellular damage.[1][3] Photoallergic reactions are less common and involve the immune system, where UV radiation transforms the drug into a hapten that elicits an allergic response.[1][4]
Q2: What is the photochemical basis for sertraline's photosensitivity?
A2: Sertraline possesses a chemical structure that can absorb light energy, particularly in the UV range. Its UV-Vis absorption spectrum shows maxima at approximately 195 nm and 270-275 nm.[5] Upon absorbing UV radiation, the sertraline molecule can become excited, leading to photochemical reactions. Studies have shown that sertraline undergoes photodegradation, primarily through direct photolysis, resulting in the formation of several transformation products.[6][7] This process can be accelerated by the presence of photosensitizers.
Q3: What are the regulatory guidelines for assessing the photosafety of drugs like sertraline?
A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guideline Q1B, which outlines the requirements for photostability testing of new drug substances and products. For photosafety evaluation, the ICH S10 guideline is a key reference. This guideline recommends a tiered approach, often starting with an assessment of UV-visible absorption. If a compound absorbs light between 290 and 700 nm, further investigation into its phototoxic potential is recommended, often beginning with in vitro assays like the 3T3 Neutral Red Uptake (NRU) phototoxicity test (OECD Test Guideline 432).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro and in vivo experiments involving sertraline and light exposure.
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or autofluorescence in cell-based assays. | - Intrinsic fluorescence of sertraline or its photoproducts. - Non-specific binding of fluorescent probes. | - Run appropriate controls, including sertraline-treated cells without the fluorescent probe and vehicle-treated cells with the probe. - Select fluorescent probes with emission spectra that do not overlap with the potential fluorescence of sertraline or its metabolites. - Optimize washing steps to remove unbound probe.[8] - Consider using a different assay endpoint that is not fluorescence-based, such as measuring cell viability with a colorimetric assay (e.g., MTT or XTT). |
| Inconsistent or non-reproducible results in phototoxicity assays. | - Variability in the light source intensity or spectrum. - Inconsistent drug concentration due to poor solubility or degradation. - Fluctuations in cell health and density. | - Regularly calibrate the light source to ensure a consistent and accurate dose of UVA radiation. - Prepare fresh solutions of sertraline for each experiment. Due to its poor aqueous solubility, consider using a suitable solvent like DMSO and ensure the final concentration in the media is consistent and does not exceed cytotoxic levels.[9][10] - Maintain consistent cell culture practices, including cell passage number and seeding density. |
| Unexpectedly high cytotoxicity in the dark control group. | - Sertraline may exhibit some level of cytotoxicity independent of light exposure at higher concentrations.[11] - Solvent (e.g., DMSO) toxicity at high concentrations. | - Perform a preliminary cytotoxicity assay with a range of sertraline concentrations in the dark to determine its intrinsic toxicity (IC50). - Ensure the final solvent concentration is well below the level that affects cell viability. |
| False-positive results in the 3T3 NRU phototoxicity test. | - Some compounds can be cytotoxic at concentrations that are not relevant to in vivo exposure. - The 3T3 NRU assay is known to be highly sensitive and may sometimes over-predict phototoxicity. | - If a positive result is obtained in the 3T3 NRU assay, consider a tiered testing approach. Follow up with an in vitro assay using a more complex model, such as reconstructed human epidermis, or an in vivo study to assess the clinical relevance of the finding. |
| Difficulty in translating in vitro phototoxicity to in vivo effects. | - In vitro models do not fully replicate the complexity of the skin, including the stratum corneum barrier and metabolic processes. - Pharmacokinetics and drug distribution to the skin in vivo are not accounted for in simple cell-based assays. | - Use in vitro data to guide the design of in vivo studies, including dose selection. - Consider factors such as the animal model, route of administration, and timing of light exposure in the in vivo protocol. |
Quantitative Data Summary
Table 1: Physicochemical and Photodegradation Properties of Sertraline
| Parameter | Value | Reference |
| UV-Vis Absorption Maxima (λmax) | 195 nm, 270-275 nm | [5] |
| Aqueous Solubility (Free Base) | 0.002 mg/mL | [9] |
| Aqueous Solubility (Hydrochloride Salt) | 4.24 ± 0.02 mg/mL | [9] |
| Dissociation Constant (pKa) | 9.16 ± 0.02 | [9] |
| Octanol/Water Partition Coefficient (logPoct) | 4.30 ± 0.01 (non-ionised form) | [9] |
| Photodegradation Half-life (in ultrapure water, artificial solar irradiation) | 57 hours | |
| Photodegradation Half-life (in surface water, sunlight) | ~1.4 days |
Table 2: Representative Data from a 3T3 NRU Phototoxicity Assay (Example)
This table provides example data for a hypothetical phototoxic compound and does not represent actual experimental results for sertraline.
| Concentration (µg/mL) | Cell Viability (-UVA) | Cell Viability (+UVA) |
| 0.1 | 98% | 95% |
| 1 | 95% | 70% |
| 10 | 80% | 40% |
| 100 | 55% | 10% |
| IC50 (-UVA) | >100 µg/mL | |
| IC50 (+UVA) | 8 µg/mL | |
| Photo-Irritation-Factor (PIF) | >12.5 | |
| Prediction | Phototoxic |
PIF is calculated as the ratio of IC50 (-UVA) to IC50 (+UVA). A PIF ≥ 5 is typically considered indicative of phototoxic potential.
Experimental Protocols
In Vitro 3T3 NRU Phototoxicity Test (OECD 432)
This protocol is a summary of the OECD Test Guideline 432.
-
Cell Culture: Balb/c 3T3 cells are cultured and seeded into two 96-well plates at a density that prevents confluence by the end of the experiment.
-
Treatment: After 24 hours, the culture medium is replaced with a medium containing various concentrations of sertraline. Appropriate solvent controls and a positive control (e.g., chlorpromazine) are included.
-
Incubation: The plates are incubated with the test substance for a defined period (e.g., 1 hour).
-
Irradiation: One plate is exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the other plate is kept in the dark.
-
Post-Incubation: The treatment medium is replaced with a culture medium, and the plates are incubated for another 24 hours.
-
Viability Assessment: Cell viability is determined by measuring the uptake of the vital dye Neutral Red. The dye is extracted, and the absorbance is measured using a spectrophotometer.
-
Data Analysis: The IC50 values (the concentration that reduces cell viability by 50%) are calculated for both the irradiated and non-irradiated conditions. The Photo-Irritation-Factor (PIF) is then determined by dividing the IC50 (-UVA) by the IC50 (+UVA).
In Vivo Phototoxicity Assessment in Rodents (General Protocol)
This is a general protocol and should be adapted based on the specific research question and ethical guidelines.
-
Animal Model: Select a suitable rodent model (e.g., hairless mice or rats).
-
Acclimatization: Allow the animals to acclimatize to the housing conditions.
-
Dosing: Administer sertraline via the intended clinical route (e.g., oral gavage). Include a vehicle control group. A range of doses should be tested.
-
Timing of Irradiation: At the time of predicted maximum plasma concentration (Tmax) of sertraline, irradiate a defined area of the animals' skin (e.g., the dorsum) with a UVA source. A non-irradiated site on the same animal can serve as a control. The UVA dose should be non-erythemogenic on its own.
-
Observation: Observe the animals for signs of skin reactions (e.g., erythema, edema) at specific time points after irradiation (e.g., 24, 48, and 72 hours).
-
Scoring: Score the skin reactions using a standardized scale (e.g., Draize scale).
-
Histopathology: At the end of the observation period, skin samples may be collected for histopathological examination to assess the extent of cellular damage.
Visualizations
Signaling Pathway for Phototoxicity
Caption: General signaling pathway of drug-induced phototoxicity.
Experimental Workflow for In Vitro Phototoxicity Testing
Caption: Workflow for the 3T3 NRU in vitro phototoxicity assay.
Logical Relationship for Photosafety Assessment
Caption: Tiered approach for assessing drug-induced photosafety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of reactive oxygen species in ultraviolet-induced photodamage of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sertraline-induced photoallergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physico-chemical profiling of antidepressive sertraline: solubility, ionisation, lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sertraline Dosage for In-Vitro Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sertraline dosage in in-vitro cell culture experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and a summary of effective concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for sertraline in in-vitro studies?
A typical starting concentration range for sertraline in in-vitro studies is between 1 µM and 100 µM. However, the optimal concentration is highly dependent on the cell line and the experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q2: What is the mechanism of action of sertraline in cancer cell lines in-vitro?
In-vitro studies suggest that sertraline exerts its anti-cancer effects through various mechanisms. These include the induction of apoptosis (programmed cell death), modulation of autophagy, and causing cell cycle arrest.[1] Sertraline has been shown to target key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[1]
Q3: How should I prepare a sertraline stock solution for my experiments?
Sertraline hydrochloride is soluble in organic solvents like DMSO and ethanol. A common practice is to prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in DMSO. This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Can sertraline affect normal (non-cancerous) cells in culture?
Yes, sertraline can exhibit cytotoxic effects on normal cells, and this effect is dose and duration-dependent. It is advisable to include a non-cancerous cell line as a control in your experiments to assess the selectivity of sertraline's cytotoxic effects.
Data Presentation: Effective Concentrations and IC50 Values of Sertraline
The following table summarizes the reported IC50 values and effective concentrations of sertraline in various cell lines. These values should serve as a reference point for designing your own experiments.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| HeLa | Cervical Cancer | 24 | - | 16.5 | [2][3] |
| HeLa | Cervical Cancer | 48 | - | 4.3 | [2][3] |
| HT-29 | Colorectal Carcinoma | Not Specified | 14.7 | - | [1] |
| LS1034 | Colorectal Carcinoma | Not Specified | 13.1 | - | [1] |
| Jurkat | T-cell Lymphoma | Not Specified | 9.5 | - | [1] |
| A549 | Non-small Cell Lung Cancer | Not Specified | 11.10 | - | |
| H522 | Non-small Cell Lung Cancer | Not Specified | 10.50 | - | |
| PC9/R | Non-small Cell Lung Cancer | Not Specified | 9.60 | - | |
| H1975 | Non-small Cell Lung Cancer | Not Specified | 9.40 | - | |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 1.24 | - | [1] |
| MCF-7 | Breast Cancer | 48 | 2.22 | - | |
| A2780 | Ovarian Cancer | 24 | - | 11.6 | [4] |
| A2780 | Ovarian Cancer | 48 | - | 5.8 | [4] |
| Hek293 | Normal Embryonic Kidney | 24 | - | 18.8 | [5] |
| Hek293 | Normal Embryonic Kidney | 48 | - | 3.4 | [5] |
Experimental Protocols
Detailed Methodology for Determining Sertraline Cytotoxicity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Sertraline hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Cell culture medium (serum-free for MTT incubation step is recommended)
-
96-well plates
-
Adherent or suspension cells
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of culture medium.
-
-
Sertraline Treatment:
-
Prepare a series of dilutions of sertraline in culture medium from your stock solution.
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of sertraline. Include a vehicle control (medium with the same concentration of DMSO as the highest sertraline concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Troubleshooting Guide
Q: My MTT assay results are inconsistent. What could be the problem?
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding to have a uniform cell number in each well.
-
Edge effect: The outer wells of a 96-well plate are prone to evaporation. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete formazan dissolution: Ensure complete solubilization of the formazan crystals by adequate mixing and sufficient incubation time with the solubilization buffer.
-
Interference from sertraline: Some compounds can directly reduce MTT. To test for this, include control wells with sertraline in the medium without cells.
Q: I'm observing precipitation of sertraline in my culture medium. How can I solve this?
Sertraline has limited solubility in aqueous solutions. To avoid precipitation, ensure that the final concentration of the organic solvent (like DMSO) used to dissolve sertraline is kept to a minimum (ideally below 0.5%). Prepare fresh dilutions of sertraline from a concentrated stock solution just before use.
Q: My cells are showing morphological changes even at low sertraline concentrations. Is this normal?
Sertraline can induce morphological changes in cells, such as cell shrinkage and detachment, which are often indicative of apoptosis. It is recommended to observe the cells under a microscope before performing viability assays to correlate the quantitative data with cellular morphology.
Signaling Pathways and Experimental Workflow
Sertraline-Induced Apoptosis Pathway
Sertraline has been shown to induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. This involves the activation of caspases and modulation of Bcl-2 family proteins.
Caption: Sertraline induces apoptosis by inhibiting Bcl-2 and promoting mitochondrial stress.
Sertraline's Effect on the PI3K/Akt/mTOR Pathway
Sertraline can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.
Caption: Sertraline inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Sertraline Dosage Optimization
This workflow outlines the steps for determining the optimal in-vitro dosage of sertraline.
Caption: A stepwise workflow for optimizing sertraline dosage in cell culture.
References
- 1. Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidepressant Drug Sertraline against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline, an antidepressant, induces apoptosis in hepatic cells through the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Determination of Sertraline
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional High-Performance Liquid Chromatography (HPLC-UV) method for the quantification of Sertraline.
This guide provides a comprehensive validation and comparison of a recently developed UPLC-MS/MS method for the determination of Sertraline against a conventional HPLC-UV method. The information presented is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, speed, and sample matrix complexity.
Methodology Comparison
The following tables summarize the key performance characteristics of the two methods, highlighting the superior sensitivity and speed of the UPLC-MS/MS technique.
| Validation Parameter | New UPLC-MS/MS Method | Traditional HPLC-UV Method |
| Linearity Range | 1.0 - 100.0 ng/mL[1][2] | 10 - 200 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][2] | 0.998[3] |
| Limit of Quantification (LOQ) | 1.0 ng/mL[1][2] | 85.5 ng/mL[3] |
| Limit of Detection (LOD) | - | 28 ng/mL[3] |
| Accuracy (% Recovery) | - | 99.25 - 101.86%[3] |
| Precision (RSD) | < 15.5%[4] | < 2% |
| Analysis Run Time | 2.0 minutes[1][2] | < 15 minutes[5] |
Table 1: Comparison of Validation Parameters.
| Parameter | New UPLC-MS/MS Method | Traditional HPLC-UV Method |
| Instrumentation | XEVO TQD Mass Spectrometer with ESI[1] | Waters Alliance e2695 with 2998 PDA Detector[5] |
| Column | Acquity UPLC BEH C18[1] | Chiralpak IG-3[5] |
| Mobile Phase | Acetonitrile and 1% formic acid in water (gradient)[1] | Acetonitrile-water-DEA 75:25:0.1 (V/V/V)[5] |
| Flow Rate | 0.40 mL/min[1] | 1.0 mL/min[5] |
| Detection | MS/MS (MRM transitions: m/z 306.3 → 275.2)[1] | UV at 273 nm[3] |
| Sample Preparation | Liquid-liquid extraction with ethyl acetate[1] | Sonication in methanol, centrifugation, and filtration[5] |
Table 2: Comparison of Experimental Conditions.
Experimental Protocols
New UPLC-MS/MS Method
A sensitive and rapid UPLC-MS/MS method has been developed for the determination of sertraline in human plasma.[1][2]
-
Sample Preparation: Sertraline is extracted from plasma samples via a simple liquid-liquid extraction using ethyl acetate.
-
Chromatographic Separation: The separation is achieved on an Acquity UPLC BEH C18 column using a gradient mobile phase consisting of acetonitrile and 1% formic acid in water. The flow rate is maintained at 0.40 mL/min.
-
Mass Spectrometric Detection: Detection is performed using a XEVO TQD mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The multiple reaction monitoring (MRM) transition of m/z 306.3 → 275.2 is used for quantification.[1]
Traditional HPLC-UV Method
This method is suitable for the determination of sertraline content and its related substances in drug substances and finished products.[5]
-
Sample Preparation: For tablets, a portion of ground tablet powder is sonicated in methanol for 10 minutes, followed by stirring, centrifugation, and filtration through a 0.45-μm nylon membrane filter.[5]
-
Chromatographic Separation: The analysis is carried out on a Chiralpak IG-3 column with a mobile phase of acetonitrile, water, and diethylamine (75:25:0.1, v/v/v) at a flow rate of 1.0 mL/min. The column temperature is maintained at 30 °C.[5]
-
UV Detection: The eluents are monitored at a wavelength of 273 nm.[3]
Visualized Workflows
The following diagrams illustrate the experimental workflows for both the new UPLC-MS/MS method and the traditional HPLC-UV method.
Caption: Workflow for the new UPLC-MS/MS method.
Caption: Workflow for the traditional HPLC-UV method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for Sertraline Analysis
In the landscape of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is no exception. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision. This guide provides an objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of sertraline, supported by experimental data.
High-Performance Liquid Chromatography (HPLC): Versatility and Robustness
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally unstable.[1][2] For sertraline analysis, Reverse-Phase HPLC (RP-HPLC) is a commonly employed method.[3][4]
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation of components is based on their differential partitioning between the two phases. For sertraline, a non-polar stationary phase (like C18) is often used with a polar mobile phase, allowing for the effective separation of sertraline from its impurities and metabolites. Detection is typically achieved using an ultraviolet (UV) detector.[3]
Caption: General workflow for sertraline analysis using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[5] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[1][2] To make sertraline amenable to GC analysis, a derivatization step is often necessary to increase its volatility.[6][7]
In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a separation column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification and quantification.
Caption: General workflow for sertraline analysis using GC-MS.
Quantitative Performance Comparison
The following tables summarize the validation parameters for representative HPLC and GC-MS methods for the analysis of sertraline. It is important to note that these values are from different studies and direct comparison should be made with caution as the matrices and experimental conditions vary.
Table 1: HPLC Method Validation Data for Sertraline Analysis
| Parameter | HPLC Method 1 (Pharmaceutical Formulation) | HPLC Method 2 (Nanofiber Formulation) | UHPLC Method (Bulk Drug and Dosage Form) |
| Linearity Range | 10–200 µg/mL[3] | 20–120 µg/mL[4] | 10–50 µg/mL[8] |
| Correlation Coefficient (R²) | 0.998[3] | 0.999[4] | 0.999[8] |
| Limit of Detection (LOD) | 28 ng/mL[3] | Not Reported | 0.2085 µg/mL[8] |
| Limit of Quantification (LOQ) | 85.5 ng/mL[3] | Not Reported | 0.6321 µg/mL[8] |
| Accuracy (% Recovery) | 99.25–101.86%[3] | 98–102%[4] | 99–100%[8] |
| Precision (%RSD) | < 0.72%[3] | Not Reported | < 2%[8] |
Table 2: GC-MS Method Validation Data for Sertraline Analysis in Whole Blood
| Parameter | GC-MS Method |
| Linearity Range | 1.00–500.0 µg/L[6][7] |
| Correlation Coefficient (R²) | > 0.991[6][7] |
| Limit of Detection (LOD) | 0.30 µg/L[6][7] |
| Limit of Quantification (LOQ) | 1.00 µg/L[6][7] |
| Accuracy (% Bias) | -6.67% to 2.20%[6][7] |
| Precision (%RSD) | 3.6–5.5%[6][7] |
Experimental Protocols
Representative HPLC Method Protocol
-
Instrumentation: A Shimadzu HPLC system with a UV detector was used.[3]
-
Column: LiChroCART column (250 × 4.6 mm ID) with Purospher (RP-18e, 5 μm) stationary phase.[3]
-
Mobile Phase: A mixture of methanol and water (75:25, v/v) was used as the mobile phase.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection was performed at a wavelength of 273 nm.[3]
-
Sample Preparation: A stock solution of sertraline (500 μg/ml) was prepared in methanol. Calibration standards were prepared by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 200 μg/ml.[3]
Representative GC-MS Method Protocol
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) was used for the analysis.
-
Sample Preparation: Solid-phase extraction was employed for the extraction of sertraline and its metabolite, desmethyl-sertraline, from whole blood. The extracted analytes were then derivatized with heptafluorobutyric anhydride (HFBA).[6][7]
-
Internal Standard: Protriptyline was used as the internal standard.[6][7]
-
Analysis: The derivatized sample was injected into the GC-MS system.
-
Quantification: The method was validated for linearity, with calibration curves ranging from 1.00 to 500.0 μg/L.[6][7]
Conclusion: Making the Right Choice
Both HPLC and GC-MS are robust and reliable techniques for the analysis of sertraline. The choice between the two often depends on the specific requirements of the analysis.
HPLC is generally preferred for:
-
Routine quality control of pharmaceutical formulations.
-
Analysis of thermally unstable or non-volatile compounds.
-
Simpler sample preparation for many applications.[2]
GC-MS is the method of choice when:
-
High sensitivity and specificity are required, especially for complex matrices like biological fluids.[5]
-
Analysis of volatile impurities is necessary.
-
Confirmation of the analyte's identity is crucial.[2]
For routine analysis of sertraline in pharmaceutical dosage forms, a validated HPLC-UV method offers a good balance of performance, cost-effectiveness, and ease of use. However, for bioanalytical studies, such as therapeutic drug monitoring or pharmacokinetic studies, the superior sensitivity and specificity of GC-MS or LC-MS/MS are often indispensable.[5][9] Ultimately, the decision should be based on a thorough evaluation of the analytical needs, available instrumentation, and the nature of the sample matrix.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an EI-GC/MS method for the determination of sertraline and its major metabolite desmethyl-sertraline in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Sertraline Quantification: A Comparative Guide for Researchers
A detailed comparison of analytical methodologies for the accurate quantification of the antidepressant sertraline across different laboratory settings. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to inform their own analytical strategies.
This guide offers an objective comparison of various analytical methods for the quantification of sertraline in biological matrices, drawing upon data from multiple published studies. While a direct inter-laboratory cross-validation study was not identified, this document synthesizes and compares the performance of different validated methods, providing a framework for researchers to assess and select the most appropriate technique for their specific needs. The methodologies covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The accurate quantification of sertraline is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The choice of analytical method can significantly impact the reliability and comparability of results. Below is a summary of the performance characteristics of different methods as reported in various studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Sertraline Quantification
| Parameter | Laboratory/Study 1[1][2] | Laboratory/Study 2[3] | Laboratory/Study 3[4] | Laboratory/Study 4[5] |
| Linearity Range (ng/mL) | 2.50 - 320 | 2 - 256 | 1.0 - 100.0 | 0.1 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2.50 | 2 | 1.0 | 0.1 |
| Intra-day Precision (%CV) | 2.0 - 8.5 | < 15 | < 15 | < 4.40 |
| Inter-day Precision (%CV) | 2.2 - 12.2 | < 15 | < 15 | < 3.55 |
| Accuracy (%) | 97.7 - 111.7 | 85 - 115 | 85 - 115 | Not explicitly stated |
| Recovery (%) | 94.2 | Not explicitly stated | Not explicitly stated | 88.0 - 90.0 |
| Internal Standard | Sertraline-d3 | Structural analogs | Midazolam | Not explicitly stated |
Table 2: Performance Characteristics of HPLC-UV and GC-MS Methods for Sertraline Quantification
| Parameter | HPLC-UV Method 1[6] | HPLC-UV Method 2[7][8] | GC-MS Method 1[9] | GC-MS Method 2[10] |
| Linearity Range (µg/mL) | 10 - 200 | 0.02 - 1 | 0.001 - 0.5 | 0.0002 - 0.01 |
| Lower Limit of Quantification (LOQ) (µg/mL) | 0.0855 | 0.02 | 0.001 | Not explicitly stated |
| Limit of Detection (LOD) (µg/mL) | 0.028 | Not explicitly stated | 0.0003 | 0.0001 |
| Intra-day Precision (%CV) | < 0.65 | Not explicitly stated | 3.6 - 5.5 | < 18.2 |
| Inter-day Precision (%CV) | < 0.72 | Not explicitly stated | 4.7 - 7.2 | < 12.1 |
| Accuracy (%) | 99.25 - 101.86 | Not explicitly stated | -6.67 to 2.20 (as % bias) | < 10 (as % bias) |
| Recovery (%) | Not explicitly stated | 70 | 84.9 - 107.7 | 80 - 85 |
| Internal Standard | Not used | Not explicitly stated | Protriptyline | Not explicitly stated |
Experimental Workflows and Logical Comparisons
To visualize the processes involved in sertraline quantification and the relationships between key performance indicators, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aseestant.ceon.rs [aseestant.ceon.rs]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. journal-imab-bg.org [journal-imab-bg.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sertraline vs. Other SSRIs: A Comparative Metabolic Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of sertraline and other commonly prescribed Selective Serotonin Reuptake Inhibitors (SSRIs), including fluoxetine, paroxetine, citalopram/escitalopram, and fluvoxamine. The information presented is supported by experimental data to assist in research and development.
Introduction
Selective Serotonin Reuptake Inhibitors (SSRIs) are a widely prescribed class of antidepressants. While they share a primary mechanism of action, their metabolic pathways and interactions with drug-metabolizing enzymes differ significantly. These differences can have profound clinical implications, particularly concerning drug-drug interactions and patient variability in response and side effects. This guide focuses on the comparative metabolism of these agents, with a particular emphasis on their interactions with the cytochrome P450 (CYP) enzyme system.
Pharmacokinetic Properties
The pharmacokinetic profiles of SSRIs show considerable variability, which influences their dosing regimens and potential for drug-drug interactions. Sertraline and citalopram exhibit linear pharmacokinetics, meaning that plasma concentrations change proportionally with the dose. In contrast, fluoxetine, fluvoxamine, and paroxetine display non-linear pharmacokinetics.
| Parameter | Sertraline | Fluoxetine | Paroxetine | Citalopram | Fluvoxamine |
| Half-life (t½) | ~26 hours[1] | 1-4 days (parent); 7-15 days (norfluoxetine) | ~21 hours | ~35 hours[2] | 12-15 hours (single dose) |
| Active Metabolite | Desmethylsertraline (weakly active)[1] | Norfluoxetine (active) | None | Desmethylcitalopram (weakly active)[2] | None[3] |
| Pharmacokinetics | Linear | Non-linear | Non-linear | Linear | Non-linear[3] |
| Bioavailability | ~44%[1] | Reduced by first-pass metabolism | Partially saturable first-pass metabolism[4] | ~80%[2] | ~50% (due to first-pass metabolism)[3] |
Cytochrome P450 (CYP) Inhibition
A critical aspect of SSRI metabolism is their potential to inhibit various CYP450 enzymes. This inhibition is a primary cause of drug-drug interactions. The inhibitory potency, measured by the inhibition constant (Ki), varies significantly among SSRIs. A lower Ki value indicates a more potent inhibitor.
| CYP Isozyme | Sertraline | Fluoxetine | Paroxetine | Citalopram | Fluvoxamine |
| CYP2D6 Ki (µM) | 0.70 - 1.2[5][6] | 0.15 - 0.60[5][6] | 0.15[6] | 5.1[6] | 8.2[6] |
| CYP2C9 Ki (µM) | 33[7][8] | 19 (racemic)[7][8] | 35[7][8] | - | 6[7][8] |
| CYP2C19 | Weak inhibitor | Potent inhibitor | - | Weak inhibitor | Potent inhibitor[9] |
| CYP1A2 | No inhibition | - | - | - | Potent inhibitor[9] |
| CYP3A4 | Weak inhibitor | Moderate inhibitor (norfluoxetine)[9] | - | - | Moderate inhibitor[9] |
Metabolic Pathways
The biotransformation of SSRIs is primarily hepatic, involving several CYP enzymes. The specific pathways for each drug determine the formation of active or inactive metabolites and the potential for metabolic drug interactions.
Sertraline Metabolism
Sertraline is primarily metabolized via N-demethylation to desmethylsertraline, a weakly active metabolite. This process is mainly catalyzed by CYP2B6.[1]
Fluoxetine Metabolism
Fluoxetine is metabolized to its active metabolite, norfluoxetine, primarily by CYP2D6. Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6.[10]
Paroxetine Metabolism
Paroxetine is primarily metabolized by CYP2D6 to inactive metabolites. It is also a potent inhibitor of its own metabolism, leading to non-linear pharmacokinetics.[11][12]
Citalopram/Escitalopram Metabolism
Citalopram is metabolized to demethylcitalopram and didesmethylcitalopram. The initial N-demethylation is mediated by CYP2C19, CYP3A4, and CYP2D6, while the subsequent demethylation is primarily carried out by CYP2D6.[2]
Fluvoxamine Metabolism
Fluvoxamine undergoes extensive oxidative metabolism. The major pathway involves oxidative demethylation by CYP2D6 to form an alcohol intermediate, which is then oxidized to fluvoxamino acid. CYP1A2 is involved in other, less significant metabolic pathways.[13][14]
Experimental Protocols
In Vitro CYP Inhibition Assay
Objective: To determine the inhibitory potential of SSRIs on specific CYP450 isoforms.
Methodology:
-
System: Human liver microsomes are used as the source of CYP enzymes.
-
Incubation: A specific probe substrate for the CYP isoform of interest is incubated with the human liver microsomes in the presence of a range of concentrations of the test SSRI.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-generating system.
-
Termination: The reaction is stopped after a defined incubation period by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the SSRI is compared to the control (vehicle-only) incubations. The IC50 (concentration of inhibitor causing 50% inhibition) is calculated, and from this, the Ki can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
In Vivo CYP2D6 Phenotyping
Objective: To assess the in vivo inhibitory effect of SSRIs on CYP2D6 activity in human subjects.
Methodology:
-
Subjects: Healthy volunteers who are genotypically determined to be extensive metabolizers of CYP2D6 are recruited.
-
Baseline Phenotyping: A baseline CYP2D6 phenotype is established by administering a single oral dose of a probe drug, typically dextromethorphan (e.g., 30 mg). Urine is collected for a specified period (e.g., 8-12 hours).[15]
-
SSRI Administration: Subjects are administered the test SSRI daily for a period sufficient to reach steady-state concentrations.
-
Post-SSRI Phenotyping: The dextromethorphan challenge is repeated while the subjects are at a steady-state concentration of the SSRI. Urine is again collected.
-
Analysis: The concentrations of dextromethorphan and its CYP2D6-mediated metabolite, dextrorphan, are measured in the urine samples.
-
Data Analysis: The metabolic ratio (MR) of dextromethorphan to dextrorphan is calculated for both baseline and post-SSRI administration. An increase in the MR indicates inhibition of CYP2D6 activity.[15]
Conclusion
The metabolic profiles of sertraline and other SSRIs are distinct, with significant implications for their clinical use. Sertraline demonstrates a lower potential for potent CYP2D6 inhibition compared to fluoxetine and paroxetine, which may translate to a more favorable drug-drug interaction profile when co-administered with CYP2D6 substrates. Fluvoxamine is a potent inhibitor of CYP1A2 and CYP2C19, while fluoxetine and its active metabolite have a broader inhibitory profile. Citalopram and escitalopram are generally considered to have a lower potential for CYP-mediated drug interactions. A thorough understanding of these metabolic differences is crucial for drug development professionals and researchers in predicting and mitigating potential adverse drug events and optimizing therapeutic outcomes.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Overview of the pharmacokinetics of fluvoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6 inhibition in patients treated with sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of selective serotonin re-uptake inhibitors on cytochrome P4502D6 (CYP2D6) activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of CYP2C9 by selective serotonin reuptake inhibitors in vitro: studies of phenytoin p-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective serotonin reuptake inhibitors and cytochrome P-450 mediated drug-drug interactions: an update [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoxetine - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The major fluvoxamine metabolite in urine is formed by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. ClinPGx [clinpgx.org]
A Comparative Analysis of Sertraline's Efficacy Across Preclinical Models
An Objective Guide for Researchers in Neuropharmacology and Drug Development
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for a variety of psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder (OCD), and panic disorder.[1][2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][3][[“]] This guide provides a comparative analysis of sertraline's efficacy across several well-established preclinical models, offering researchers a consolidated resource supported by experimental data.
Mechanism of Action: From SERT Inhibition to Neuroplasticity
Sertraline's therapeutic effects are initiated by its high affinity for SERT, which blocks the reuptake of serotonin into the presynaptic neuron.[1][3] This immediate action increases the concentration of serotonin available to bind with postsynaptic receptors, enhancing serotonergic neurotransmission.[1][[“]] While this is the primary mechanism, long-term administration of sertraline leads to more complex neuroadaptive changes. These include the downregulation of inhibitory serotonin autoreceptors, which further increases serotonin release, and the modulation of downstream signaling pathways that promote neuroplasticity, such as increased expression of Brain-Derived Neurotrophic Factor (BDNF).[3][5] Sertraline has very weak effects on norepinephrine and dopamine reuptake and no significant affinity for adrenergic, cholinergic, GABA, or histaminergic receptors.[3]
Efficacy in Models of Depression
Animal models of depression are crucial for screening potential antidepressant compounds. Sertraline has been extensively evaluated in these models, with the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model being among the most common.
Forced Swim Test (FST)
The FST is a widely used model to predict antidepressant efficacy. It is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and the total time spent swimming or climbing.
Quantitative Data Summary: Forced Swim Test
| Model/Species | Sertraline Dose (i.p.) | Key Finding | Reference |
| Rat (Male) | 10 mg/kg & 40 mg/kg | Dose-dependently enhanced swimming and decreased immobility duration. | [6] |
| Rat (Male) | Not specified | Chronic treatment prevents FST-induced hypercontractility of detrusor muscle. | [7] |
| Mouse | 20 mg/kg | Significantly decreased immobility time. | [8] |
Chronic Mild Stress (CMS) Model
The CMS model has high face and predictive validity for depression, inducing anhedonia-like states in rodents through exposure to a series of unpredictable, mild stressors. A key measure is the reduction in consumption of a sucrose solution, which is reversed by chronic antidepressant treatment.
Quantitative Data Summary: Chronic Mild Stress Model
| Model/Species | Sertraline Dose | Duration | Key Finding | Reference |
| Rat | 10 mg/kg/day (osmotic minipump) | 15 days | Reversed CMS-induced deficits in the Novel Object Recognition Test (NORT), indicating improved cognitive function. | [5] |
| Rat | 10 mg/kg/day | 15 days | Significantly increased the expression of hippocampal BDNF, NeuN, and MASH1 genes compared to the CMS group. | [5] |
| Rat | Not specified | Chronic treatment normalizes hedonic measures (e.g., sucrose preference). | [9] |
Efficacy in Models of Anxiety and OCD
Sertraline is also indicated for anxiety and obsessive-compulsive disorders. Preclinical evaluation often employs the Elevated Plus Maze (EPM) for anxiety and the Marble-Burying Test for OCD-like behavior.
Elevated Plus Maze (EPM)
The EPM assesses anxiety-like behavior by measuring the rodent's tendency to explore the open, exposed arms of the maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent and entries into the open arms. Interestingly, the effects of SSRIs can be biphasic.
Quantitative Data Summary: Elevated Plus Maze
| Model/Species | Sertraline Dose (i.p.) | Duration | Key Finding | Reference |
| Mouse | 10 mg/kg | Acute | Significantly decreased time spent in open arms, suggesting an anxiogenic-like effect. | [10][11] |
| Mouse | Not specified | 7 days | Decreased time spent in open arms. | [11][12] |
| Rat (PTSD Model) | Not specified | Chronic | Did not produce measurable improvement in open arm exploration compared to controls. | [13][14] |
Marble-Burying Test
This test is used to model compulsive-like, repetitive behaviors. Mice are placed in a cage with a number of marbles, and the number of marbles buried in the bedding is counted. Drugs effective for OCD, like SSRIs, typically reduce the number of marbles buried.[15][16]
Quantitative Data Summary: Marble-Burying Test
| Model/Species | Sertraline Dose | Key Finding | Reference |
| Mouse | Not specified | SSRIs are known to decrease burying behavior at doses that do not impair locomotor activity. | [15] |
| Mouse | Not specified | The test is sensitive to SSRIs, but its validity is debated as it also responds to anxiolytics. | [16][17] |
Experimental Protocols and Workflows
Detailed and standardized protocols are essential for the reproducibility of preclinical findings.
Protocol: Forced Swim Test (Rat)
This protocol is adapted from standard procedures used in antidepressant screening.[18][19][20]
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (24-25°C) to a depth of 30 cm.
-
Acclimatization: Animals are handled for several days prior to the experiment.
-
Pre-Test Session (Day 1): Each rat is individually placed in the cylinder for a 15-minute swim session. This is done to induce a baseline level of immobility for the test session.
-
Drug Administration: Sertraline or vehicle is administered (e.g., intraperitoneally) at specific time points before the test session (e.g., 24, 5, and 1 hour prior).[6]
-
Test Session (Day 2): Rats are placed back into the swim cylinder for a 5-minute test session. The session is recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility (the rat makes only minimal movements to keep its head above water), swimming, and climbing.
Protocol: Marble-Burying Test (Mouse)
This protocol is based on common methodologies for assessing OCD-like behavior.[8][16]
-
Apparatus: A standard mouse cage (e.g., 40 x 25 x 15 cm) filled with 5-6 cm of clean bedding material (e.g., hardwood).
-
Setup: Twenty-five glass marbles (approx. 1.5 cm in diameter) are arranged evenly on the surface of the bedding.
-
Acclimatization: Mice are habituated to the test room for at least 1 hour before the test.
-
Drug Administration: Sertraline or vehicle is administered at a specified time (e.g., 30-60 minutes) before the test.
-
Test Session: Each mouse is placed individually into the prepared cage and allowed to explore for 30 minutes.
-
Scoring: After the 30-minute session, the mouse is removed, and the number of buried marbles is counted. A marble is considered "buried" if at least two-thirds of its surface is covered by the bedding material.
Conclusion
Sertraline demonstrates clear efficacy in preclinical models of depression, such as the Forced Swim Test and Chronic Mild Stress model, by reducing behavioral despair and reversing anhedonia-like states. Its effects in anxiety models like the Elevated Plus Maze can be more complex, with acute administration sometimes producing anxiogenic-like effects, highlighting the importance of chronic dosing paradigms to observe therapeutic outcomes. In the Marble-Burying Test, sertraline effectively reduces compulsive-like behavior, supporting its clinical use in OCD. This comparative guide underscores the value of utilizing a battery of behavioral models to comprehensively profile the psychoactive properties of a compound like sertraline, providing a more nuanced understanding of its therapeutic potential.
References
- 1. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]
- 2. Sertraline - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forced-swim test fst: Topics by Science.gov [science.gov]
- 8. psychogenics.com [psychogenics.com]
- 9. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Sertraline and Fluoxetine on Anxiety in the Elevated Plus-Maze Test | Semantic Scholar [semanticscholar.org]
- 11. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Differential effects of sertraline in a predator exposure animal model of post-traumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models of obsessive–compulsive disorder: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
- 20. lasa.co.uk [lasa.co.uk]
Validating Sertraline's Potent Binding to the Serotonin Transporter: A Comparative Analysis
A deep dive into the binding affinity of sertraline for the serotonin transporter (SERT), this guide offers a comparative analysis with other common selective serotonin reuptake inhibitors (SSRIs). Supported by experimental data and detailed protocols, it provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the molecular interactions that underpin the therapeutic efficacy of these widely prescribed antidepressants.
Sertraline's primary mechanism of action involves the highly selective inhibition of the serotonin transporter (SERT), a protein crucial for regulating serotonin levels in the synaptic cleft.[1] By blocking the reuptake of serotonin into the presynaptic neuron, sertraline effectively increases the concentration of this neurotransmitter in the synapse, thereby enhancing serotonergic neurotransmission.[1] This action is believed to be the cornerstone of its therapeutic effects in treating depressive and anxiety disorders.[1] The binding affinity of a drug to its target is a critical determinant of its potency and selectivity. This guide provides a quantitative comparison of the binding affinities of sertraline and other SSRIs to the human serotonin transporter (hSERT).
Comparative Binding Affinities of SSRIs for the Human Serotonin Transporter (hSERT)
The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value signifies a higher binding affinity. The following table summarizes the Ki values for sertraline and other commonly prescribed SSRIs for hSERT, as determined by in vitro radioligand binding assays.
| Drug | Ki (nM) for hSERT | Reference |
| Sertraline | 0.29 | [2] |
| Paroxetine | 0.13 | [2] |
| Fluoxetine | 0.81 | [2] |
| Citalopram | 1.16 | [2] |
| Fluvoxamine | 5.52 (mouse brain) | [3] |
Note: The Ki value for fluvoxamine was determined in mouse brain tissue and may differ from the affinity for the human serotonin transporter.
As the data indicates, paroxetine and sertraline exhibit the highest binding affinities for hSERT among the listed SSRIs, suggesting potent inhibition of serotonin reuptake.
Experimental Protocols
The determination of a drug's binding affinity for a specific transporter is a cornerstone of pharmacological research. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for quantifying the binding affinity of a test compound, such as sertraline, to the serotonin transporter.
Competitive Radioligand Binding Assay for SERT
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the serotonin transporter.
Materials:
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT).
-
Radioligand: A high-affinity radiolabeled ligand for SERT, such as [³H]citalopram or [¹²⁵I]RTI-55.
-
Test Compound: Sertraline or other SSRIs.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: For washing the filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation Setup: In a 96-well plate, combine the hSERT-expressing cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (e.g., sertraline).
-
Total and Nonspecific Binding:
-
Total Binding: Wells containing only the membranes and the radioligand.
-
Nonspecific Binding: Wells containing the membranes, the radioligand, and a high concentration of a known SERT inhibitor (e.g., unlabeled citalopram) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the nonspecific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Process and Pathway
To better illustrate the experimental and biological concepts, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Sertraline's mechanism of action at the synapse.
References
A Comparative Guide to Inter-Laboratory Sertraline Quantification Methods
This guide provides a detailed comparison of common analytical methodologies for the quantification of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The information is intended for researchers, scientists, and professionals in drug development, offering objective performance data and experimental protocols to aid in method selection and implementation. The primary techniques covered include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of various analytical methods used for Sertraline quantification across different biological matrices and pharmaceutical formulations. These parameters are critical for assessing the suitability of a method for a specific application, such as therapeutic drug monitoring, pharmacokinetic studies, or quality control.
| Method | Matrix | Linearity Range | LLOQ / LOD | Recovery (%) | Precision (%RSD/%CV) | Accuracy (%) | Reference |
| UPLC-MS/MS | Human Plasma | 1.0 - 100.0 ng/mL | 1.0 ng/mL (LLOQ) | 85.3 - 90.2 | 4.6 (at LLOQ) | 6.6 (RE% at LLOQ) | [1][2] |
| LC-MS/MS | Human Plasma | 2.5 - 320 ng/mL | 2.5 ng/mL (LLOQ) | 94.2 | 2.2 - 12.2 | 84.3 - 111.7 | [3][4] |
| LC-MS/MS | Human Plasma | 0.5 - 150 ng/mL | 0.5 ng/mL (LLOQ) | Not Reported | ≤ 10.4 | Not Reported | [5] |
| LC-MS/MS | Human Plasma | 0.1 - 50 ng/mL | 0.1 ng/mL (LLOQ) | 88.0 - 90.0 | < 4.4 | Not Reported | [6] |
| HPLC-ESI-MS | Human Plasma | 0.5 - 30 µg/L | Not Reported | Not Reported | Not Reported | Not Reported | [7] |
| GC-MS | Human Plasma | 0.2 - 10.0 ng/mL | 0.1 ng/mL (LOD) | 80 - 85 | < 18.2 | < 10 | [8] |
| GC-MS | Whole Blood | 1.0 - 500.0 µg/L | 1.0 µg/L (LOQ) | 84.9 - 107.7 | 3.6 - 7.2 | -6.67 to 2.88 | [9] |
| RP-HPLC-UV | Nanofiber Formulation | 20 - 120 µg/mL | Not Reported | 98 - 102 | Not Reported | Compliant with ICH | [10] |
| RP-HPLC-UV | Bulk Drug / Tablets | 10 - 200 µg/mL | 28 ng/mL (LOD) | 99.25 - 101.86 | < 0.72 | Not Reported | [11][12] |
| RP-HPLC-UV | Bulk Drug / Tablets | 5 - 50 µg/mL | Not Reported | 99.25 - 100.62 | Not Reported | Not Reported | |
| Spectrophotometry | Dosage Forms | 1 - 10 µg/mL | 0.11 µg/mL (LOD) | 100.06 ± 0.09 | 0.68 | -0.26 (RE%) | [13] |
Experimental Protocols
Detailed methodologies for the most frequently cited analytical techniques are provided below. These protocols represent common laboratory practices for Sertraline quantification.
This method is highly sensitive and specific, making it ideal for pharmacokinetic studies where low concentrations of Sertraline are expected.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a test tube, add 50 µL of an internal standard (IS), such as midazolam (1,000 ng/mL).
-
Add 500 µL of 0.1 M sodium hydroxide solution.
-
Add 5.0 mL of ethyl acetate and vortex the mixture for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the supernatant (organic phase) to a new tube and evaporate it to dryness at 50°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Centrifuge at 13,000 × g for 5 minutes.
-
Inject 5 µL of the clear supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18.
-
Mobile Phase: A gradient system composed of acetonitrile and 1% formic acid in water.
-
Flow Rate: 0.40 mL/min.
-
Run Time: Approximately 2.0 minutes.[1]
-
-
Mass Spectrometric Detection:
This method often requires derivatization to improve the volatility and thermal stability of Sertraline.
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
Perform a liquid-liquid extraction from plasma at an alkaline pH after deproteinization.[8]
-
For the analysis of Sertraline and its metabolite in whole blood, solid-phase extraction (SPE) can be employed.[9]
-
Evaporate the organic extract to dryness.
-
Perform perfluoroacylation using a derivatizing agent like Heptafluorobutyric Anhydride (HFBA) to create an N-HFB derivative, which enhances sensitivity.[8][9]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
-
Chromatographic and Detection Conditions:
This is a robust and cost-effective method for quality control and assay of Sertraline in bulk drug and tablet forms.[11]
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing and dissolving the Sertraline standard or powdered tablets in the mobile phase or a suitable diluent like methanol.[11]
-
Perform further dilutions with the mobile phase to create calibration standards within the desired concentration range (e.g., 5-50 µg/mL or 10-200 µg/mL).[11]
-
Filter the solutions through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Waters C18, 5µm, 150mm x 4.6mm or Purospher RP-18e).[11]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common examples include:
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detector set at a wavelength where Sertraline shows significant absorbance, such as 273 nm or 205 nm.[11]
-
Injection Volume: 20 µL.
-
Visualizations: Workflows and Relationships
The following diagrams illustrate key processes and concepts in Sertraline quantification.
Caption: General experimental workflow for the quantification of Sertraline.
Caption: Key parameters for analytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Determination of Sertraline in Human Plasma by UPLC-MS/MS and its Application to a Pharmacokinetic Study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Sertraline in Human Plasma by LC-MS: Application to Relative Bioavailability of Domestic and Imported Sertraline Tablets [journal11.magtechjournal.com]
- 8. Rapid and sensitive determination of sertraline in human plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro Metabolism of Sertraline and its Primary Metabolite, Desmethylsertraline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in-vitro metabolism of the selective serotonin reuptake inhibitor (SSRI) sertraline and its principal active metabolite, desmethylsertraline. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the metabolic pathways to facilitate a deeper understanding of their biotransformation.
Introduction
Sertraline undergoes extensive hepatic metabolism, primarily through N-demethylation, to form desmethylsertraline.[1] While desmethylsertraline is pharmacologically active, its potency as a serotonin reuptake inhibitor is significantly lower than the parent compound.[2] Both sertraline and desmethylsertraline are further metabolized, primarily through oxidative deamination.[2][3] Understanding the nuances of their metabolic profiles is crucial for predicting drug-drug interactions, assessing pharmacokinetic variability, and ensuring therapeutic efficacy and safety.
Comparative Metabolic Pathways
The primary metabolic pathway for sertraline is N-demethylation to desmethylsertraline, a reaction catalyzed by multiple cytochrome P450 (CYP) enzymes.[3][4] Both sertraline and desmethylsertraline subsequently undergo deamination to form a ketone metabolite, which is then further metabolized.[2]
dot
Caption: Metabolic pathways of sertraline.
Quantitative Comparison of In-Vitro Metabolism
The following tables summarize the key kinetic parameters for the metabolism of sertraline and the enzymes involved in the metabolism of both sertraline and desmethylsertraline.
Table 1: Enzyme Kinetics of Sertraline Metabolism in Human Liver Microsomes
| Metabolic Pathway | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | Reference |
| N-demethylation | 18.1 ± 2.0 | 0.45 ± 0.03 | 25.2 ± 4.3 µL/min/mg | [4] |
| N-demethylation | 98 | 1.92 | High | [5] |
| Deamination | 114 | 0.106 | Low (~20-fold lower than N-demethylation) | [3][5] |
Table 2: Contribution of CYP450 Isoforms to Sertraline N-demethylation
| CYP Isoform | Contribution (%) | Reference |
| CYP2D6 | 35 | [4] |
| CYP2C9 | 29 | [4] |
| CYP2B6 | 14 | [4] |
| CYP2C19 | 13 | [4] |
| CYP3A4 | 9 | [4] |
Note: The contribution of individual CYP enzymes to sertraline metabolism can vary depending on the substrate concentration. At lower concentrations, CYP2D6 and CYP2B6 play a more significant role, while at higher concentrations, metabolism is primarily driven by CYP2C9, CYP3A4, and CYP2C19.[2]
Table 3: Enzymes Involved in the Deamination of Sertraline and Desmethylsertraline
| Compound | Enzymes Involved in Deamination | Reference |
| Sertraline | CYP3A4, CYP2C19, MAO-A, MAO-B | [2][3] |
| Desmethylsertraline | CYP3A4, CYP2C19, CYP2E1 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in-vitro metabolism studies. Below are generalized protocols for key experiments.
In-Vitro Metabolism using Human Liver Microsomes
This assay is fundamental for determining the rate of metabolite formation and identifying the enzymes involved.
Objective: To quantify the formation of desmethylsertraline from sertraline and to identify the contributing CYP450 isoforms.
Materials:
-
Pooled human liver microsomes (HLM)
-
Sertraline
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Specific CYP450 chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)
-
Recombinant human CYP450 enzymes
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
dot
Caption: General workflow for in-vitro metabolism assay.
-
Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (e.g., 0.2-0.5 mg/mL protein), sertraline at various concentrations, and phosphate buffer.[6]
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).[6]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[6]
-
Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 0-60 minutes).[6]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.[6]
-
Analysis: The formation of desmethylsertraline is quantified using a validated LC-MS/MS method.[6]
-
Enzyme Kinetics: To determine the Km and Vmax, the experiment is repeated with a range of substrate concentrations, and the data are fitted to the Michaelis-Menten equation.[6]
-
Reaction Phenotyping: To identify the specific CYP isoforms involved, the experiment is conducted in the presence of specific chemical inhibitors or by using a panel of recombinant human CYP enzymes.[6]
Analytical Method for Metabolite Quantification
A robust and sensitive analytical method is essential for the accurate quantification of sertraline and its metabolites.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of sertraline and desmethylsertraline in in-vitro samples.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used.[1]
Methodology:
-
Chromatographic Separation: A C18 column is commonly used to separate sertraline, desmethylsertraline, and an internal standard.[7] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is often employed.[7]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer in positive ionization mode with multiple reaction monitoring (MRM).[8] The MRM transitions for sertraline and desmethylsertraline are optimized for sensitivity and specificity.[8]
-
Sample Preparation: For in-vitro samples, a simple protein precipitation with a cold organic solvent is usually sufficient.[7]
Conclusion
The in-vitro metabolism of sertraline is a complex process involving multiple CYP450 enzymes, with N-demethylation to desmethylsertraline being the primary pathway. Desmethylsertraline is then further metabolized, primarily through deamination, by a partially overlapping set of enzymes. The intrinsic clearance for sertraline's N-demethylation is significantly higher than for its deamination, indicating that N-demethylation is the more efficient metabolic route. This guide provides a comprehensive overview of the comparative in-vitro metabolism of sertraline and desmethylsertraline, supported by quantitative data and detailed experimental protocols, to aid researchers in the fields of drug metabolism and development.
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A simple and sensitive LC-MS/MS method for the quantitation of sertraline and N-desmethylsertraline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Bioassay for Measuring Sertraline Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a functional bioassay for measuring the activity of Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The performance of a cell-based serotonin reuptake inhibition assay is objectively compared with a standard physicochemical method, High-Performance Liquid Chromatography (HPLC), supported by experimental data from various sources.
Introduction to Sertraline and its Mechanism of Action
Sertraline is an antidepressant of the SSRI class, primarily used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder.[1] Its therapeutic effect is primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), also known as SLC6A4.[2][3] By blocking SERT, Sertraline increases the concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[2][3] While its primary target is SERT, Sertraline also exhibits weak inhibitory effects on the dopamine transporter (DAT).[1]
Comparison of Analytical Methodologies: Bioassay vs. Physicochemical Methods
The activity and concentration of Sertraline can be determined by two distinct categories of methods: functional bioassays and physicochemical assays.
-
Functional Bioassays: These methods measure the biological effect of the drug on its target. A prime example is the serotonin reuptake inhibition assay , which quantifies Sertraline's ability to block the function of the serotonin transporter. The output is typically a measure of potency, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
-
Physicochemical Assays: These methods quantify the amount of the drug present in a sample. High-Performance Liquid Chromatography (HPLC) is a widely used, robust technique for this purpose, providing a precise concentration of the analyte.
This guide focuses on the validation and comparison of the serotonin reuptake inhibition assay as a functional bioassay against the well-established HPLC method for Sertraline quantification.
Data Presentation: Bioassay vs. HPLC
The following table summarizes the key performance characteristics of the serotonin reuptake inhibition bioassay and a typical Reverse-Phase HPLC (RP-HPLC) method for Sertraline analysis, allowing for a direct comparison of their capabilities.
| Parameter | Serotonin Reuptake Inhibition Bioassay | RP-HPLC Method |
| Principle | Measures functional inhibition of the serotonin transporter (SERT) in a cell-based system. | Separates and quantifies Sertraline based on its physicochemical properties (e.g., polarity). |
| Primary Output | Potency (IC50 / Ki) | Concentration (e.g., µg/mL, ng/mL) |
| Typical IC50/Ki for Sertraline | Ki: 0.26 - 0.29 nM[4][5] | Not Applicable |
| Linearity Range | Dependent on the dose-response curve | 10 - 200 µg/mL[6] |
| Limit of Detection (LOD) | Dependent on assay sensitivity | 28 ng/mL[6] |
| Limit of Quantification (LOQ) | Dependent on assay sensitivity | 85.5 ng/mL[6] |
| Precision (%RSD) | Typically <20% for cell-based assays | Intra-day: < 0.65%; Inter-day: < 0.72%[6] |
| Accuracy (% Recovery) | Not directly measured in the same way as HPLC | 99.25 - 101.86%[6] |
| Throughput | High-throughput screening is possible (96-well or 384-well plates) | Moderate, dependent on run time per sample |
| Information Provided | Biological activity at the specific target | Precise quantity of the compound |
Experimental Protocols
Serotonin Reuptake Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of Sertraline on the human serotonin transporter (hSERT) expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT.
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Test Compound: Sertraline.
-
Reference Compound: A known SSRI (e.g., Fluoxetine).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).
-
Scintillation Cocktail.
-
96-well microplates.
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture: Plate the hSERT-expressing HEK293 cells in 96-well plates and grow to a confluent monolayer.
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubation: Pre-incubate the cells for 15-30 minutes at 37°C with varying concentrations of Sertraline or the reference compound diluted in KRH buffer.
-
Initiation of Uptake: Initiate the uptake reaction by adding [³H]Serotonin to each well at a final concentration close to its Michaelis constant (Km) for SERT.
-
Incubation: Incubate the plate for 10-15 minutes at 37°C. This incubation time should be within the linear range of uptake.
-
Termination of Uptake: Terminate the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 1% SDS to each well.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]Serotonin taken up by the cells using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The half-maximal inhibitory concentration (IC50) value for Sertraline is determined by performing a non-linear regression analysis of the concentration-response curve.
High-Performance Liquid Chromatography (HPLC) Method
This is a representative RP-HPLC method for the quantification of Sertraline.
Chromatographic Conditions:
-
Column: Reverse phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) in a specific ratio (e.g., Methanol:Water 75:25, v/v).[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a specific wavelength (e.g., 273 nm or 274 nm).[6][7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.[7]
Validation Parameters:
-
Linearity: The method should be linear over a defined concentration range (e.g., 20-120 µg/mL), with a correlation coefficient (R²) of ≥ 0.999.[7]
-
Accuracy: Determined by recovery studies, with acceptable limits typically between 98-102%.[7]
-
Precision: Assessed by calculating the relative standard deviation (%RSD) for intra-day and inter-day measurements, which should be below 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Mandatory Visualization
Sertraline's Mechanism of Action: Signaling Pathway
The following diagram illustrates the primary signaling pathway affected by Sertraline.
Caption: Sertraline inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.
Experimental Workflow: Serotonin Reuptake Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for the serotonin reuptake inhibition bioassay.
Caption: Workflow for the [3H]Serotonin reuptake inhibition assay.
Conclusion
The validation of a bioassay for Sertraline activity provides crucial information on its functional potency, which is distinct from the concentration data obtained through physicochemical methods like HPLC. The serotonin reuptake inhibition assay is a robust and high-throughput method for determining the biological activity of Sertraline at its primary target, the serotonin transporter. In contrast, HPLC offers high precision and accuracy for quantifying the absolute amount of the drug in a given sample.
The choice between these methods depends on the research question. For drug discovery and mechanism-of-action studies, the bioassay is indispensable for understanding a compound's biological effect. For pharmacokinetic studies, quality control, and therapeutic drug monitoring, HPLC remains the gold standard for its quantitative accuracy. A comprehensive understanding of a drug's profile necessitates the use of both functional bioassays and physicochemical methods.
References
- 1. Sertraline - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. benchchem.com [benchchem.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
A Comparative Guide to the Neuroprotective Effects of Sertraline and Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of sertraline against other commonly prescribed antidepressants. The analysis is based on experimental data from in vitro, in vivo, and clinical studies, focusing on key mechanisms including the modulation of neurotrophic factors, activation of pro-survival signaling, and antioxidant effects.
Sertraline's Core Neuroprotective Mechanisms
Sertraline, a selective serotonin reuptake inhibitor (SSRI), exerts neuroprotective effects that extend beyond its primary role in serotonin regulation. Experimental evidence indicates that sertraline promotes neuronal survival and plasticity through several key molecular pathways.[1] A primary mechanism involves the upregulation of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal growth and maintenance.[2] This increase in BDNF activates the MAP-kinase/ERK signaling pathway, which in turn promotes the expression of anti-apoptotic proteins like Bcl-2, ultimately enhancing cell survival.[1][2] Studies have demonstrated sertraline's ability to induce potent neurotrophic activity in human neuroblastoma cells and improve cognitive function in animal models, linking these effects to the upregulation of BDNF, phospho-ERK, and Bcl-2.[1][2]
References
Safety Operating Guide
Proper Disposal Procedures for Sertraline
Disclaimer: The query for "Serratine" did not yield a specific chemical compound. Based on the similarity in name and common use in laboratory and pharmaceutical settings, this guide provides disposal procedures for Sertraline , a widely used selective serotonin reuptake inhibitor (SSRI). Researchers and laboratory personnel must always consult the specific Safety Data Sheet (SDS) for the exact chemical they are handling before proceeding with any disposal protocol.
Sertraline hydrochloride is recognized as a hazardous substance, being harmful if swallowed and posing a significant threat to aquatic environments with long-lasting effects.[1][2][3][4][5] It is also suspected of causing damage to fertility or an unborn child.[1][2] Therefore, proper disposal is not only a matter of laboratory safety but also of environmental responsibility. Do not dispose of Sertraline down the drain or in regular trash.[5][6]
Hazard Classification and Safety Information
Before handling Sertraline for disposal, it is crucial to be aware of its hazard classifications.
| Hazard Statement | Classification | GHS Pictogram |
| Harmful if swallowed[2][3][4] | Acute Toxicity, Oral (Category 4) | GHS07 |
| Suspected of damaging fertility or the unborn child[2] | Reproductive Toxicity (Category 2) | GHS08 |
| Very toxic to aquatic life with long-lasting effects[2][3][4] | Hazardous to the Aquatic Environment, Acute (Category 1) & Chronic (Category 1) | GHS09 |
Personal Protective Equipment (PPE): When handling Sertraline for disposal, appropriate PPE must be worn, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[6] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Sertraline waste in a laboratory setting. This procedure applies to pure Sertraline, solutions containing Sertraline, and any materials contaminated with Sertraline (e.g., pipette tips, gloves, bench paper).
Step 1: Waste Segregation and Collection
-
Identify and Segregate: All materials contaminated with Sertraline must be treated as hazardous waste.[6] This waste stream should be kept separate from other chemical waste to prevent any potential incompatible reactions.[7]
-
Use Appropriate Containers: Collect Sertraline waste in a designated, leak-proof container that is compatible with the chemical.[8][9] The container must have a secure, screw-on cap.[7] For solid waste, the original manufacturer's container can be used if it is in good condition.[7]
Step 2: Labeling of Waste Containers
-
Properly Label: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Sertraline"), and a description of the contents (e.g., "Solid Sertraline Waste," "Aqueous Sertraline Solution").[8][9]
-
Include Generator Information: The label should also include the name of the principal investigator or laboratory group and the date the waste was first added to the container.[8]
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[10] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[7] The secondary container should be chemically compatible with Sertraline and have the capacity to hold at least 110% of the volume of the primary container.[7]
-
Segregate Incompatibles: Store Sertraline waste away from incompatible materials. While Sertraline itself does not have major incompatibilities listed, it is good practice to store it away from strong oxidizing agents.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for a designated period (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[6][7]
-
Complete Paperwork: Fill out any required waste disposal forms as instructed by your EHS department.[6]
Spill and Emergency Procedures
In the event of a Sertraline spill:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and inform your supervisor and EHS.[6]
-
Contain: If it is safe to do so, prevent the spill from spreading by using an appropriate absorbent material for liquids or by carefully containing powders to avoid generating dust.[1]
-
Clean-up: Follow your institution's specific spill clean-up procedures. All materials used for the clean-up must also be disposed of as hazardous waste.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sertraline waste in a laboratory setting.
Caption: Workflow for the proper disposal of Sertraline waste.
References
- 1. pccarx.com [pccarx.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemos.de [chemos.de]
- 4. cpachem.com [cpachem.com]
- 5. acs.org [acs.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Serratine
This document provides immediate, essential safety protocols, operational plans, and disposal procedures for handling Serratine. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment for all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive PPE protocol is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an extra layer of protection, and the outer glove can be removed immediately if contaminated. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). | Protects skin and clothing from contamination. Must be discarded as hazardous waste after use or if contaminated.[1] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or solutions.[1] | Protects against splashes and aerosolized particles entering the eyes or face.[1] |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified containment system (e.g., fume hood, BSC) to prevent inhalation.[1] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet.[1] | Prevents contamination of personal items and laboratory space. |
Operational Procedures for Handling this compound
2.1. Engineering Controls
-
All work with this compound powder or volatile solutions should be conducted in a certified chemical fume hood or a biological safety cabinet (BSC).
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][3]
2.2. Procedural Steps for Safe Handling
-
Preparation: Before handling, ensure all necessary PPE is available and has been inspected for any defects. The designated handling area (fume hood or BSC) must be clean and uncluttered.
-
Gowning/Donning PPE:
-
Don shoe covers and a hair bonnet.
-
Wash hands thoroughly.
-
Don the disposable gown, ensuring it is securely closed at the back.
-
Don the N95 respirator, ensuring a proper fit seal.
-
Don safety goggles, followed by the face shield.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
-
Handling:
-
Handle the compound with care to avoid generating dust or aerosols.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.
-
If a spill occurs, follow the spill response plan outlined in Section 3.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Wipe down the exterior of all containers before removing them from the containment area.
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the gown by rolling it outwards and away from the body, disposing of it as hazardous waste.
-
Remove shoe covers and hair bonnet.
-
Remove the inner pair of gloves and dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Plan
A clear and concise plan for managing spills and disposing of waste is crucial for maintaining a safe laboratory environment.
3.1. Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of airborne powder.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE as outlined in Table 1.
-
Contain: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to avoid generating dust.
-
Clean: Carefully collect all contaminated materials and place them in a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Table 2: Disposal Plan for this compound-Contaminated Materials
| Waste Type | Container | Disposal Method |
| Solid Hazardous Waste | Yellow chemotherapy waste bin or other designated, sealed, and labeled hazardous waste container.[1] | High-temperature incineration by a certified hazardous waste management company.[1] |
| Examples | Gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty vials.[1] | |
| Liquid Hazardous Waste | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain.[1] | Incineration by a certified hazardous waste management company.[1] |
| Examples | Unused or expired stock solutions, contaminated solvents.[1] | |
| Sharps Hazardous Waste | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.[1] |
| Examples | Needles and syringes used for in vivo studies.[1] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
